molecular formula Ir B083290 Iridium-191 CAS No. 13967-66-3

Iridium-191

Cat. No.: B083290
CAS No.: 13967-66-3
M. Wt: 190.96059 g/mol
InChI Key: GKOZUEZYRPOHIO-BJUDXGSMSA-N
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Description

Iridium-191 (¹⁹¹Ir) is a stable isotope of Iridium with a natural abundance of 37.3% . It serves as a crucial material in multiple scientific research fields. In nuclear physics, Ir-191, along with Ir-193, is used for fundamental studies on nuclear structure, including the measurement of photon, electron, and neutron flux distributions . It also acts as the parent material for the production of the important radioactive isotope Iridium-192, which is widely applied in industrial radiography . Furthermore, Ir-191 is the foundation for the short-lived generator isotope Ir-191m, which has been utilized in radionuclide angiography for the diagnosis and assessment of cardiac shunts in pediatric patients . In the field of chemical analysis, Ir-191 is integral to precise measurements of trace iridium isotopes using Negative Thermal Ionization Mass Spectrometry, which is a key technique for obtaining nuclear fuel burn-up information . This product is strictly for research purposes and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

iridium-191
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ir/i1-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOZUEZYRPOHIO-BJUDXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[191Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ir
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930534
Record name (~191~Ir)Iridium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.96059 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13967-66-3
Record name Iridium, isotope of mass 191
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013967663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~191~Ir)Iridium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Natural Abundance and Isotopic Composition of Iridium-191

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the natural abundance and isotopic composition of Iridium-191, intended for researchers, scientists, and professionals in drug development. The document details the isotopic makeup of natural iridium, the methodologies for its determination, and the significance of this compound in various applications.

Isotopic Composition of Natural Iridium

Naturally occurring iridium is composed of two stable isotopes: this compound (¹⁹¹Ir) and Iridium-193 (¹⁹³Ir).[1][2] These two isotopes collectively account for 100% of the element's natural isotopic composition on Earth.[1] The heavier isotope, Iridium-193, is the more abundant of the two.[2][3] The established natural abundance for this compound is approximately 37.3%, while Iridium-193 constitutes the remaining 62.7%.[1][2][3][4] This isotopic ratio is generally uniform across terrestrial samples.[1]

Quantitative Data Summary

The key properties of the stable isotopes of iridium are summarized in the table below for clear comparison.

IsotopeAtomic Mass (Da)Natural Abundance (atom %)Nuclear Spin (I)Magnetic Moment (μ/μN)
¹⁹¹Ir 190.9605893(21)[1][5]37.3(2)[1][6]3/2[6]+0.1462[6]
¹⁹³Ir 192.9629216(21)[5][6]62.7(2)[1][6]3/2[6]+0.1592[6]

The standard atomic weight of iridium is 192.217(3) u.[1][5]

Experimental Determination of Isotopic Composition

The precise determination of the isotopic composition of iridium is performed using advanced mass spectrometry techniques. Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is a key methodology for obtaining high-precision isotope ratio measurements.[1]

MC-ICP-MS Experimental Protocol Outline

A general protocol for the determination of iridium's isotopic composition using MC-ICP-MS involves the following steps:

  • Sample Preparation: Iridium-containing samples are dissolved and purified through chemical separation techniques to isolate iridium from the sample matrix.

  • Instrumental Analysis: The purified iridium sample is introduced into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the iridium atoms.

  • Mass Separation: The ions are then passed through a mass analyzer, which separates the ¹⁹¹Ir and ¹⁹³Ir isotopes based on their mass-to-charge ratio.

  • Detection: The separated isotope beams are simultaneously measured by multiple detectors (Faraday cups), allowing for highly precise and accurate determination of the isotope ratio.

  • Mass Bias Correction: Instrumental mass fractionation, or mass bias, is a phenomenon that can affect the accuracy of isotope ratio measurements. To correct for this, a regression model can be employed using isotopic standards, such as NIST SRM 997 (thallium) and NIST SRM 989 (rhenium), as primary calibrators.[7][8][9]

Recent studies utilizing this methodology have reported a calibrated ¹⁹³Ir/¹⁹¹Ir ratio of 1.6866, corresponding to an isotopic abundance of 37.221% for ¹⁹¹Ir.[7][8][9]

Significance and Applications of this compound

This compound is a crucial precursor for the production of the radioisotope Iridium-192 (¹⁹²Ir).[1][4][6] ¹⁹²Ir has a half-life of 73.83 days and is a significant source of gamma radiation.[1][2] The production of ¹⁹²Ir is achieved through neutron activation of enriched ¹⁹¹Ir in a nuclear reactor via the (n,γ) reaction.[1]

The use of enriched ¹⁹¹Ir as the target material results in a much higher specific activity of the produced ¹⁹²Ir, which allows for the fabrication of smaller and more potent radiation sources.[6]

Key applications of ¹⁹²Ir derived from ¹⁹¹Ir include:

  • Industrial Radiography: Used for non-destructive testing of welds and structural components to detect flaws.[1][2][4]

  • Medical Brachytherapy: Employed in high-dose-rate brachytherapy for the treatment of various cancers, including prostate, breast, and gynecological cancers.[1][4]

Visualizations

The following diagrams illustrate the isotopic composition of natural iridium and a simplified workflow for the production of Iridium-192.

Isotopic_Composition_of_Iridium cluster_Iridium Natural Iridium Ir191 This compound (¹⁹¹Ir) Natural Abundance: 37.3% Ir193 Iridium-193 (¹⁹³Ir) Natural Abundance: 62.7%

Isotopic composition of naturally occurring iridium.

Iridium192_Production_Workflow Ir191 Enriched this compound Neutron_Activation Neutron Activation (Nuclear Reactor) Ir191->Neutron_Activation (n,γ) reaction Ir192 Iridium-192 Neutron_Activation->Ir192 Applications Medical and Industrial Applications Ir192->Applications

Simplified workflow for the production of Iridium-192.

References

An In-Depth Technical Guide to Iridium-191: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium-191 (¹⁹¹Ir) is one of two stable isotopes of the element iridium, a dense, corrosion-resistant transition metal of the platinum group.[1] While chemically identical to other iridium isotopes, its unique nuclear properties make it a crucial material in various scientific and medical applications, primarily as the precursor to the medically and industrially significant radioisotope, Iridium-192.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its applications, and relevant experimental protocols.

Physical and Nuclear Properties

This compound is a naturally occurring isotope, constituting approximately 37.3% of all iridium found on Earth.[1][2] It is distinguished by its specific nuclear structure, which is fundamental to its stability and its utility in nuclear reactions. A summary of its key physical and nuclear properties is presented below.

PropertyValue
Atomic Mass 190.9605893(21) u[2]
Natural Abundance 37.3%[1][2]
Nuclear Spin 3/2+[2][4]
Magnetic Dipole Moment +0.1507(6) μN[4]
Quadrupole Moment +0.816(9) barn[4]
Binding Energy per Nucleon 7.94812076 MeV[4]
Neutron Number 114[5]
Proton Number 77[5]
Stability Stable[2]
Thermal Neutron Capture Cross-Section ~954 barns[2]

Chemical Properties

As a stable isotope of iridium, ¹⁹¹Ir shares the element's characteristic chemical behavior. Iridium is renowned for being the most corrosion-resistant metal known.[1] It is not susceptible to attack by most acids, including aqua regia.[1] However, it can be dissolved in concentrated hydrochloric acid in the presence of sodium perchlorate.[1] At elevated temperatures, it will react with halogens and oxygen, and it reacts directly with sulfur at atmospheric pressure to form iridium disulfide.[1] While the metal itself is generally non-toxic due to its inertness, iridium compounds should be regarded as highly toxic.[5]

Production of Iridium-192

The primary application of this compound is in the production of Iridium-192 (¹⁹²Ir), a radioisotope with a half-life of 73.83 days.[1][2] This is achieved through neutron activation of enriched ¹⁹¹Ir targets in a nuclear reactor via the (n,γ) reaction.[2] The high thermal neutron capture cross-section of ¹⁹¹Ir makes this process efficient.[2]

Experimental Workflow: Production and Application of Iridium-192

G cluster_production Production of Iridium-192 cluster_applications Applications of Iridium-192 Ir191 This compound Target Reactor Nuclear Reactor (Neutron Flux) Ir191->Reactor NeutronActivation (n,γ) Reaction Reactor->NeutronActivation Ir192 Iridium-192 NeutronActivation->Ir192 Brachytherapy Brachytherapy (Cancer Treatment) Ir192->Brachytherapy NDT Industrial Radiography (Non-Destructive Testing) Ir192->NDT

Caption: Production and major applications of Iridium-192.

Iridium-191m: A Metastable Isomer for Medical Imaging

This compound also has a medically significant metastable isomer, Iridium-191m (¹⁹¹ᵐIr). This isomer has a very short half-life of 4.96 seconds and decays with the emission of 65-keV and 129-keV photons.[6] This property makes it suitable for first-pass radionuclide angiography, a diagnostic imaging technique used to visualize blood flow and detect cardiac shunts.[6][7]

Production of Iridium-191m: The Osmium-191/Iridium-191m Generator

Iridium-191m is produced from the decay of its parent isotope, Osmium-191 (¹⁹¹Os), which has a half-life of 15.4 days.[6][8] This parent-daughter relationship allows for the creation of a radionuclide generator.

  • Column Preparation: The Osmium-191 parent isotope is loaded onto an anion-exchange column (e.g., AGMP-1).[8][9]

  • Elution: The Iridium-191m daughter isotope is selectively eluted from the column using a solution of 0.9% NaCl at pH 1.[8][9]

  • Yield and Purity: Each elution typically yields about 7-10% of the available Iridium-191m with a very low Osmium-191 breakthrough of 0.003-0.008%.[8][9]

  • Application: The resulting eluate containing Iridium-191m can be used for multiple first-pass radionuclide angiograms in patients, with studies repeatable within minutes due to the short half-life of the isotope.[6]

G cluster_generator Osmium-191/Iridium-191m Generator cluster_application Medical Application Os191 Osmium-191 (t½ = 15.4 days) Column Anion-Exchange Column Os191->Column Elution Elution with 0.9% NaCl (pH 1) Column->Elution Ir191m Iridium-191m (t½ = 4.96 s) Elution->Ir191m Angiography Radionuclide Angiography Ir191m->Angiography

Caption: Workflow of the Os-191/Ir-191m generator.

Analytical Techniques

While specific, detailed experimental protocols for the routine characterization of stable ¹⁹¹Ir are not extensively published, standard analytical techniques for elemental and isotopic analysis are applicable. These include:

  • Mass Spectrometry: Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used for the precise determination of the isotopic abundance of this compound in a sample.

  • Neutron Activation Analysis (NAA): Stable iridium isotopes like ¹⁹¹Ir serve as targets in NAA to determine iridium concentrations in environmental samples.[2] The sample is irradiated to produce radioisotopes like ¹⁹²Ir, and the subsequent gamma emissions are measured.[2]

  • Mössbauer Spectroscopy: this compound was the first isotope of any element to demonstrate the Mössbauer effect, making it useful for research in physics, chemistry, biochemistry, metallurgy, and mineralogy.[1]

Conclusion

This compound is a stable isotope with significant, albeit indirect, contributions to medicine and industry. Its fundamental role as the precursor to Iridium-192 for brachytherapy and industrial radiography, and the medical utility of its metastable isomer, Iridium-191m, in diagnostic imaging, underscore its importance. The unique nuclear properties of ¹⁹¹Ir, particularly its large neutron capture cross-section, are key to these applications. Future research may continue to explore the use of this stable isotope in other areas of science and technology.

References

An In-depth Technical Guide to the Nuclear Spin and Parity of Iridium-191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear properties of the Iridium-191 (¹⁹¹Ir) isotope, with a specific focus on its nuclear spin and parity. This document details the established values for its physical properties, the experimental methodologies used for their determination, and the theoretical framework provided by the nuclear shell model.

Quantitative Nuclear Data for this compound

This compound is one of two stable isotopes of iridium, accounting for 37.3% of its natural abundance.[1][2] Its nuclear characteristics are crucial for applications in nuclear physics, spectroscopy, and the production of the medically significant radioisotope Iridium-192.[1][3][4] The key quantitative properties of the ¹⁹¹Ir nucleus are summarized in the table below.

PropertyValueReference(s)
Spin and Parity (J^π) 3/2+ [1][5][6]
Atomic Mass190.96059 u[5][6]
Natural Abundance37.3(2)%[1][5]
Magnetic Dipole Moment (μ)+0.1507(6) μN[5]
Electric Quadrupole Moment (Q)+0.816(9) barn[5]
Nuclear g-factor (gI)0.1005[3]
Mass Excess-36.706 MeV[7]
Binding Energy per Nucleon7.948 MeV[5][7]

Theoretical Determination: The Nuclear Shell Model

The nuclear spin and parity of a nucleus can be predicted by the Nuclear Shell Model, which posits that nucleons (protons and neutrons) occupy discrete energy levels, or orbitals, analogous to electron shells in atoms. For nuclei with an odd number of protons or neutrons (odd-A nuclei), the total spin and parity are determined by the properties of the single, unpaired nucleon in the highest energy level.

This compound has 77 protons (an odd number) and 114 neutrons (an even number). Therefore, its nuclear properties are dictated by the 77th proton. According to the shell model filling order, the 77th proton occupies the 2d₃⁄₂ orbital.

  • Nuclear Spin (J): The spin is given by the total angular momentum quantum number, j, of the unpaired nucleon's orbital. For the 2d₃⁄₂ state, j = 3/2 . This prediction matches the experimentally observed value.

  • Parity (π): The parity is determined by the orbital angular momentum quantum number, l, according to the relation π = (-1)ˡ. For a 'd' orbital, l = 2. Therefore, the parity is (-1)² = +1 , or positive.

This theoretical framework successfully predicts the experimentally confirmed 3/2+ ground state of this compound.

G cluster_nucleus This compound Nucleus cluster_model Nuclear Shell Model Logic cluster_result Predicted Properties Protons Z = 77 (Odd) Unpaired Single Unpaired Proton in Highest Energy Level Protons->Unpaired Neutrons N = 114 (Even) Orbital Orbital: 2d(3/2) l=2, j=3/2 Unpaired->Orbital Spin Nuclear Spin (J) J = j = 3/2 Orbital->Spin Parity Parity (π) π = (-1)^l = (-1)^2 = + Orbital->Parity

Logic flow for predicting Ir-191 spin and parity.

Experimental Protocols for Determination

The nuclear spin and parity of ¹⁹¹Ir have been confirmed through several sophisticated experimental techniques. These methods probe the hyperfine interactions between the nucleus and its surrounding electron cloud.

G Prep 1. Sample Preparation (e.g., Atomic Beam, Solid Foil) Source 2. Energy Source (Tunable Laser, RF Pulses, Gamma-Rays) Prep->Source Interact 3. Nucleus-Energy Interaction (in Magnetic Field or Free Space) Source->Interact Detect 4. Signal Detection (Fluorescence, RF Signal, Gamma Transmission) Interact->Detect Analyze 5. Data Analysis (Spectral Line Splitting) Detect->Analyze Result 6. Determination of Spin (J) and Moments (μ, Q) Analyze->Result

Generalized workflow for spectroscopic determination.
Atomic Spectroscopy and Hyperfine Structure Analysis

This method provides a direct measurement of the nuclear spin by observing the hyperfine structure of atomic spectral lines—the small splitting of energy levels caused by the interaction of the nuclear magnetic dipole moment with the magnetic field produced by the atom's electrons.

Experimental Protocol:

  • Atomic Beam Generation: A sample of iridium is heated in a high-vacuum chamber to produce a collimated beam of neutral iridium atoms. This minimizes Doppler broadening of spectral lines.

  • Laser Excitation: A narrow-linewidth, tunable dye laser is directed perpendicular to the atomic beam. The laser's frequency is precisely scanned across an atomic transition of interest.

  • Fluorescence Detection: As the laser frequency matches the energy difference for a transition, atoms are excited and subsequently de-excite by emitting photons (fluorescence). This fluorescence is collected by a sensitive photomultiplier tube (PMT).

  • High-Resolution Spectroscopy: A Fabry-Pérot interferometer is often used in conjunction with the laser system to achieve the high resolution required to resolve the hyperfine splitting.

  • Data Analysis: The number of hyperfine components observed in a spectral line for an electronic state with total angular momentum J is given by 2I + 1 (where I is the nuclear spin, assuming J ≥ I). For ¹⁹¹Ir, the observation of four distinct, equally spaced components in the hyperfine structure of a suitable transition confirms a nuclear spin of I = 3/2 .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy measures the nuclear spin by probing the magnetic properties of the nucleus. Nuclei with a non-zero spin, like ¹⁹¹Ir, possess a magnetic moment that aligns in an external magnetic field in one of 2I + 1 possible orientations, each with a distinct energy.

Experimental Protocol (Pulsed Solid-State NMR):

  • Sample Preparation: A sample of powdered or foil this compound is placed inside a small coil within the NMR probe. For metallic samples, specialized probes are required to handle the conductive nature of the material.

  • Polarization: The sample is placed in a powerful, highly uniform static magnetic field (B₀), causing the nuclear magnetic moments to preferentially align with the field, creating a net magnetization.

  • RF Perturbation: A short, intense pulse of radiofrequency (RF) radiation is applied perpendicular to the static field. The frequency of this pulse is tuned to the Larmor frequency of the ¹⁹¹Ir nucleus, which is the resonant frequency required to induce transitions between the spin energy levels.

  • Signal Detection (Free Induction Decay): After the RF pulse, the precessing net magnetization induces a weak, oscillating voltage in the coil. This signal, known as the Free Induction Decay (FID), is recorded as a function of time.

  • Data Analysis: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. The number of transitions and their selection rules, observed in the spectrum, are characteristic of a nucleus with a spin of I = 3/2 .

Mössbauer Spectroscopy

This compound was the first isotope for which the Mössbauer effect—recoilless nuclear resonance fluorescence of gamma rays—was observed.[8] This technique is exceptionally sensitive to the hyperfine interactions that split nuclear energy levels.

Experimental Protocol:

  • Source and Absorber: A radioactive source of Osmium-191 (¹⁹¹Os) is used, which beta-decays to an excited state of ¹⁹¹Ir. This excited state then decays to the ground state via emission of a gamma-ray. The absorber is a thin foil of the this compound sample being studied.

  • Doppler Velocity Modulation: The gamma-ray source is mounted on a transducer that moves it at a precise, controlled velocity (typically mm/s) relative to the absorber. This motion creates a Doppler shift in the energy of the emitted gamma-rays.

  • Gamma-Ray Detection: A detector (e.g., a scintillation counter or semiconductor detector) is placed behind the absorber to measure the intensity of transmitted gamma rays as a function of the source's velocity.

  • Data Acquisition: When the energy of the Doppler-shifted gamma-ray precisely matches the energy of a nuclear transition in the ¹⁹¹Ir absorber, resonant absorption occurs, causing a dip in the transmitted intensity.

  • Data Analysis: The resulting Mössbauer spectrum plots gamma-ray transmission versus source velocity. The interaction between the nuclear electric quadrupole moment and the local electric field gradient, as well as the magnetic dipole interaction, splits the nuclear energy levels. The number and positions of the absorption lines in the spectrum are directly related to the spin states of the nuclear ground (I=3/2) and excited levels, confirming the ground state spin.

References

Iridium-191: A Technical Guide to its Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stable isotope Iridium-191 (¹⁹¹Ir). It covers the historical context of its discovery, its fundamental properties, and details key experimental methodologies for its analysis and application. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth information on isotope separation, characterization techniques, and the burgeoning role of iridium in medicinal chemistry.

Discovery and History

Iridium was first identified in 1803 by the English chemist Smithson Tennant.[1][2][3][4] While investigating the black, insoluble residue remaining after dissolving crude platinum in aqua regia (a mixture of nitric and hydrochloric acids), Tennant concluded it contained two new elements.[2][4] He named one Iridium, derived from the Greek word iris, meaning "rainbow," due to the vibrant and varied colors of its salts.[1][2][3] The other element discovered in the residue was Osmium.

This compound is one of the two naturally occurring, stable isotopes of iridium, the other being Iridium-193.[1][5] Its existence was confirmed through early mass spectrometry studies. Notably, ¹⁹¹Ir holds the distinction of being the first isotope of any element to demonstrate the Mössbauer effect, a phenomenon of recoilless nuclear resonance fluorescence of gamma rays.[1][5] This discovery by Rudolf Mössbauer in 1958 paved the way for Mössbauer spectroscopy, a powerful technique for probing the local electronic and magnetic environment of atomic nuclei in various materials.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Natural Abundance 37.3%[1][5]
Atomic Mass 190.96059 u[6]
Number of Protons 77
Number of Neutrons 114
Stability Stable
Spin 3/2+

Experimental Protocols and Methodologies

This section details the methodologies for key experiments involving the separation, characterization, and application of this compound.

Isotope Separation: Ion-Exchange Chromatography

The separation of iridium isotopes is crucial for various applications, including the production of enriched ¹⁹¹Ir for specific targets. Ion-exchange chromatography is a widely used technique for this purpose.

Principle: This method separates ions based on their affinity for a solid stationary phase (the ion-exchange resin). By carefully controlling the composition of the mobile phase (the eluent), different isotopes can be selectively eluted from the resin.

Generalized Protocol:

  • Resin Preparation: A suitable anion-exchange resin (e.g., Amberlite IRA-400) is packed into a chromatography column. The resin is pre-conditioned by washing with a strong acid, such as 6 M HCl, followed by an equilibration buffer.

  • Sample Loading: The iridium sample, dissolved in a weak acid solution (e.g., 0.5 M HCl), is loaded onto the column.

  • Elution: The separation of iridium isotopes is achieved by a gradient elution. This involves progressively increasing the concentration of the eluting acid (e.g., from 2 M to 6 M HCl). The different affinities of the iridium isotopes for the resin will cause them to travel down the column at different rates and elute at different times.

  • Fraction Collection: The eluent is collected in separate fractions.

  • Analysis: The isotopic composition of each fraction is determined using a mass spectrometer to identify the fractions enriched in ¹⁹¹Ir.

Isotopic Analysis: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS is a high-precision technique used to determine the isotopic composition of elements, including iridium.

Principle: The sample is introduced into a high-temperature argon plasma, which ionizes the iridium atoms. The resulting ions are then accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio. Multiple detectors (collectors) simultaneously measure the ion beams of the different isotopes, allowing for very precise ratio measurements.

Generalized Protocol:

  • Sample Preparation: The iridium sample is dissolved in an appropriate acid (e.g., aqua regia) and diluted to a suitable concentration with deionized water.

  • Instrument Calibration: The MC-ICP-MS instrument is calibrated using a standard of known iridium isotopic composition.

  • Sample Introduction: The prepared sample solution is introduced into the plasma via a nebulizer.

  • Data Acquisition: The instrument measures the ion currents for ¹⁹¹Ir and ¹⁹³Ir simultaneously.

  • Data Analysis: The raw data is processed to calculate the precise isotopic ratio of ¹⁹¹Ir/¹⁹³Ir.

Production of Iridium-192 for Radiotherapy and Industrial Radiography

A significant application of stable ¹⁹¹Ir is its use as the starting material for the production of the radioisotope Iridium-192 (¹⁹²Ir). ¹⁹²Ir is widely used in brachytherapy for cancer treatment and in industrial radiography for non-destructive testing.

Principle: ¹⁹²Ir is produced by neutron capture when ¹⁹¹Ir is bombarded with neutrons in a nuclear reactor. The ¹⁹¹Ir nucleus absorbs a neutron, transforming it into the radioactive ¹⁹²Ir.

Experimental Workflow:

  • Target Preparation: A target of highly enriched ¹⁹¹Ir metal is fabricated.

  • Irradiation: The ¹⁹¹Ir target is placed in a nuclear reactor and irradiated with a high flux of neutrons for a specific period.

  • Cooling: After irradiation, the target is allowed to "cool" for a period to allow short-lived radioactive byproducts to decay.

  • Processing: The irradiated target, now containing ¹⁹²Ir, is processed to fabricate sealed radioactive sources for medical or industrial use.

This compound Mössbauer Spectroscopy

As the first isotope to demonstrate the Mössbauer effect, ¹⁹¹Ir is a valuable tool in Mössbauer spectroscopy.

Principle: This technique involves the resonant and recoilless emission and absorption of gamma rays by atomic nuclei. The energy of the gamma rays is sensitive to the local chemical environment of the nucleus, providing information on oxidation states, site symmetry, and magnetic properties.

Experimental Setup:

  • Source: A radioactive source that decays to an excited state of ¹⁹¹Ir is used.

  • Absorber: The sample containing iridium is cooled to cryogenic temperatures to minimize recoil effects.

  • Modulator: The energy of the emitted gamma rays is modulated by moving the source relative to the absorber (Doppler effect).

  • Detector: A detector measures the transmission of gamma rays through the absorber as a function of the source velocity.

  • Spectrum: The resulting Mössbauer spectrum shows absorption peaks at velocities where resonant absorption occurs, providing information about the iridium atoms in the sample.

Signaling Pathways and Applications in Drug Development

While this compound itself is a stable isotope and does not directly participate in biological signaling, organometallic iridium complexes are gaining significant attention in medicinal chemistry, particularly as anti-cancer agents. These complexes can influence cellular signaling pathways, often through mechanisms distinct from traditional platinum-based drugs.

The primary mechanism of action for many cytotoxic iridium(III) complexes involves the induction of oxidative stress and subsequent apoptosis (programmed cell death).[1][2]

One proposed signaling pathway for the anticancer activity of certain iridium(III) complexes involves the inhibition of the PLCγ2-PKC cascade, which in turn suppresses the activation of Akt and MAPK signaling pathways, ultimately leading to the inhibition of platelet aggregation in the context of thrombosis.[7] In cancer cells, these complexes can induce apoptosis through the intrinsic mitochondria-mediated pathway.[2]

Mandatory Visualizations

Discovery_of_Iridium cluster_Discovery Discovery of Iridium (1803) Crude_Platinum_Ore Crude Platinum Ore Aqua_Regia_Dissolution Dissolution in Aqua Regia Crude_Platinum_Ore->Aqua_Regia_Dissolution Insoluble_Residue Insoluble Black Residue Aqua_Regia_Dissolution->Insoluble_Residue Tennant_Investigation Investigation by S. Tennant Insoluble_Residue->Tennant_Investigation Iridium_Discovery Discovery of Iridium Tennant_Investigation->Iridium_Discovery Osmium_Discovery Discovery of Osmium Tennant_Investigation->Osmium_Discovery

Caption: A flowchart illustrating the key steps leading to the discovery of Iridium by Smithson Tennant in 1803.

Production_of_Ir192 Start Enriched this compound Target Irradiation Neutron Bombardment (Nuclear Reactor) Start->Irradiation Neutron_Capture ¹⁹¹Ir + n → ¹⁹²Ir Irradiation->Neutron_Capture Cooling Radioactive Cooling Neutron_Capture->Cooling Processing Source Fabrication Cooling->Processing End Iridium-192 Source (Medical/Industrial Use) Processing->End

Caption: Experimental workflow for the production of Iridium-192 from an enriched this compound target.

Iridium_Complex_Signaling cluster_Cell Cancer Cell Iridium_Complex Iridium(III) Complex Mitochondria Mitochondria Iridium_Complex->Mitochondria Oxidative_Stress Increased Oxidative Stress Mitochondria->Oxidative_Stress Apoptosis Apoptosis (Programmed Cell Death) Oxidative_Stress->Apoptosis

References

A Deep Dive into Iridium-191 and Iridium-193: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Iridium, a dense and highly corrosion-resistant precious metal, exists in nature as two stable isotopes: Iridium-191 (¹⁹¹Ir) and Iridium-193 (¹⁹³Ir). While chemically identical, their nuclear properties diverge, leading to distinct and critical applications across various scientific and medical fields. This technical guide provides an in-depth comparison of these two isotopes, focusing on their physical characteristics, key applications, and the experimental protocols that leverage their unique attributes. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these powerful research tools.

Core Isotopic Properties: A Comparative Analysis

A fundamental understanding of the nuclear and physical properties of ¹⁹¹Ir and ¹⁹³Ir is essential for their effective application. The following table summarizes key quantitative data for these stable isotopes.

PropertyThis compound (¹⁹¹Ir)Iridium-193 (¹⁹³Ir)
Natural Abundance 37.3%[1]62.7%[1]
Atomic Mass 190.9605912 ± 0.0000031 amu[2]192.9629237 ± 0.0000031 amu[3]
Neutrons 114116
Protons 7777
Nuclear Spin (I) 3/2+[4]3/2+[5]
Magnetic Dipole Moment (μ/μN) +0.1507(6)[4]+0.1637(6)[5]
Electric Quadrupole Moment (Q/barn) +0.816(9)[4]+0.751(9)[5]
Thermal Neutron Capture Cross Section (σ) ~960 barns[6]~130 barns[6]

Key Applications and Experimental Protocols

The distinct nuclear properties of ¹⁹¹Ir and ¹⁹³Ir give rise to their specialized applications, particularly in the production of medical radioisotopes and as tools in advanced analytical techniques.

Production of Iridium-192 (¹⁹²Ir) from this compound

The significantly larger thermal neutron capture cross-section of ¹⁹¹Ir makes it the ideal precursor for the production of the medically and industrially vital radioisotope, Iridium-192.[6][7] ¹⁹²Ir is a gamma emitter with a half-life of approximately 73.83 days and is extensively used in brachytherapy for cancer treatment and in industrial radiography for non-destructive testing.[7][8]

Experimental Protocol: Production of Iridium-192 via Neutron Activation of this compound

This protocol outlines the general steps for producing ¹⁹²Ir. Specific parameters will vary depending on the reactor facility and desired specific activity.

1. Target Preparation:

  • Material: High-purity, enriched ¹⁹¹Ir metal, typically in the form of discs or pellets.[9] The use of enriched ¹⁹¹Ir minimizes the production of unwanted radioisotopes and increases the specific activity of the final ¹⁹²Ir product.[10]
  • Encapsulation: The ¹⁹¹Ir target is encapsulated in a high-purity, neutron-transparent material such as aluminum or quartz to ensure containment and facilitate handling.

2. Neutron Irradiation:

  • Facility: A nuclear research reactor with a high thermal neutron flux.
  • Neutron Flux: The target is placed in a region of the reactor with a high thermal neutron flux, typically in the range of 10¹³ to 10¹⁵ n/cm²·s.[11]
  • Irradiation Time: The duration of irradiation is calculated based on the neutron flux, the ¹⁹¹Ir cross-section, and the desired final activity of ¹⁹²Ir. Irradiation times can range from hours to several days.[8]

3. Post-Irradiation Processing:

  • Cooling: After irradiation, the target is allowed to "cool" for a period to allow short-lived, unwanted radioisotopes to decay.
  • Source Fabrication: The encapsulated ¹⁹²Ir is then processed in a hot cell. This may involve cutting the irradiated target into smaller sources and sealing them in stainless steel capsules for medical or industrial use.[9]
  • Quality Control: The activity and purity of the resulting ¹⁹²Ir sources are verified using calibrated radiation detectors and gamma spectroscopy.

Ir191 [label="Stable this compound Target"]; Neutron [label="Thermal Neutron\n(from reactor)", shape=ellipse, fillcolor="#FBBC05"]; Ir192_unstable [label="Unstable Iridium-192 Nucleus", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pt192 [label="Stable Platinum-192", fillcolor="#34A853", fontcolor="#FFFFFF"]; Os192 [label="Stable Osmium-192", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gamma [label="Gamma Rays\n(for therapy/radiography)", shape=ellipse, fillcolor="#FBBC05"]; Beta [label="Beta Particle", shape=ellipse, fillcolor="#FBBC05"]; EC [label="Electron Capture", shape=ellipse, fillcolor="#FBBC05"];

Ir191 -> Ir192_unstable [label="Neutron Capture\n(n,γ)"]; Neutron -> Ir192_unstable [style=invis]; Ir192_unstable -> Pt192 [label="β⁻ Decay (~95%)"]; Ir192_unstable -> Os192 [label="Electron Capture (~5%)"]; Ir192_unstable -> Gamma [label="Emission"]; Ir192_unstable -> Beta [style=invis]; Ir192_unstable -> EC [style=invis]; }

Production of Iridium-192 from this compound.
Proposed Production of Platinum-195m (¹⁹⁵ᵐPt) from Iridium-193

Iridium-193 is a proposed target for the production of the therapeutic radioisotope Platinum-195m (¹⁹⁵ᵐPt).[12] ¹⁹⁵ᵐPt is an Auger electron emitter, which offers the potential for highly targeted cancer therapy at the cellular level. The production pathway involves a double neutron capture on ¹⁹³Ir.[13]

Experimental Protocol: Proposed Production of Platinum-195m from Iridium-193

This protocol is based on experimental investigations into the feasibility of this production route.

1. Target Material:

  • Highly enriched ¹⁹³Ir metal is required to maximize the production of the desired isotopes and minimize impurities.[14]

2. Neutron Irradiation:

  • The ¹⁹³Ir target is irradiated in a high-flux nuclear reactor. A thermal neutron flux of greater than 10¹⁴ n/cm²/s is suggested.[13]
  • The irradiation process involves a two-step neutron capture: ¹⁹³Ir(n,γ)¹⁹⁴Ir, followed by ¹⁹⁴Ir(n,γ)¹⁹⁵Ir.

3. Isotope Decay and Separation:

  • The resulting ¹⁹⁵Ir undergoes beta decay to form ¹⁹⁵ᵐPt.
  • A significant challenge is the chemical separation of the microscopic quantities of ¹⁹⁵ᵐPt from the macroscopic iridium target.[14] This can be achieved using techniques such as cation exchange chromatography.[14]

Ir193 [label="Stable Iridium-193 Target"]; Neutron1 [label="Neutron", shape=ellipse, fillcolor="#FBBC05"]; Ir194 [label="Iridium-194"]; Neutron2 [label="Neutron", shape=ellipse, fillcolor="#FBBC05"]; Ir195m [label="Iridium-195m", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pt195m [label="Platinum-195m\n(Auger Emitter)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Ir193 -> Ir194 [label="(n,γ)"]; Neutron1 -> Ir194 [style=invis]; Ir194 -> Ir195m [label="(n,γ)"]; Neutron2 -> Ir195m [style=invis]; Ir195m -> Pt195m [label="β⁻ Decay"]; }

Production of Platinum-195m from Iridium-193.
Iridium-Catalyzed Hydrogen Isotope Exchange in Drug Development

Iridium-based catalysts have emerged as powerful tools for the selective incorporation of hydrogen isotopes (deuterium and tritium) into organic molecules, including complex pharmaceutical compounds.[15][16] This isotopic labeling is crucial for studying drug metabolism, pharmacokinetics (ADME), and toxicology.[15] Both stable isotopes of iridium can be part of the catalyst structure, but the focus here is on the catalytic process itself rather than a specific role of ¹⁹¹Ir versus ¹⁹³Ir in the catalysis.

Experimental Protocol: General Procedure for Iridium-Catalyzed Hydrogen Isotope Exchange

This protocol provides a general framework for the ortho-directed hydrogen isotope exchange of a pharmaceutical compound.

1. Materials and Reagents:

  • Substrate: The pharmaceutical compound of interest.
  • Iridium Catalyst: A suitable iridium(I) complex, for example, a cyclooctadienyliridium(I) dionate.[17]
  • Isotope Source: Deuterated or tritiated water, or deuterium/tritium gas.[17]
  • Solvent: A suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA).[17]

2. Reaction Setup:

  • The substrate and the iridium catalyst are dissolved in the chosen solvent in a reaction vessel.
  • The isotopic source (e.g., deuterated water) is added to the reaction mixture.

3. Reaction Conditions:

  • The reaction is typically heated to a specific temperature (e.g., 95-110°C) for a defined period (e.g., 4 hours).[17]
  • The reaction progress can be monitored by techniques such as NMR or mass spectrometry to determine the level of isotopic incorporation.

4. Work-up and Purification:

  • After the reaction is complete, the labeled product is isolated and purified using standard techniques such as extraction and crystallization.[17]
  • The final product is characterized to confirm its identity, purity, and the extent and position of isotopic labeling.[17]

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Pharmaceutical\nSubstrate"]; Catalyst [label="Iridium(I) Catalyst"]; Isotope [label="Isotope Source\n(D₂O, T₂O, D₂, T₂)"]; Reaction [label="Reaction Mixture", shape=Mdiamond, fillcolor="#FBBC05"]; Heating [label="Heating"]; Purification [label="Purification"]; Analysis [label="Analysis\n(NMR, MS)"]; Labeled_Product [label="Isotopically Labeled\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Substrate; Start -> Catalyst; Start -> Isotope; Substrate -> Reaction; Catalyst -> Reaction; Isotope -> Reaction; Reaction -> Heating; Heating -> Purification; Purification -> Analysis; Analysis -> Labeled_Product; }

Workflow for Iridium-Catalyzed Isotopic Labeling.
Iridium Isotopes in Mass Cytometry (CyTOF)

Mass cytometry, or CyTOF, is a powerful single-cell analysis technique that utilizes antibodies tagged with stable heavy metal isotopes to simultaneously quantify dozens of cellular parameters. Natural iridium, with its two stable isotopes ¹⁹¹Ir and ¹⁹³Ir, plays a crucial role as a DNA intercalator.[18] This allows for the identification of nucleated cells and the discrimination between single cells and doublets.[18]

Experimental Protocol: Use of Iridium in Mass Cytometry

This protocol outlines the key steps involving iridium in a typical CyTOF experiment.

1. Cell Preparation and Staining:

  • Single-cell suspensions are prepared from the biological sample of interest.
  • Cells are stained with a panel of metal-isotope-tagged antibodies targeting specific cellular markers.

2. Live/Dead Discrimination and Fixation:

  • A live/dead stain (e.g., cisplatin) is often used to distinguish viable from non-viable cells.
  • Cells are then fixed to preserve their cellular state.

3. Iridium Intercalation:

  • Following fixation and permeabilization, the cells are incubated with a solution containing an iridium intercalator (e.g., Cell-ID™ Intercalator-Ir).[19] This allows the iridium to bind to the DNA within the nucleus of each cell.

4. Data Acquisition and Analysis:

  • The stained cells are introduced into the CyTOF instrument, where they are nebulized and ionized.
  • The mass spectrometer detects the metal isotopes, including ¹⁹¹Ir and ¹⁹³Ir.
  • The iridium signal is used during data analysis to gate on single, nucleated cells, thereby excluding debris and cell aggregates from the analysis.[18]

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cells [label="Single-Cell\nSuspension"]; Staining [label="Antibody Staining\n(Metal-Tagged)"]; Fix_Perm [label="Fixation &\nPermeabilization"]; Ir_Intercalation [label="Iridium Intercalation\n(¹⁹¹Ir / ¹⁹³Ir)"]; CyTOF [label="CyTOF Analysis\n(Mass Spectrometry)"]; Data_Analysis [label="Data Analysis"]; Cell_ID [label="Identification of\nSingle, Nucleated Cells", shape=Mdiamond, fillcolor="#FBBC05"]; End [label="Downstream Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Cells; Cells -> Staining; Staining -> Fix_Perm; Fix_Perm -> Ir_Intercalation; Ir_Intercalation -> CyTOF; CyTOF -> Data_Analysis; Data_Analysis -> Cell_ID; Cell_ID -> End; }

Workflow for the Use of Iridium in CyTOF.
This compound in Mössbauer Spectroscopy

This compound was the first isotope for which the Mössbauer effect was observed.[1] This phenomenon involves the recoil-free emission and absorption of gamma rays by atomic nuclei, providing highly sensitive information about the chemical environment of the nucleus. ¹⁹¹Ir Mössbauer spectroscopy is a valuable tool in physics, chemistry, and materials science for studying iridium-containing compounds.[1] The experimental setup typically involves a source containing the radioactive parent nuclide that decays to an excited state of ¹⁹¹Ir, a sample containing ¹⁹¹Ir, and a detector to measure the transmission of gamma rays through the sample as a function of the relative velocity between the source and the sample.[20]

Conclusion

The stable isotopes of iridium, ¹⁹¹Ir and ¹⁹³Ir, though chemically identical, possess distinct nuclear properties that make them indispensable in a range of high-technology and medical applications. This compound, with its high neutron capture cross-section, is the cornerstone for the production of the critical medical and industrial radioisotope Iridium-192. Iridium-193 holds promise as a target for the production of the next generation of targeted cancer therapies using Auger electron emitters like Platinum-195m. Furthermore, the element as a whole provides essential tools for drug development through catalytic isotopic labeling and for fundamental biological research via mass cytometry. A thorough understanding of the properties and experimental protocols associated with these isotopes is paramount for their continued and innovative application by researchers and scientists.

References

A Technical Guide to the Electron Configuration of the Iridium-191 Atom

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the atomic structure of Iridium-191, with a primary focus on its electron configuration. Iridium (Ir), atomic number 77, is a dense, corrosion-resistant transition metal. Its isotope, this compound, is one of two stable, naturally occurring isotopes. This guide details the ground-state electron configuration, presents relevant quantitative atomic data, and describes the key experimental methodologies used to determine these properties. The information is intended for researchers, scientists, and professionals in drug development who utilize Iridium in catalysis, materials science, and advanced analytical techniques.

Introduction to Iridium and its Isotopes

Iridium (Ir) is a chemical element with atomic number 77, placing it in Group 9 and Period 6 of the periodic table.[1] As a member of the platinum group metals, it is characterized by its silvery-white appearance, extreme hardness, brittleness, and the highest known resistance to corrosion, even at temperatures up to 2,000 °C.[2] It is also the second-densest naturally occurring metal, after osmium.[2]

An atom's chemical identity is defined by its atomic number—the number of protons in its nucleus. Isotopes are variants of a particular element that possess the same number of protons but a different number of neutrons. Iridium has two naturally occurring, stable isotopes: this compound (¹⁹¹Ir) and Iridium-193 (¹⁹³Ir).[2][3] Their natural abundances are approximately 37.3% for ¹⁹¹Ir and 62.7% for ¹⁹³Ir.[2][3] Because the electron configuration is determined by the number of electrons, which in a neutral atom is equal to the number of protons, all isotopes of Iridium share the same electron configuration.[4]

Electron Configuration of this compound

The electron configuration of an atom describes the distribution of its electrons in atomic orbitals. For a neutral Iridium atom, which has 77 electrons, the ground-state electron configuration is:

1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f¹⁴ 5s² 5p⁶ 5d⁷ 6s² [5][6][7]

This can be written in a shorthand notation using the preceding noble gas, Xenon (Xe), as a reference point:

[Xe] 4f¹⁴ 5d⁷ 6s² [7][8][9][10][11][12][13]

The ¹⁹¹Ir isotope, having 77 protons and 77 electrons, possesses this identical electron configuration. The key differentiator for ¹⁹¹Ir is its nucleus, which contains 114 neutrons (191 - 77 = 114).

G cluster_electron Electron Cloud (Defines Chemical Behavior) protons Protons (77) neutrons Neutrons (114) electrons Electrons (77) protons->electrons Determines Electron Count config Electron Configuration [Xe] 4f¹⁴ 5d⁷ 6s² electrons->config Dictates

Logical relationship defining the properties of the this compound atom.
Shell-by-Shell Electron Distribution

The arrangement of electrons into principal energy levels, or shells, for Iridium is as follows:

Shell Number (n)123456
Electrons 281832152

Table 1. Distribution of electrons across the principal energy shells of a neutral Iridium atom.[2][5][8][11][12][13]

Quantitative Atomic and Nuclear Data

The electron configuration gives rise to specific, measurable atomic properties. The key quantitative data for Iridium and the ¹⁹¹Ir isotope are summarized below.

PropertyValue
General Properties
Atomic Number (Z)77[2]
Group9[1]
Period6[1]
Electronegativity (Pauling Scale)2.20[2][10]
Atomic Radius (empirical)136 pm[2][11]
Covalent Radius141 ± 6 pm[2]
Electron Affinity151.0 kJ/mol[8][14]
¹⁹¹Ir Isotope-Specific Properties
Mass Number (A)191
Atomic Mass190.96059 u[3][15]
Nuclear Spin3/2+[3][16]
Magnetic Dipole Moment (μ/μN)+0.1507(6)[16]
Electric Quadrupole Moment (Q/barn)+0.816(9)[16]
Ionization Energies
1st Ionization Energy880 kJ/mol[2][17]
2nd Ionization Energy1600 kJ/mol[2]
3rd Ionization Energy2700 kJ/mol[8]

Table 2. Selected atomic and nuclear properties of Iridium and the this compound isotope.

Experimental Determination of Electron Configuration

The theoretical electron configuration of Iridium is validated through several key experimental techniques that probe the electronic structure of the atom.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Experimental Protocol:

  • A sample of Iridium is placed in an ultra-high vacuum chamber.

  • The sample is irradiated with a monochromatic beam of X-rays (e.g., Al Kα, 1486.6 eV).

  • The X-rays have sufficient energy to eject core-level electrons from the Iridium atoms.

  • An electron energy analyzer measures the kinetic energy (KE) of the emitted photoelectrons.

  • The binding energy (BE) of the electrons is calculated using the equation: BE = Photon Energy (hν) - Kinetic Energy (KE) - Work Function (Φ).

  • The resulting spectrum of binding energies is characteristic of Iridium, with specific peaks corresponding to each orbital (e.g., Ir 4f, Ir 4d), confirming its electronic structure. For metallic Iridium, the binding energy of the Ir 4f₇/₂ peak is 60.9 eV.[13] A notable feature in the XPS spectrum of metallic Iridium is that the peaks in the Ir 4f region have an asymmetric shape, whereas they are symmetric for Iridium compounds like oxides.[12][13][18]

G xray X-ray Source (e.g., Al Kα) sample This compound Sample (in UHV) xray->sample electrons Emitted Photoelectrons (Core & Valence) sample->electrons Photoelectric Effect analyzer Electron Energy Analyzer electrons->analyzer Measures Kinetic Energy spectrum Binding Energy Spectrum (Intensity vs. Binding Energy) analyzer->spectrum Calculates Binding Energy

A simplified experimental workflow for XPS analysis of Iridium.
Atomic Emission Spectroscopy (AES)

AES is a method of chemical analysis that uses the intensity of light emitted from a plasma or flame at a particular wavelength to determine the quantity of an element in a sample.

Experimental Protocol:

  • A sample containing Iridium is subjected to a high-energy source, such as an inductively coupled plasma (ICP), which excites the electrons to higher, unstable energy levels.

  • As the electrons relax and fall back to their ground state, they emit photons of light.

  • The emitted light is passed through a monochromator or polychromator to separate it into its component wavelengths.

  • A detector measures the intensity of the light at specific wavelengths. Each element has a unique set of emission wavelengths corresponding to the allowed electron transitions between its orbitals. The strong emission lines for neutral Iridium (Ir I) have been extensively cataloged by institutions like the National Institute of Standards and Technology (NIST).[19]

Mössbauer Spectroscopy

Uniquely relevant to this compound, this technique probes subtle changes in the energy levels of an atomic nucleus in response to its chemical environment.

Experimental Protocol:

  • Mössbauer spectroscopy of ¹⁹¹Ir involves using a source that emits gamma rays (e.g., from the decay of ¹⁹¹Os) and an Iridium-containing absorber sample.

  • The technique is based on the resonant and recoil-free absorption of these gamma rays by the ¹⁹¹Ir nuclei in the sample.

  • The energy of the gamma rays can be modulated by moving the source relative to the absorber (Doppler effect).

  • The absorption spectrum reveals information about the chemical environment of the Iridium atoms, as the s-orbital electrons have a finite probability of being found within the nucleus, which perturbs the nuclear energy levels. The isotope ¹⁹¹Ir was the first of any element to be shown to present a Mössbauer effect, making it highly valuable for research in physics, chemistry, and materials science.[2]

Relevance in Research and Drug Development

A thorough understanding of Iridium's electron configuration is critical for its application in several high-technology fields:

  • Catalysis: The partially filled 5d orbital is central to Iridium's exceptional catalytic properties. Iridium-based complexes are pivotal in asymmetric hydrogenation, a key process in the synthesis of chiral pharmaceuticals.

  • Materials Science: The electronic structure explains Iridium's inertness and durability, making it a candidate for long-lasting biomedical implants and specialized laboratory equipment like crucibles for high-temperature applications.[7][11]

  • OLED Technology: Iridium complexes are used as phosphorescent dopants in Organic Light-Emitting Diodes (OLEDs) due to strong spin-orbit coupling, a direct consequence of its electron configuration, which allows for highly efficient harvesting of triplet excitons.

Conclusion

The this compound atom, a stable isotope of Iridium, possesses a ground-state electron configuration of [Xe] 4f¹⁴ 5d⁷ 6s² . This configuration is identical to all other Iridium isotopes and is the fundamental determinant of its chemical properties, including its remarkable stability, catalytic activity, and unique spectroscopic signatures. Advanced experimental techniques such as XPS, AES, and Mössbauer spectroscopy provide robust verification of this electronic structure and enable its application in cutting-edge research and technology, from the development of life-saving drugs to the creation of next-generation display technologies.

References

Half-life and decay mode of Iridium-191 parent nuclides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Parent Nuclides of Iridium-191: Half-life and Decay Mode

For researchers, scientists, and drug development professionals, a precise understanding of the nuclear decay characteristics of isotopes is paramount for applications ranging from medical imaging and therapy to fundamental physics research. This technical guide provides a comprehensive overview of the parent nuclides of the stable isotope this compound (¹⁹¹Ir), detailing their half-lives and decay modes. The data presented is crucial for predicting the yield and purity of ¹⁹¹Ir produced from various precursors and for understanding the radiological characteristics of associated isotopic mixtures.

Quantitative Data Summary

The decay chain leading to the stable this compound isotope involves a series of beta-minus (β⁻) and electron capture (EC) decays originating from neutron-rich nuclides with a mass number of 191. The key quantitative data for the parent nuclides of ¹⁹¹Ir are summarized in the table below for ease of comparison.

NuclideHalf-lifeDecay ModeDaughter Nuclide
Tungsten-191 (¹⁹¹W)~20 secondsβ⁻Rhenium-191 (¹⁹¹Re)
Rhenium-191 (¹⁹¹Re)9.8 minutesβ⁻Osmium-191 (¹⁹¹Os)
Osmium-191 (¹⁹¹Os)15.4 days[1]β⁻This compound (¹⁹¹Ir)
Platinum-191 (¹⁹¹Pt)2.83 daysElectron Capture (EC)This compound (¹⁹¹Ir)

Decay Chain Visualization

The sequential decay of these parent nuclides, culminating in the formation of stable this compound, can be visualized as a linear pathway. This logical relationship is depicted in the following diagram, generated using the DOT language.

DecayChain Tungsten-191 Tungsten-191 Rhenium-191 Rhenium-191 Tungsten-191->Rhenium-191 β⁻ (20 s) Osmium-191 Osmium-191 Rhenium-191->Osmium-191 β⁻ (9.8 min) This compound (Stable) This compound (Stable) Osmium-191->this compound (Stable) β⁻ (15.4 d) Platinum-191 Platinum-191 Platinum-191->this compound (Stable) EC (2.83 d)

Decay pathways of the primary parent nuclides leading to stable this compound.

Experimental Protocols for Decay Characterization

The determination of the half-lives and decay modes of the parent nuclides of this compound relies on a suite of well-established nuclear physics techniques. While specific, detailed historical protocols for each measurement are extensive, the fundamental methodologies are described below.

Production of Radionuclides

The parent nuclides of ¹⁹¹Ir are not naturally occurring and must be produced artificially. A common method for their production is through neutron activation in a nuclear reactor or via charged-particle induced reactions in a particle accelerator. For instance, Tungsten-191 can be produced by the fast neutron-induced (n,γ) reaction on a Tungsten-190 target. Similarly, Platinum-191 can be produced through reactions such as ¹⁹¹Ir(p,n)¹⁹¹Pt.

Measurement of Beta Decay

The beta decay of Tungsten-191, Rhenium-191, and Osmium-191 involves the emission of an electron (beta particle) and an antineutrino. The experimental determination of the decay characteristics typically involves the following:

  • Beta Spectrometry : The energy spectrum of the emitted beta particles is measured using magnetic or semiconductor-based beta spectrometers. This allows for the determination of the maximum beta energy (Qβ value), which is a characteristic of the specific decay.

  • Gamma-Ray Spectroscopy : Beta decay is often accompanied by the emission of gamma rays as the daughter nucleus transitions from an excited state to a lower energy state. High-purity germanium (HPGe) detectors are used to measure the energy and intensity of these gamma rays. The energies of the gamma rays provide information about the energy levels of the daughter nucleus, confirming the decay scheme.

  • Half-Life Measurement : The half-life is determined by measuring the activity of the sample over time. This is typically done by monitoring the intensity of a characteristic gamma-ray peak using a gamma-ray spectrometer. The number of counts in the peak is recorded at regular intervals, and the resulting decay curve is fitted with an exponential function to extract the half-life. For short-lived isotopes like Tungsten-191 and Rhenium-191, this requires a rapid sample transfer and measurement system.

Measurement of Electron Capture

Platinum-191 decays via electron capture, where an orbital electron is captured by the nucleus, resulting in the emission of a neutrino and characteristic X-rays or Auger electrons as the atomic shell reorganizes. The methodology for its characterization includes:

  • X-ray Spectroscopy : The detection of characteristic X-rays emitted from the daughter Iridium atom is a key signature of electron capture. Silicon or germanium-based X-ray detectors are used to measure the energy of these X-rays, which are unique to the element.

  • Gamma-Ray Spectroscopy : Similar to beta decay, electron capture can populate excited states of the daughter nucleus, leading to the emission of gamma rays. Gamma-ray spectroscopy with HPGe detectors is used to identify these transitions and build the decay scheme.

  • Coincidence Counting : To establish the relationship between the captured electron (evidenced by X-rays) and the subsequent gamma emission, coincidence counting techniques are employed. This involves using two or more detectors and recording events that occur within a very short time window of each other. A coincidence between an Iridium X-ray and a specific gamma ray provides strong evidence for the decay pathway.

  • Half-Life Measurement : The half-life of Platinum-191 is determined by monitoring the intensity of its characteristic X-ray or gamma-ray emissions over time, similar to the method used for beta emitters.

The experimental workflow for a typical decay characterization experiment is outlined in the diagram below.

ExperimentalWorkflow cluster_production Isotope Production cluster_measurement Decay Measurement cluster_analysis Data Analysis Target_Material Target Material Irradiation Irradiation (Reactor or Accelerator) Target_Material->Irradiation Radiochemical_Separation Radiochemical Separation Irradiation->Radiochemical_Separation Sample_Preparation Sample Preparation Radiochemical_Separation->Sample_Preparation Detection_System Detection System (HPGe, Si(Li), Scintillators) Sample_Preparation->Detection_System Data_Acquisition Data Acquisition (Spectroscopy, Coincidence) Detection_System->Data_Acquisition Spectrum_Analysis Spectrum Analysis (Peak Identification, Intensity) Data_Acquisition->Spectrum_Analysis Decay_Curve_Fitting Decay Curve Fitting (Half-life Determination) Spectrum_Analysis->Decay_Curve_Fitting Decay_Scheme_Construction Decay Scheme Construction Spectrum_Analysis->Decay_Scheme_Construction

A generalized workflow for the experimental determination of nuclide decay properties.

References

A Technical Guide to the Stable Isotopes of Iridium for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Iridium (Ir), a dense and highly corrosion-resistant transition metal, possesses two naturally occurring stable isotopes: ¹⁹¹Ir and ¹⁹³Ir.[1][2][3][4] These isotopes are fundamental not only to the element's physical and chemical properties but also serve as precursors for the production of medically and industrially significant radioisotopes. This guide provides an in-depth overview of the stable isotopes of iridium, their properties, applications in research and drug development, and a detailed experimental protocol for their isotopic analysis.

Core Properties of Stable Iridium Isotopes

The two stable isotopes of iridium are distinguished by the number of neutrons in their nuclei, which results in different atomic masses. Their fundamental properties are summarized below for easy comparison.

PropertyIridium-191 (¹⁹¹Ir)Iridium-193 (¹⁹³Ir)
Natural Abundance (%) 37.362.7
Atomic Mass (Da) 190.960594192.9629264
Neutron Number (N) 114116
Nuclear Spin (I) 3/23/2
Primary Applications Production of ¹⁹²Ir for brachytherapy and industrial radiography; Mössbauer spectroscopy.[1][5][6][7]Proposed for production of therapeutic ¹⁹⁵ᵐPt; geological studies.[1][5][8][9]

Applications in Research and Medicine

The stable isotopes of iridium are crucial starting materials for the synthesis of radioisotopes with significant applications in oncology and diagnostic imaging.

This compound (¹⁹¹Ir)

The primary application of enriched ¹⁹¹Ir is in the production of the radioisotope Iridium-192 (¹⁹²Ir) via neutron capture.[1][5][7][10] While ¹⁹²Ir can be produced from natural iridium, using enriched ¹⁹¹Ir results in a product with much higher specific activity, allowing for the use of smaller and more potent radiation sources.[5][7]

  • Brachytherapy: ¹⁹²Ir is a high-dose-rate gamma emitter widely used in brachytherapy, a form of internal radiation therapy.[1][3][5] In this procedure, a sealed ¹⁹²Ir source is placed directly inside or next to the area requiring treatment, such as tumors of the prostate, breast, and lung.[1][11] This allows for a concentrated dose of radiation to be delivered to the tumor while minimizing exposure to surrounding healthy tissues.

  • Industrial Radiography: The gamma rays emitted by ¹⁹²Ir are also utilized in non-destructive testing (NDT) to inspect the integrity of welds and other industrial components.[1][3][5]

  • Mössbauer Spectroscopy: ¹⁹¹Ir was the first isotope of any element to demonstrate the Mössbauer effect.[3][7] This has made it a valuable tool in Mössbauer spectroscopy, a technique used to study the chemical environment of atomic nuclei in various materials, with applications in physics, chemistry, and metallurgy.[3][7]

Iridium-193 (¹⁹³Ir)

Iridium-193 is the more abundant of the two stable isotopes.[2][12] Its primary proposed application in the medical field is as a target material for the production of Platinum-195m (¹⁹⁵ᵐPt), a therapeutic radioisotope.[1][5][9][11] This highlights its potential role in the development of new radiopharmaceuticals.

Isotope Production Workflow

The production of medically relevant radioisotopes from stable iridium isotopes is a critical process for nuclear medicine and drug development. The following diagram illustrates the general workflow.

G cluster_191 This compound Pathway cluster_193 Iridium-193 Pathway cluster_applications Applications Ir191 Stable ¹⁹¹Ir Isotope Enrichment Isotopic Enrichment Ir191->Enrichment NeutronCapture Neutron Activation (n,γ reaction in nuclear reactor) Enrichment->NeutronCapture Ir192 Radioisotope ¹⁹²Ir NeutronCapture->Ir192 Brachytherapy Brachytherapy (Cancer Treatment) Ir192->Brachytherapy NDT Non-Destructive Testing Ir192->NDT Ir193 Stable ¹⁹³Ir Isotope Ir193_target Target Material Ir193->Ir193_target Irradiation Particle Accelerator Irradiation Ir193_target->Irradiation Pt195m Therapeutic ¹⁹⁵ᵐPt Irradiation->Pt195m Radiopharma Radiopharmaceutical Development Pt195m->Radiopharma

References

Core Nuclear Data and Experimental Protocols for Iridium-191

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium-191 (¹⁹¹Ir) is one of two stable, naturally occurring isotopes of the element iridium.[1][2] With a natural abundance of 37.3%, it is a crucial nuclide in various scientific and industrial applications, most notably as the precursor for the production of the medically and industrially significant radioisotope Iridium-192.[3][4] This guide provides a comprehensive overview of the core atomic and nuclear data of this compound, details the experimental methodologies used to determine these properties, and outlines the workflow for the production of Iridium-192.

Data Presentation: Core Nuclear Properties of this compound

The fundamental nuclear properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Atomic and Nuclear Identity of this compound

PropertyValue
Atomic Number (Z)77
Neutron Number (N)114
Mass Number (A)191
Isotopic Symbol¹⁹¹Ir

Table 2: Atomic Mass and Energy Data for this compound

PropertyValueUncertainty
Atomic Mass190.9605912 amu[5]± 0.0000031 amu[5]
Mass Excess-36709.063 keV[5]± 2.870 keV[5]
Binding Energy1518090.508 keV[5]± 2.882 keV[5]

Table 3: Isotopic and Nuclear Characteristics of this compound

PropertyValue
Natural Abundance37.3%[1][2]
Half-lifeStable[5]
Nuclear Spin (I)3/2+[5]
Magnetic Dipole Moment (μ)+0.1507(6) μN[6]
Electric Quadrupole Moment (Q)+0.816(9) barn[6]

Experimental Protocols

The precise determination of the atomic mass and other nuclear data of this compound relies on sophisticated experimental techniques. The following sections provide an overview of the methodologies employed.

Determination of Atomic Mass: Mass Spectrometry

The atomic mass of this compound is determined with high precision using mass spectrometry.[7] This technique separates ions based on their mass-to-charge ratio.

Principle of Operation:

  • Ionization: A sample of iridium is introduced into the mass spectrometer and is ionized, typically by knocking off electrons to create positively charged ions.[3]

  • Acceleration: These ions are then accelerated by an electric field.[3]

  • Deflection: The accelerated ions enter a magnetic field, which deflects them. The degree of deflection is inversely proportional to the mass of the ion; lighter ions are deflected more than heavier ions.[8]

  • Detection: A detector measures the position of the deflected ions, from which their mass-to-charge ratio can be determined. By comparing the deflection of ¹⁹¹Ir ions to a known mass standard, its atomic mass can be precisely calculated.[8]

High-Precision Technique: Penning Trap Mass Spectrometry

For the most accurate atomic mass measurements, a device known as a Penning trap is employed.[1][5]

Methodology:

  • Ion Trapping: Single ions of this compound are confined within a strong, uniform magnetic field and a weaker quadrupole electric field.[1]

  • Cyclotron Frequency Measurement: Inside the trap, the ions move in a circular path with a characteristic frequency known as the cyclotron frequency, which is inversely proportional to its mass-to-charge ratio. By precisely measuring this frequency, the mass of the ion can be determined with exceptional accuracy.[5]

  • Mass Ratio Calculation: The atomic mass is determined by measuring the ratio of the cyclotron frequency of the ¹⁹¹Ir ion to that of a reference ion with a well-known mass.[9]

Characterization of Nuclear Properties: Nuclear Spectroscopy

Nuclear spectroscopy techniques are employed to determine properties such as nuclear spin, magnetic moments, and to study nuclear structure.[6][10]

Principle of Operation: Nuclear spectroscopy involves the detection and analysis of radiation emitted from atomic nuclei.[6] While this compound is a stable isotope, it can be excited to higher energy states. The study of the gamma rays emitted as the nucleus de-excites provides information about its energy levels and other nuclear properties.

Mössbauer Spectroscopy: this compound was the first isotope to demonstrate the Mössbauer effect.[2][11] This technique involves the resonant and recoil-free emission and absorption of gamma rays by atomic nuclei. The precise energy of these gamma rays is sensitive to the chemical environment of the iridium atom, making it a valuable tool in physics, chemistry, and materials science.[2]

Mandatory Visualization: Experimental Workflow for Iridium-192 Production

The primary application of this compound is in the production of Iridium-192 (¹⁹²Ir), a crucial radioisotope for industrial radiography and cancer therapy.[3][4] The production process involves the capture of a neutron by the ¹⁹¹Ir nucleus.[4]

G cluster_input Input Materials cluster_process Irradiation Process cluster_reaction Nuclear Reaction cluster_output Output Product cluster_application Applications Ir191 This compound Target Reactor Nuclear Reactor Ir191->Reactor Target Insertion Neutron_Flux Thermal Neutron Flux Neutron_Capture Neutron Capture (¹⁹¹Ir + n → ¹⁹²Ir + γ) Reactor->Neutron_Capture Irradiation Neutron_Flux->Neutron_Capture Ir192 Iridium-192 Neutron_Capture->Ir192 Production Industrial Industrial Radiography Ir192->Industrial Medical Brachytherapy Ir192->Medical

Caption: Workflow for the production of Iridium-192 from this compound via neutron capture.

References

Unveiling the Nucleus: An In-depth Technical Guide to the Mössbauer Effect in Iridium-191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the Mössbauer effect in Iridium-191 (¹⁹¹Ir), a powerful analytical technique for probing the local electronic and magnetic environment of iridium atoms in solid-state materials. The discovery of the Mössbauer effect by Rudolf Mössbauer in 1958, for which he was awarded the Nobel Prize in Physics in 1961, was in fact first observed with the ¹⁹¹Ir isotope.[1] This guide delves into the fundamental principles of the technique, detailed experimental protocols, data analysis, and its applications in diverse scientific fields, with a particular focus on catalysis and materials science.

Fundamental Principles of the Mössbauer Effect

The Mössbauer effect is a phenomenon of recoilless nuclear resonance fluorescence of gamma rays. In essence, when a nucleus in a solid emits or absorbs a gamma-ray, there is a finite probability that the recoil momentum is taken up by the entire crystal lattice rather than the individual nucleus. This "recoilless" event results in the emission and absorption of gamma rays with extremely narrow linewidths, allowing for the resolution of minute energy shifts caused by the interaction of the nucleus with its surrounding electronic and magnetic environment. These interactions are known as hyperfine interactions.[2][3]

The key hyperfine interactions measured in Mössbauer spectroscopy are:

  • Isomer Shift (δ): This arises from the electrostatic interaction between the nuclear charge distribution and the electron density at the nucleus. It is sensitive to the oxidation state and covalency of the Mössbauer atom.

  • Quadrupole Splitting (ΔE_Q): This results from the interaction of the nuclear electric quadrupole moment with a non-spherically symmetric electric field gradient (EFG) at the nucleus. It provides information about the local symmetry and the nature of the chemical bonds.

  • Magnetic Hyperfine Splitting: This is the result of the interaction between the nuclear magnetic dipole moment and a magnetic field at the nucleus. It is observed in magnetically ordered materials and provides information about the magnetic properties of the sample.

Nuclear Properties of this compound

This compound is one of two stable isotopes of iridium, with a natural abundance of 37.3%.[1] Its nuclear properties make it a suitable candidate for Mössbauer spectroscopy. A summary of the key nuclear data for ¹⁹¹Ir is presented in the table below.

PropertyGround StateFirst Excited State
Energy0 keV129.0 keV
Spin and Parity (I)3/2+1/2-
Half-life (t₁/₂)Stable1.4 ns
Magnetic Dipole Moment (μ)+0.1456 μN+0.473 μN
Electric Quadrupole Moment (Q)+0.816 b0 b
Natural Linewidth (Γ)-4.67 x 10⁻⁷ eV
Recoil Energy (E_R)-0.046 eV

Experimental Protocol for ¹⁹¹Ir Mössbauer Spectroscopy

A typical ¹⁹¹Ir Mössbauer spectroscopy experiment involves a radioactive source, an absorber (the sample of interest), a detector, and a drive mechanism to modulate the energy of the emitted gamma rays via the Doppler effect.

Source Preparation

The most common source for ¹⁹¹Ir Mössbauer spectroscopy is Osmium-191 (¹⁹¹Os), which decays to the first excited state of ¹⁹¹Ir via beta decay with a half-life of 15.4 days. The ¹⁹¹Os is typically produced by neutron irradiation of enriched ¹⁹⁰Os in a nuclear reactor. The resulting ¹⁹¹Os is then incorporated into a metallic matrix, such as osmium metal or a platinum-osmium alloy, which provides a single, unsplit emission line.

Absorber Preparation

The sample to be analyzed (the absorber) should be a solid and contain a sufficient amount of iridium. The optimal thickness of the absorber depends on the iridium concentration and the energy of the gamma rays. For powdered samples, it is common to mix the sample with an inert binder, such as boron nitride, and press it into a pellet.

Spectrometer Setup and Data Acquisition

The Mössbauer spectrometer consists of a velocity transducer that moves the source relative to the absorber. The velocity is varied linearly with time, which modulates the energy of the gamma rays through the Doppler effect. The transmitted gamma rays are detected by a suitable detector, such as a germanium detector or a scintillation detector. The counts at the detector are recorded as a function of the source velocity, resulting in a Mössbauer spectrum. Due to the low recoil-free fraction at room temperature, ¹⁹¹Ir Mössbauer spectroscopy is often performed at cryogenic temperatures (e.g., liquid helium temperature, 4.2 K) to enhance the signal-to-noise ratio.

Experimental_Workflow cluster_source Source Preparation cluster_absorber Absorber Preparation cluster_spectrometer Mössbauer Spectrometer Source_Prep ¹⁹⁰Os Neutron Irradiation Source_Matrix Incorporate ¹⁹¹Os into Os or Pt-Os Matrix Source_Prep->Source_Matrix Velocity_Mod Velocity Transducer (Doppler Modulation) Source_Matrix->Velocity_Mod Gamma-ray Source Absorber_Prep Prepare Solid Iridium Containing Sample Detector Gamma-ray Detector Absorber_Prep->Detector Absorber Velocity_Mod->Detector MCD Multichannel Analyzer & Data Acquisition Detector->MCD Spectrum Mössbauer Spectrum (Counts vs. Velocity) MCD->Spectrum

A simplified workflow for a typical ¹⁹¹Ir Mössbauer spectroscopy experiment.

Data Analysis and Interpretation

The acquired Mössbauer spectrum is a plot of gamma-ray counts versus the velocity of the source. The absorption lines are typically fitted with Lorentzian functions to extract the hyperfine parameters: isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field (B_hf).

The isomer shift is reported relative to a standard reference material, typically iridium metal. The magnitude and sign of the isomer shift provide insights into the oxidation state and bonding characteristics of the iridium atoms in the sample.

The quadrupole splitting appears as a two-line pattern (a doublet) in the spectrum for nuclei with a nuclear spin greater than 1/2 in a non-cubic environment. For ¹⁹¹Ir, the excited state has a spin of 1/2 and thus no quadrupole moment, so quadrupole splitting is not directly observed as a doublet. However, the interaction of the ground state quadrupole moment (I=3/2) with an EFG can lead to a more complex splitting pattern in the presence of a magnetic field or can influence the line shape.

Magnetic hyperfine splitting, which results in a multi-line spectrum (e.g., a sextet for ⁵⁷Fe), provides information on the magnetic state of the iridium atoms.

Data_Analysis_Flow cluster_data Data Acquisition & Processing cluster_params Hyperfine Parameters cluster_interpretation Interpretation Raw_Spectrum Raw Mössbauer Spectrum Fitting Lorentzian Line Fitting Raw_Spectrum->Fitting Isomer_Shift Isomer Shift (δ) Fitting->Isomer_Shift Quadrupole_Splitting Quadrupole Splitting (ΔE_Q) Fitting->Quadrupole_Splitting Magnetic_Splitting Magnetic Hyperfine Field (B_hf) Fitting->Magnetic_Splitting Oxidation_State Oxidation State Isomer_Shift->Oxidation_State Local_Symmetry Local Symmetry & Bonding Quadrupole_Splitting->Local_Symmetry Magnetic_Properties Magnetic Properties Magnetic_Splitting->Magnetic_Properties

Logical flow of data analysis in Mössbauer spectroscopy.

Applications of ¹⁹¹Ir Mössbauer Spectroscopy

¹⁹¹Ir Mössbauer spectroscopy has found applications in various fields, including:

  • Catalysis: It is a valuable tool for characterizing iridium-based catalysts.[4][5][6] It can provide information on the oxidation state of iridium, the interaction of iridium with the support material, and the changes in the catalyst during reaction.

  • Materials Science: The technique is used to study the electronic and magnetic properties of iridium-containing alloys, intermetallic compounds, and other advanced materials.[7][8]

  • Chemistry: It provides insights into the bonding and structure of iridium complexes.

  • Physics: It has been used to study fundamental physical phenomena, such as the effects of relativity.

Quantitative Data for Selected Iridium Compounds

The following table summarizes representative isomer shifts for various iridium compounds, providing a reference for the interpretation of experimental data. Isomer shifts are given relative to iridium metal at 4.2 K.

CompoundOxidation StateIsomer Shift (δ) (mm/s)
Ir metal00.00
IrO₂+4-0.29
K₂IrCl₆+4-0.15
IrCl₃+3+0.78
K₃IrCl₆+3+0.90
[Ir(CO)₂Cl₂]⁻+1+0.18

Conclusion

The Mössbauer effect in this compound, the very isotope with which this powerful spectroscopic technique was discovered, continues to be a valuable tool for researchers in chemistry, physics, and materials science. Its ability to provide detailed information about the local environment of iridium atoms at the nuclear level makes it an indispensable technique for characterizing a wide range of iridium-containing materials. With advancements in instrumentation and theoretical modeling, the applications of ¹⁹¹Ir Mössbauer spectroscopy are expected to expand further, contributing to the development of new catalysts, advanced materials, and a deeper understanding of the fundamental properties of matter.

References

Methodological & Application

Application Notes and Protocols for Iridium-191 Mössbauer Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iridium-191 holds a significant place in the history of science as the first element in which the Mössbauer effect was observed.[1][2] This discovery paved the way for Mössbauer spectroscopy, a powerful analytical technique for probing the local electronic and magnetic environment of atomic nuclei in solids. While modern Mössbauer spectroscopy predominantly utilizes other isotopes like ⁵⁷Fe and even ¹⁹³Ir due to more favorable nuclear properties, understanding the principles and potential applications of ¹⁹¹Ir remains valuable for researchers in physics, chemistry, and materials science.[1]

These application notes provide a comprehensive overview of the theoretical background, experimental considerations, and potential applications of this compound Mössbauer spectroscopy. Given the limited availability of recent, detailed experimental data and protocols specifically for ¹⁹¹Ir, this document combines established knowledge of ¹⁹¹Ir with general principles of Mössbauer spectroscopy, offering a foundational guide for researchers interested in this specialized area. The protocols provided are based on standard Mössbauer experimental setups, adapted for the specific nuclear properties of ¹⁹¹Ir.

Introduction to this compound Mössbauer Spectroscopy

Mössbauer spectroscopy is a technique based on the recoilless nuclear resonance fluorescence of gamma rays. The extremely narrow linewidths of the emitted and absorbed gamma radiation allow for the detection of minute energy shifts caused by the interaction of the nucleus with its surrounding electronic and magnetic environment, known as hyperfine interactions.

This compound, a stable isotope of iridium with a natural abundance of 37.3%, was the first nuclide used to demonstrate this effect.[1] The technique provides valuable information on:

  • Oxidation State: The isomer shift is sensitive to the s-electron density at the nucleus, which is influenced by the oxidation state of the iridium atom.

  • Covalent Character of Bonds: Changes in the covalency of iridium's chemical bonds affect the electron density at the nucleus and are reflected in the isomer shift.

  • Symmetry of the Local Environment: The quadrupole splitting provides information about the electric field gradient at the nucleus, which is determined by the symmetry of the charge distribution in the iridium atom's vicinity.

  • Internal Magnetic Fields: In magnetic materials, the nuclear energy levels are split by the magnetic hyperfine interaction, allowing for the determination of the internal magnetic field at the iridium nucleus.

While there are no established applications of this compound Mössbauer spectroscopy in drug development, the technique's sensitivity to the local chemical environment could, in principle, be applied to study iridium-based catalysts or metallodrugs.

Nuclear Properties of this compound for Mössbauer Spectroscopy

A thorough understanding of the nuclear properties of ¹⁹¹Ir is essential for designing and interpreting Mössbauer experiments. The relevant parameters are summarized in the table below. There is some ambiguity in the literature regarding the precise energy of the gamma transition used in early experiments, with both 82.4 keV and 129 keV being cited. The 82.4 keV transition is more likely the primary Mössbauer transition.

ParameterValue
Natural Abundance37.3%
Gamma-Ray Transition Energy (Eγ)82.4 keV
Ground State Spin (I_g)3/2+
Excited State Spin (I_e)1/2+
Half-life of Excited State (t₁/₂)3.8 ns
Magnetic Dipole Moment of Ground State (μ_g)+0.1507 μN
Magnetic Dipole Moment of Excited State (μ_e)+0.600 μN
Quadrupole Moment of Ground State (Q_g)+0.816 b

Note: Data compiled from various nuclear data sources. Some values may have slight variations depending on the reference.

Experimental Protocol for this compound Mössbauer Spectroscopy

The following protocol outlines the general steps for performing a ¹⁹¹Ir Mössbauer spectroscopy experiment in transmission geometry.

Source Preparation

The radioactive source for ¹⁹¹Ir Mössbauer spectroscopy is typically ¹⁹¹Os, which decays to the excited state of ¹⁹¹Ir.

  • Production of ¹⁹¹Os: The ¹⁹¹Os source is produced by neutron irradiation of enriched ¹⁹⁰Os in a nuclear reactor.

  • Source Matrix: The ¹⁹¹Os is then embedded in a non-magnetic, cubic host matrix, such as a platinum or osmium metal foil, to ensure the emission of a single, narrow gamma-ray line. The source should be well-annealed to minimize lattice defects.

  • Source Cooling: Due to the relatively high energy of the 82.4 keV gamma ray, both the source and the absorber are typically cooled to cryogenic temperatures (e.g., liquid helium temperature, 4.2 K) to achieve a sufficiently high recoilless fraction (f-factor).

Absorber Preparation
  • Material: The absorber should contain iridium in the chemical form to be studied.

  • Thickness: The optimal thickness of the absorber depends on the concentration of iridium and the mass absorption coefficient of the material for 82.4 keV gamma rays. The thickness should be optimized to maximize the resonant absorption effect without excessive non-resonant absorption.

  • Homogeneity: The absorber material should be powdered and uniformly distributed to avoid orientation effects in polycrystalline samples.

Mössbauer Spectrometer Setup

A standard Mössbauer spectrometer consists of a radioactive source mounted on a velocity transducer, a sample holder (absorber) in a cryostat, a gamma-ray detector, and associated electronics for data acquisition.

  • Velocity Transducer: The source is moved with a precisely controlled velocity relative to the absorber to induce a Doppler shift in the gamma-ray energy.

  • Cryostat: Both the source and absorber are mounted in a cryostat capable of maintaining stable cryogenic temperatures.

  • Detector: A detector suitable for 82.4 keV gamma rays, such as a NaI(Tl) scintillation detector or a high-purity germanium (HPGe) detector, is used.

  • Data Acquisition: The number of gamma rays transmitted through the absorber is counted as a function of the source velocity.

Data Collection and Analysis
  • Velocity Calibration: The velocity scale of the spectrometer is calibrated using a standard reference material, such as an α-iron foil for ⁵⁷Fe spectroscopy, and then converted for the ¹⁹¹Ir energy scale.

  • Spectrum Acquisition: The Mössbauer spectrum is acquired by counting the transmitted gamma rays at each velocity increment over a range sufficient to cover all expected absorption lines.

  • Data Fitting: The resulting spectrum is then fitted with Lorentzian line shapes to extract the Mössbauer parameters: isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field (H_eff).

Quantitative Data

Due to the limited number of modern studies, a comprehensive table of isomer shifts and quadrupole splittings for a wide range of iridium compounds measured with ¹⁹¹Ir is not available. Researchers should reference early publications on iridium compounds for indicative values, keeping in mind that the reference for isomer shifts may vary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of a transmission Mössbauer spectroscopy experiment adapted for ¹⁹¹Ir.

experimental_workflow cluster_source Source Preparation cluster_absorber Absorber Preparation cluster_spectrometer Mössbauer Spectrometer cluster_data Data Acquisition & Analysis s1 Neutron Irradiation of ¹⁹⁰Os s2 Embed ¹⁹¹Os in Pt/Os Matrix s1->s2 sp1 Mount Source on Velocity Transducer s2->sp1 a1 Synthesize Ir Compound a2 Optimize Thickness & Homogenize a1->a2 sp2 Mount Absorber in Cryostat a2->sp2 sp3 Cool Source & Absorber (e.g., 4.2 K) sp1->sp3 sp2->sp3 sp4 Gamma-Ray Detector (e.g., HPGe) sp3->sp4 d1 Record Transmitted γ-rays vs. Velocity sp4->d1 d2 Fit Spectrum with Lorentzian Lines d1->d2 d3 Extract Hyperfine Parameters (δ, ΔE_Q, H_eff) d2->d3

Caption: General workflow for an this compound Mössbauer spectroscopy experiment.

Hyperfine Interactions

This diagram illustrates how the nuclear energy levels of ¹⁹¹Ir are affected by hyperfine interactions, leading to the features observed in a Mössbauer spectrum.

hyperfine_interactions cluster_no_interaction No Interaction cluster_isomer_shift Isomer Shift (δ) cluster_quadrupole Quadrupole Splitting (ΔE_Q) cluster_magnetic Magnetic Splitting (H_eff) gs Ground State (I=3/2) gs_iso gs_quad gs_mag es Excited State (I=1/2) es_iso es_quad es_mag es_level I=1/2 gs_level I=3/2 gs_level->es_level es_iso_level I=1/2 gs_iso_level I=3/2 gs_iso_level->es_iso_level es_quad_level I=1/2 gs_quad_level_1 m_I = ±3/2 gs_quad_level_1->es_quad_level gs_quad_level_2 m_I = ±1/2 gs_quad_level_2->es_quad_level es_mag_level_1 m_I = +1/2 es_mag_level_2 m_I = -1/2 gs_mag_level_1 m_I = +3/2 gs_mag_level_1->es_mag_level_1 gs_mag_level_1->es_mag_level_2 gs_mag_level_2 m_I = +1/2 gs_mag_level_2->es_mag_level_1 gs_mag_level_2->es_mag_level_2 gs_mag_level_3 m_I = -1/2 gs_mag_level_3->es_mag_level_1 gs_mag_level_3->es_mag_level_2 gs_mag_level_4 m_I = -3/2 gs_mag_level_4->es_mag_level_1 gs_mag_level_4->es_mag_level_2

Caption: Splitting of ¹⁹¹Ir nuclear energy levels due to hyperfine interactions.

Challenges and Considerations

Researchers considering ¹⁹¹Ir Mössbauer spectroscopy should be aware of the following challenges:

  • High Gamma-Ray Energy: The 82.4 keV energy of the Mössbauer transition in ¹⁹¹Ir results in a lower recoilless fraction compared to isotopes with lower transition energies like ⁵⁷Fe. This necessitates cooling both the source and the absorber to cryogenic temperatures.

  • Source Availability: The production of a ¹⁹¹Os source requires access to a nuclear reactor and specialized radiochemistry facilities.

  • Limited Modern Data: The scarcity of recent literature and compiled data for ¹⁹¹Ir can make data interpretation and comparison challenging.

Conclusion

This compound Mössbauer spectroscopy, while not a mainstream analytical technique today, remains a subject of fundamental interest in nuclear and solid-state physics. Its historical significance is undeniable, and the principles governing its application are a cornerstone of Mössbauer spectroscopy. For researchers with access to the necessary facilities, the study of ¹⁹¹Ir can still offer unique insights into the chemistry and physics of iridium-containing materials. This document provides a foundational framework for understanding and potentially undertaking such specialized investigations.

References

Production of Iridium-192 from Iridium-191 Targets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the production of the radionuclide Iridium-192 (¹⁹²Ir) through neutron irradiation of stable Iridium-191 (¹⁹¹Ir) targets. ¹⁹²Ir is a critical radioisotope with significant applications in medicine, particularly in brachytherapy for cancer treatment, as well as in industrial gamma radiography.[1][2] These guidelines cover the entire workflow, from the preparation of ¹⁹¹Ir targets to their irradiation in a nuclear reactor and the subsequent post-irradiation processing to isolate and purify ¹⁹²Ir. The protocols are designed to ensure a high yield and purity of the final product, essential for its use in clinical and industrial settings.

Introduction

Iridium-192 is a synthetic radioisotope produced by the neutron bombardment of the stable isotope this compound.[2] The production reaction is a neutron capture event, represented as:

¹⁹¹Ir (n,γ) ¹⁹²Ir

This process is typically carried out in a high-flux nuclear reactor to achieve the desired specific activity.[3] ¹⁹²Ir has a half-life of 73.83 days and decays via beta emission and electron capture to stable isotopes of Platinum-192 (¹⁹²Pt) and Osmium-192 (¹⁹²Os), respectively, emitting gamma radiation with an average energy of 0.38 MeV.[2][4] This gamma emission is harnessed for its therapeutic and industrial applications.

The production of high-quality ¹⁹²Ir for medical and industrial use requires careful control over several parameters, including the purity and form of the ¹⁹¹Ir target, the neutron flux and irradiation time in the reactor, and the efficiency of the post-irradiation chemical processing.

Key Production Parameters and Data

The efficiency of ¹⁹²Ir production is dependent on several key physical and operational parameters. The following tables summarize the critical quantitative data for this process.

ParameterValueUnitReference
Target Nuclide
IsotopeThis compound (¹⁹¹Ir)-[2]
Natural Abundance37.3%[5]
Nuclear Reaction Data
Thermal Neutron Capture Cross-section (σ)910barns[6]
Reactor Conditions
Typical Thermal Neutron Flux (Φ)9.4 x 10¹³ - 2.5 x 10¹⁵n/cm²/s[7][8]
Product Nuclide
IsotopeIridium-192 (¹⁹²Ir)-[2]
Half-life (t₁/₂)73.83days[4]
Decay ModeBeta emission (β⁻) and Electron Capture (EC)-[2]
Average Gamma Energy0.38MeV[2]
Irradiation TimeNeutron Flux (n/cm²/s)Target Mass (mg)Resulting ActivityReference
30 hours5 x 10¹³Not specified (wire)Not specified[9]
200 hours9.4 x 10¹³470.5 (12 disks)5.2 Ci (1.9 x 10¹¹ Bq)[7]
800 - 1680 hours≥ 0.9 x 10¹⁴31.7 (disk)~250 Ci/g Ir[10]
28 days"medium flux"Not specifiedNot specified[11]

Experimental Protocols

Preparation of this compound Targets

The physical form of the ¹⁹¹Ir target is crucial for efficient irradiation and subsequent handling. Common forms include metallic disks and wires.

Protocol for Preparation of Iridium Metal Disk Targets:

  • Material Sourcing: Obtain high-purity (>99.9%) this compound metal. The isotopic enrichment of ¹⁹¹Ir is preferred to minimize the production of unwanted radioisotopes from other iridium isotopes.

  • Fabrication of Disks:

    • The iridium metal is mechanically pressed and sintered into small, uniform disks of desired dimensions (e.g., 2-3 mm diameter, 0.2-0.5 mm thickness).[10]

    • Alternatively, for thin targets, electrodeposition of ¹⁹¹Ir onto a backing material like carbon can be employed.[12]

  • Cleaning and Encapsulation:

    • The fabricated disks are thoroughly cleaned with appropriate solvents (e.g., acetone, ethanol) to remove any surface contaminants.

    • The cleaned disks are then typically encapsulated in a high-purity aluminum or quartz ampoule. This containment is essential for safety and to prevent contamination of the reactor environment.

    • The encapsulation is performed in a clean environment, and the container is sealed, often under an inert atmosphere.

Protocol for Preparation of Iridium-Platinum Alloy Wire Targets:

For applications like brachytherapy, ¹⁹²Ir is often supplied in the form of a wire.[2]

  • Alloy Preparation: An alloy of platinum and iridium (e.g., 80% Pt, 20% Ir) is prepared.[6] The iridium component should be enriched in ¹⁹¹Ir.

  • Wire Drawing: The alloy is drawn into a wire of the desired diameter (e.g., 0.3 mm).[6]

  • Encapsulation: The wire is then encapsulated in a platinum or stainless steel tube to filter out beta particles emitted during decay.[6]

Neutron Irradiation

The encapsulated ¹⁹¹Ir targets are irradiated in a nuclear reactor with a high thermal neutron flux.

Irradiation Protocol:

  • Reactor Selection: A research reactor with a high thermal neutron flux, such as the High Flux Isotope Reactor (HFIR), is ideal for producing high specific activity ¹⁹²Ir.[8]

  • Irradiation Position: The target is placed in a designated irradiation position within the reactor core or reflector where the thermal neutron flux is maximal and well-characterized.

  • Irradiation Time Calculation: The required irradiation time is calculated based on the target mass, the neutron flux at the irradiation position, the neutron capture cross-section of ¹⁹¹Ir, and the desired final activity of ¹⁹²Ir. The build-up and decay of ¹⁹²Ir must be taken into account using the activation equation.

  • Irradiation: The target is irradiated for the calculated period. Reactor operation parameters, including neutron flux, should be monitored throughout the irradiation.

  • Cooling Period: Following irradiation, the target is allowed to "cool" for a specific period (e.g., several days to weeks).[9] This allows for the decay of short-lived, unwanted radioisotopes that may have been produced.

Post-Irradiation Processing and Purification

After the cooling period, the irradiated target is processed in a hot cell to separate the ¹⁹²Ir from the remaining ¹⁹¹Ir and any impurities.

Protocol for Chemical Separation of ¹⁹²Ir:

This protocol is based on alkali fusion followed by solvent extraction and ion exchange chromatography.[13][14]

  • Target Dissolution (Alkali Fusion):

    • In a hot cell, the irradiated iridium target is removed from its capsule.

    • The target is mixed with an alkali fusion agent (e.g., a mixture of potassium hydroxide and potassium nitrate or sodium peroxide).[13][15]

    • The mixture is heated to a high temperature (e.g., in a porcelain crucible) to fuse the iridium, rendering it soluble in acid.[15]

    • The fused mass is then dissolved in a strong acid, such as hydrochloric acid (HCl).[14]

  • Separation and Purification:

    • Solvent Extraction: A selective solvent extraction step can be employed to perform an initial separation of iridium from other metallic impurities.

    • Anion Exchange Chromatography: The dissolved iridium solution (in HCl) is passed through an anion exchange resin column (e.g., AG MP-1M).[15] Iridium in its +4 oxidation state forms a stable chloride complex that is retained by the resin.

    • Impurities can be washed from the column with appropriate acid solutions.

    • The purified iridium is then eluted from the column using a different eluent, such as hydrobromic acid (HBr).[12]

  • Final Product Preparation:

    • The purified ¹⁹²Ir solution is assayed for radioactivity, radionuclidic purity, and chemical purity.

    • For medical use, the ¹⁹²Ir is often converted into a solid form, such as small seeds or wires, which are then encapsulated in titanium or stainless steel. For industrial sources, it may be in the form of pellets encapsulated in a welded stainless steel source holder.

Visualizations

Production_Workflow cluster_0 Target Preparation cluster_1 Irradiation cluster_2 Post-Irradiation Processing Target_Material High-Purity ¹⁹¹Ir Metal Fabrication Fabrication (Disks/Wires) Target_Material->Fabrication Encapsulation Encapsulation in Al/Quartz Fabrication->Encapsulation Reactor High-Flux Nuclear Reactor Encapsulation->Reactor Transfer to Reactor Irradiation Neutron Irradiation ¹⁹¹Ir (n,γ) ¹⁹²Ir Reactor->Irradiation Cooling Post-Irradiation Cooling Irradiation->Cooling Dissolution Target Dissolution (Alkali Fusion) Cooling->Dissolution Transfer to Hot Cell Separation Chemical Separation (Chromatography) Dissolution->Separation Purification Purification and Quality Control Separation->Purification Final_Product Final ¹⁹²Ir Product (Seeds, Wires, Pellets) Purification->Final_Product

Caption: Experimental workflow for the production of Iridium-192.

Logical_Relationships Target_Purity ¹⁹¹Ir Target Purity Yield Production Yield Target_Purity->Yield Neutron_Flux Neutron Flux (Φ) Specific_Activity Specific Activity of ¹⁹²Ir Neutron_Flux->Specific_Activity Irradiation_Time Irradiation Time (t) Irradiation_Time->Specific_Activity Specific_Activity->Yield Final_Product High-Quality ¹⁹²Ir Yield->Final_Product Radionuclidic_Purity Radionuclidic Purity Radionuclidic_Purity->Final_Product Chemical_Separation Chemical Separation Efficiency Chemical_Separation->Radionuclidic_Purity

Caption: Key factors influencing the quality of Iridium-192 production.

References

Application Notes: Iridium-192 in Industrial Radiography

Author: BenchChem Technical Support Team. Date: December 2025

It appears there is a fundamental misunderstanding in the topic requested. Iridium-191 is a stable, non-radioactive isotope and is therefore not used in industrial radiography. The isotope used for this purpose is Iridium-192 (Ir-192) , a radioactive isotope produced by neutron activation of this compound.

Furthermore, the request to create diagrams for "signaling pathways" is not applicable to the field of industrial radiography, as this concept relates to molecular biology and pharmacology.

This document will proceed by correcting the topic to the appropriate isotope, Iridium-192 , and will adapt the visualization requirements to illustrate relevant concepts such as the production workflow and the process of radiographic testing, rather than biological signaling pathways. The target audience will be interpreted as researchers and professionals in industrial safety, materials science, and non-destructive testing.

1. Introduction

Iridium-192 (Ir-192) is a gamma-ray emitting radioactive isotope widely used in industrial radiography for the non-destructive testing (NDT) of materials. Its utility stems from a combination of a relatively high specific activity, a suitable energy spectrum for inspecting a range of material thicknesses, and a practical half-life. It is commonly used to inspect welds, castings, and forgings for defects such as cracks, voids, or inclusions.

2. Production and Properties

Ir-192 is produced by the neutron activation of stable this compound. This is achieved by placing discs or pellets of metallic this compound inside a nuclear reactor where it is bombarded with neutrons.

The nuclear reaction is as follows:

¹⁹¹Ir + ¹n → ¹⁹²Ir + γ

The resulting Ir-192 isotope is unstable and decays with a half-life of 73.83 days.[1] It decays primarily via two pathways: about 95% of the time through beta-minus emission to Platinum-192 (¹⁹²Pt), and about 5% of the time through electron capture to Osmium-192 (¹⁹²Os).[2][3] Both decay modes result in the emission of gamma radiation, which is utilized for radiography.[2]

The key properties of Iridium-192 are summarized in the table below.

Table 1: Physical Properties of Iridium-192

PropertyValueReference
Half-Life73.83 days[1]
Primary Decay ModeBeta-minus emission (~95%)[2][3]
Secondary Decay ModeElectron Capture (~5%)[2][3]
Principal Gamma Energies0.31, 0.47, 0.60 MeV[4]
Average Gamma Energy~0.38 MeV[3]
Specific Activity341 TBq/g (9,220 Ci/g)[2]
Half-Value Layer (Lead)3 mm[5]
Tenth-Value Layer (Lead)12 mm[5]

3. Comparison with Other Sources

Ir-192 is often compared to Cobalt-60 (Co-60), another common gamma source. Ir-192's lower gamma energy makes it more suitable for thinner materials, providing better contrast. Co-60, with its higher energy gamma rays (~1.25 MeV), is used for thicker steel sections.[4] The shorter half-life of Ir-192 requires sources to be replaced more frequently than Co-60 sources (which have a half-life of 5.27 years), but its portability and suitability for a wide range of common industrial thicknesses make it a popular choice.[4][6]

Protocols

1. Protocol for Production of an Ir-192 Sealed Source

This protocol outlines the general steps for manufacturing a sealed Ir-192 source for industrial use.

Methodology:

  • Target Preparation: High-purity, stable this compound metal is formed into small pellets or discs of uniform size.

  • Encapsulation (Inner): One or more Ir-191 pellets are placed into an inner capsule, typically made of stainless steel. The capsule is sealed, usually by laser welding.

  • Neutron Activation: The sealed capsule containing the Ir-191 target is placed in a nuclear reactor with a high neutron flux. The duration of irradiation depends on the desired final activity of the source.[7][8]

  • Cooling and Purity Check: After irradiation, the now-radioactive Ir-192 source is allowed to cool. During this period, short-lived isotopic impurities, such as Iridium-194 (half-life ~19 hours), decay to negligible levels.[7][8]

  • Final Encapsulation (Outer): The primary capsule is placed into a second, outer stainless steel capsule, which is also sealed by welding. This double encapsulation enhances safety and prevents leakage of radioactive material.[9]

  • Assembly: The double-encapsulated source is attached to a flexible cable, known as a "pigtail," which allows it to be manipulated remotely by the radiography camera (exposure device).[4]

  • Quality Control: The finished source assembly undergoes rigorous testing, including wipe tests for surface contamination and verification of its activity.

2. Protocol for Industrial Radiographic Inspection

This protocol describes a typical workflow for performing non-destructive testing using an Ir-192 source.

Methodology:

  • Site Preparation & Safety:

    • The area is secured, and radiation warning signs are posted. A controlled area with a defined boundary is established.

    • All personnel must have appropriate dosimetry (e.g., body and ring dosimeters) and a calibrated survey meter.[5]

    • The object to be inspected (e.g., a pipe weld) and the imaging medium (e.g., digital panel or film) are positioned.[10]

  • Equipment Setup:

    • The radiography camera (exposure device), which contains the shielded Ir-192 source, is placed at a safe distance.[4]

    • A guide tube is attached to the exposure device, and its end is positioned precisely where the source needs to be for the exposure. A collimator may be used to direct the radiation beam.[4]

    • A remote crank-out mechanism is connected to the other end of the exposure device. The operator unreels the crank cable to maximize their distance from the source during exposure.[4]

  • Exposure:

    • The operator retreats to the boundary of the controlled area.

    • The exposure device is unlocked, and the operator uses the remote crank to move the Ir-192 source from its shielded position, through the guide tube, to the exposure position.

    • The exposure time is calculated based on the source activity, material thickness, and film/detector sensitivity.

    • During the exposure, the radiographer continuously monitors the area with the survey meter to ensure the source is correctly positioned and there are no unexpected radiation leaks.

  • Source Retraction and Verification:

    • After the required time, the operator cranks the source back into its locked, shielded position within the exposure device.[4]

    • The radiographer approaches the device (never without a survey meter) and confirms with the meter that the source is fully retracted and shielded. The device is then locked.

  • Image Processing and Analysis:

    • The imaging medium is retrieved and processed.

    • The resulting radiograph is analyzed by a qualified inspector to identify any internal flaws or defects in the object.

Visualizations

// Invisible edge to guide layout edge [style=invis]; Pellets -> Encapsulate1; Assemble -> QC; } dot Workflow for the production of an Iridium-192 sealed source.

// Define nodes with colors Prep [label="1. Site Preparation\n(Secure Area, Post Warnings)", fillcolor="#FBBC05", fontcolor="#202124"]; Setup [label="2. Equipment Setup\n(Position Camera, Guide Tube)", fillcolor="#FBBC05", fontcolor="#202124"]; Expose [label="3. Perform Exposure\n(Crank Out Source Remotely)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Continuous Monitoring\n(Survey Meter)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Retract [label="4. Retract Source\n(Crank In, Lock Device)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Verify [label="5. Safety Verification\n(Confirm Shielding with Meter)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Process [label="6. Process & Analyze Image", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Inspection Report\n(Defects Identified)", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"];

// Define workflow relationships Prep -> Setup; Setup -> Expose; Expose -> Retract; Expose -> Monitor [style=dashed, dir=both]; Retract -> Verify; Verify -> Process; Process -> Result; } dot General workflow for an industrial radiographic inspection using Ir-192.

References

Application Notes and Protocols: Iridium-191 as a Precursor for Medical Radioisotopes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable Iridium-191 (¹⁹¹Ir), with a natural abundance of 37.3%, serves as a crucial precursor for the production of several medically significant radioisotopes.[1][2] Its utility stems from its ability to be transmuted into other elements or isotopes through nuclear reactions, primarily neutron capture and charged particle bombardment. This document outlines the production methodologies, key data, and applications of radioisotopes derived from ¹⁹¹Ir, with a focus on Iridium-192 (¹⁹²Ir) for brachytherapy and Iridium-191m (¹⁹¹mIr) for diagnostic imaging.

Production of Iridium-192 (¹⁹²Ir) from this compound

Iridium-192 is a widely used radioisotope in high-dose-rate (HDR) brachytherapy for the treatment of various cancers, including prostate, breast, and gynecological cancers.[3][4][5][6] It is produced by the neutron bombardment of stable ¹⁹¹Ir.[3] Using enriched ¹⁹¹Ir as the target material can result in a higher specific activity of the final ¹⁹²Ir product, allowing for smaller source sizes.[7]

Nuclear Reaction and Decay

The production of ¹⁹²Ir from ¹⁹¹Ir occurs via a neutron capture reaction (n,γ).

¹⁹¹Ir + n → ¹⁹²Ir + γ

¹⁹²Ir has a half-life of 73.83 days and decays via two primary modes[1][3][8]:

  • β⁻ decay (95.6%): Decays to a stable excited state of Platinum-192 (¹⁹²Pt).[3]

  • Electron Capture (4.4%): Decays to a stable excited state of Osmium-192 (¹⁹²Os).[3]

Quantitative Data for Iridium-192
PropertyValueReference(s)
Half-life73.83 days[3][9]
Decay Modes95.6% β⁻ decay to ¹⁹²Pt, 4.4% Electron Capture to ¹⁹²Os[3]
Average Gamma Energy0.38 MeV[3]
Principal Gamma Energies0.136 - 1.06 MeV[3]
Specific Activity341 TBq·g⁻¹ (9.22 kCi·g⁻¹)[8]
Half-Value Layer (Lead)2.5 mm[3]
Daily Activity Loss~1%[3]
Experimental Protocol for Iridium-192 Production

This protocol describes a general methodology for the production of ¹⁹²Ir sources.

1. Target Preparation:

  • Iridium targets are typically in the form of wires or thin foil discs.[10]
  • For high specific activity, isotopically enriched ¹⁹¹Ir is used.[7] Natural iridium, containing 37.3% ¹⁹¹Ir and 62.7% Iridium-193, can also be used.[1][10]
  • The iridium metal is encapsulated in a suitable material (e.g., stainless steel) to form a sealed source.[9]

2. Irradiation:

  • The encapsulated target is placed in a nuclear reactor with a high thermal neutron flux.[10]
  • The duration of irradiation is determined by the desired specific activity of the ¹⁹²Ir source. Longer irradiation times in high-flux reactors are necessary for high specific activity sources used in brachytherapy.[10]

3. Post-Irradiation Processing and Quality Control:

  • After irradiation, the target is handled in a hot cell.
  • The activity of the ¹⁹²Ir source is measured using a calibrated ionization chamber.
  • The source integrity is verified to ensure no leakage of radioactive material.
  • The gamma spectrum is analyzed to confirm the radionuclidic purity.

Visualization of ¹⁹²Ir Production and Decay

G Production and Decay of Iridium-192 cluster_production Production cluster_decay Decay Ir-191 Ir-191 Ir-192 Ir-192 Ir-191->Ir-192 (n,γ) reaction Neutron Neutron Neutron->Ir-191 Pt-192 Pt-192 Os-192 Os-192 Ir-192_decay Ir-192 Ir-192_decay->Pt-192 β⁻ decay (95.6%) Ir-192_decay->Os-192 Electron Capture (4.4%)

Caption: Production of ¹⁹²Ir from ¹⁹¹Ir and its subsequent decay pathways.

Osmium-191/Iridium-191m (¹⁹¹Os/¹⁹¹mIr) Generator

The ¹⁹¹Os/¹⁹¹mIr generator provides a source of the short-lived metastable isotope Iridium-191m (t½ = 4.96 s) for diagnostic applications, particularly first-pass radionuclide angiocardiography.[11] The generator is based on the decay of the parent isotope Osmium-191 (t½ = 15.4 days) to ¹⁹¹mIr.[11]

Parent Isotope Production and Generator Principle

Osmium-191 is produced by the neutron irradiation of enriched Osmium-190. The ¹⁹¹Os parent is loaded onto an anion-exchange column, from which the daughter ¹⁹¹mIr can be selectively eluted.

Quantitative Data for the ¹⁹¹Os/¹⁹¹mIr Generator
ParameterValueReference(s)
¹⁹¹mIr Half-life4.96 seconds[11]
¹⁹¹Os Half-life15.4 days[11]
Elution Yield (per ml)~7-10%[11]
¹⁹¹Os Breakthrough0.003-0.008%[11]
Generator Shelf-life~2 weeks[11]
Experimental Protocol for ¹⁹¹Os/¹⁹¹mIr Generator Elution

This protocol is based on a generator system using an AGMP-1 anion-exchange column.[11]

1. Materials:

  • ¹⁹¹Os/¹⁹¹mIr generator with Os-191 loaded on an AGMP-1 anion-exchange column.
  • Eluent: 0.9% NaCl at pH 1.
  • Sterile collection vials.

2. Elution Procedure:

  • Aseptically connect a sterile collection vial to the generator outlet.
  • Pass 0.6 to 1 ml of the eluent through the column.
  • The eluate containing ¹⁹¹mIr is collected.
  • The short half-life of ¹⁹¹mIr necessitates immediate use for diagnostic procedures.

3. Quality Control:

  • The elution yield should be monitored to ensure sufficient ¹⁹¹mIr activity.
  • Regularly measure the ¹⁹¹Os breakthrough to ensure patient safety.

Visualization of the ¹⁹¹Os/¹⁹¹mIr Generator Workflow

G Os-191/Ir-191m Generator Workflow Os-191_parent Os-191 Parent (t½ = 15.4 d) Anion_Exchange_Column Anion-Exchange Column (AGMP-1) Os-191_parent->Anion_Exchange_Column loaded onto Elution Elution Anion_Exchange_Column->Elution Eluent Eluent (0.9% NaCl, pH 1) Eluent->Elution Ir-191m_eluate Ir-191m Eluate (t½ = 4.96 s) Elution->Ir-191m_eluate Diagnostic_Use Immediate Diagnostic Use (Angiocardiography) Ir-191m_eluate->Diagnostic_Use

Caption: Workflow for the elution of ¹⁹¹mIr from a ¹⁹¹Os/¹⁹¹mIr generator.

Production of Platinum-191 (¹⁹¹Pt) from an Iridium Target

Recent research has demonstrated the feasibility of producing Platinum-191 (¹⁹¹Pt), an Auger electron-emitting radionuclide with theranostic potential, from an iridium target.[12][13]

Nuclear Reaction

The production of ¹⁹¹Pt from iridium can be achieved via proton bombardment.

¹⁹¹Ir(p,n)¹⁹¹Pt

Quantitative Data for ¹⁹¹Pt Production
ParameterValueReference(s)
Production Yield7.1 ± 0.4 MBq/μA·h (at 30 MeV)[12]
Radiochemical Purity97% for PtᴵⱽCl₆²⁻, 95% for PtᴵᴵCl₄²⁻[12]
Experimental Protocol for ¹⁹¹Pt Production and Separation

This protocol is based on a method involving vertical beam irradiation and simultaneous alkali fusion.[12]

1. Target Preparation:

  • A mixed target of iridium powder and sodium peroxide (Na₂O₂) is prepared.

2. Irradiation:

  • The target is irradiated with a proton beam (e.g., 30 MeV). The vertical beam configuration facilitates the alkali fusion during irradiation.

3. Dissolution and Separation:

  • The irradiated target, having undergone alkali fusion, is readily dissolved.
  • A trace amount of PtᴵⱽCl₆²⁻ is isolated from the bulk IrᴵⱽCl₆²⁻ using a combination of solvent extraction and anion exchange chromatography.

Visualization of ¹⁹¹Pt Production Pathway

G Production of Platinum-191 from Iridium Ir_Target Iridium Target (mixed with Na₂O₂) Irradiation Vertical Beam Irradiation & Alkali Fusion Ir_Target->Irradiation Proton_Beam Proton Beam (e.g., 30 MeV) Proton_Beam->Irradiation Dissolution Target Dissolution Irradiation->Dissolution Separation Separation (Solvent Extraction & Anion Exchange) Dissolution->Separation Pt-191 Platinum-191 Product Separation->Pt-191

References

Application Notes and Protocols for Iridium-191 Mössbauer Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium-191 (¹⁹¹Ir) Mössbauer spectroscopy is a powerful analytical technique for probing the local electronic and magnetic environment of iridium atoms in various materials. The technique is based on the recoilless emission and resonant absorption of gamma rays, known as the Mössbauer effect. For ¹⁹¹Ir, the spectroscopy utilizes the 73.0 keV gamma-ray transition of the isotope, which is populated by the decay of its parent isotope, Osmium-193 (¹⁹³Os).[1] This method provides valuable insights into the oxidation state, spin state, chemical bonding, and magnetic properties of iridium-containing compounds, making it a crucial tool in fields such as catalysis, materials science, and potentially in the development of iridium-based pharmaceuticals.

These application notes provide a comprehensive overview of the experimental setup, a detailed protocol for performing ¹⁹¹Ir Mössbauer spectroscopy, and guidelines for data analysis.

Key Components of the Experimental Setup

The successful execution of ¹⁹¹Ir Mössbauer spectroscopy relies on the precise integration of several key components: a radioactive source, the sample of interest (absorber), a cryogenic system, a gamma-ray detector, and a Mössbauer spectrometer.

Radioactive Source: Osmium-193

The gamma rays for ¹⁹¹Ir Mössbauer spectroscopy are produced by the radioactive decay of ¹⁹³Os, which has a half-life of 31 days.

  • Production: The ¹⁹³Os source is typically produced by neutron irradiation of a stable osmium precursor. An Os-Nb alloy is a suitable material for repeated neutron irradiation to generate the ¹⁹³Ir Mössbauer source.[2] The precursor material is encapsulated and irradiated in a nuclear reactor.

  • Source Matrix: The osmium precursor is embedded in a matrix that provides a single, unsplit emission line. This is crucial for resolving the hyperfine interactions in the absorber.

  • Activity: The initial activity of the source depends on the neutron flux of the reactor and the irradiation time. Activities in the range of several millicuries (mCi) are common. Due to the relatively short half-life of ¹⁹³Os, experiments need to be planned accordingly.

Absorber: The Iridium-Containing Sample

The sample under investigation, referred to as the absorber, should contain the ¹⁹¹Ir isotope.

  • Sample Preparation: For solid samples, a common practice is to grind the material into a fine, homogeneous powder. This powder is then uniformly distributed and pressed into a sample holder. The optimal thickness of the absorber is a critical parameter. It should be thick enough to provide a sufficient number of ¹⁹¹Ir nuclei for resonant absorption but thin enough to minimize non-resonant scattering (Compton scattering) of the gamma rays. A general guideline for Mössbauer sample preparation is to aim for a thickness that results in an attenuation of the gamma-ray count rate by a factor of approximately 2.7 (e) compared to the count rate without the sample. For iron-based samples, a recommended thickness is about 10 mg/cm² of the Mössbauer isotope.[3] This principle can be adapted for iridium-based samples.

  • Sample Containment: The powdered sample is typically contained in a holder made of a material that is transparent to 73.0 keV gamma rays, such as a plastic or beryllium disk.

Cryogenics

Low temperatures are essential for both the source and the absorber in ¹⁹¹Ir Mössbauer spectroscopy to ensure a sufficiently high recoilless fraction (f-factor), which is a measure of the probability of the Mössbauer effect occurring.

  • Cryostats: A cryostat is used to cool the source and the absorber. Closed-cycle helium cryostats are commonly used as they can reach temperatures as low as 4.2 K and maintain stable temperatures for extended periods. Liquid nitrogen cryostats, which cool down to 77 K, can also be used, but the recoilless fraction will be lower than at liquid helium temperatures.

  • Temperature Range: Measurements are typically performed at liquid helium temperature (4.2 K) to maximize the signal-to-noise ratio.

Gamma-Ray Detector

A suitable detector is required to measure the 73.0 keV gamma rays transmitted through the absorber.

  • Detector Types: The most common detectors for this energy range are High-Purity Germanium (HPGe) detectors and Sodium Iodide (NaI(Tl)) scintillation detectors.

    • HPGe Detectors: Offer excellent energy resolution, which is crucial for distinguishing the 73.0 keV gamma rays from other radiation emitted by the source. However, they generally have lower detection efficiency compared to NaI(Tl) detectors.[4]

    • NaI(Tl) Detectors: Provide higher detection efficiency but have poorer energy resolution.[4] The choice of detector often depends on the specific experimental requirements and the radioactive purity of the source.

  • Detector Electronics: The detector is connected to a series of electronic modules, including a preamplifier, a main amplifier, and a single-channel analyzer (SCA) or a multichannel analyzer (MCA), to process the detector signal and isolate the counts corresponding to the 73.0 keV gamma rays.

Mössbauer Spectrometer

The Mössbauer spectrometer is the core instrument that modulates the energy of the emitted gamma rays and records the absorption spectrum.

  • Velocity Transducer: The radioactive source is mounted on a velocity transducer, which is a device that moves the source with a precise and controlled velocity. This movement creates a Doppler shift in the energy of the emitted gamma rays. By systematically varying the velocity, the energy of the gamma rays can be scanned over the range of the hyperfine interactions in the absorber.

  • Waveform: The velocity transducer is typically driven with a symmetric triangular or sinusoidal waveform to cover a range of positive and negative velocities.

  • Data Acquisition System: A data acquisition system, synchronized with the velocity transducer, records the number of gamma rays detected as a function of the source velocity. This results in a Mössbauer spectrum, which is a plot of gamma-ray intensity versus velocity.

Quantitative Data Summary

ParameterTypical Value / RangeNotes
Source
Isotope¹⁹³OsParent isotope of ¹⁹¹Ir.
Half-life31 daysRequires timely experimental planning.
Gamma-ray Energy73.0 keVThe Mössbauer transition in ¹⁹¹Ir.
ProductionNeutron irradiation of stable OsOften in the form of an Os-Nb alloy.[2]
Typical Activity1 - 50 mCiDependent on irradiation parameters.
Absorber
Isotope¹⁹¹IrNatural abundance is 37.3%.[1]
Sample FormFine powderTo ensure uniform thickness.
Optimal Thickness~5-20 mg/cm² of IridiumNeeds to be optimized for each sample.
Cryogenics
Temperature4.2 K - 77 KLiquid helium temperatures are preferred.
Cryostat TypeClosed-cycle Helium or Liquid Nitrogen
Detector
TypesHPGe, NaI(Tl)HPGe for high resolution, NaI(Tl) for high efficiency.[4]
Energy Resolution (at 662 keV)HPGe: ~0.2%, NaI(Tl): ~7%Illustrates the trade-off between detector types.
Spectrometer
Velocity Range± 10 to ± 50 mm/sGenerally larger than for ⁵⁷Fe Mössbauer.
Calibration Standardα-Fe, Sodium NitroprussideFor velocity calibration.
Data Acquisition TimeSeveral hours to daysDepends on source activity and sample concentration.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationships between the components of the this compound Mössbauer spectroscopy setup.

ExperimentalWorkflow Experimental Workflow for this compound Mössbauer Spectroscopy cluster_prep Preparation cluster_setup Experimental Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Source_Prep Source Preparation (¹⁹³Os from Neutron Irradiation) Mount_Source Mount ¹⁹³Os Source on Velocity Transducer Source_Prep->Mount_Source Absorber_Prep Absorber Preparation (Iridium Sample) Mount_Absorber Mount ¹⁹¹Ir Absorber in Cryostat Absorber_Prep->Mount_Absorber Cooling Cool Source and Absorber to Cryogenic Temperatures Mount_Source->Cooling Mount_Absorber->Cooling Velocity_Scan Perform Velocity Scan Cooling->Velocity_Scan Detector_Setup Setup Detector and Electronics Data_Collection Collect Gamma-Ray Counts vs. Velocity Detector_Setup->Data_Collection Velocity_Scan->Data_Collection Spectrum_Fitting Fit Spectrum with Lorentzian Lines Data_Collection->Spectrum_Fitting Parameter_Extraction Extract Hyperfine Parameters (Isomer Shift, Quadrupole Splitting) Spectrum_Fitting->Parameter_Extraction Interpretation Interpret Results Parameter_Extraction->Interpretation

Caption: Workflow for ¹⁹¹Ir Mössbauer Spectroscopy.

LogicalRelationships Logical Relationships of Components in ¹⁹¹Ir Mössbauer Spectroscopy Source ¹⁹³Os Source Gamma_Rays 73.0 keV Gamma Rays (Doppler Shifted) Source->Gamma_Rays emits Velocity_Drive Velocity Drive Velocity_Drive->Source moves DAQ Data Acquisition System Velocity_Drive->DAQ provides velocity reference to Absorber ¹⁹¹Ir Absorber (Sample) Gamma_Rays->Absorber irradiates Transmitted_Gamma Transmitted Gamma Rays Absorber->Transmitted_Gamma transmits/ absorbs Cryostat Cryostat Cryostat->Source cools Cryostat->Absorber cools Detector Detector (HPGe or NaI(Tl)) Transmitted_Gamma->Detector detects Electronics Signal Processing Electronics Detector->Electronics sends signal to Electronics->DAQ provides data to Spectrum Mössbauer Spectrum DAQ->Spectrum generates

Caption: Component relationships in ¹⁹¹Ir Mössbauer.

Experimental Protocol

This protocol outlines the key steps for acquiring a ¹⁹¹Ir Mössbauer spectrum.

Source Preparation and Handling
  • Source Activation: The osmium precursor, encapsulated in a suitable container, is irradiated in a nuclear reactor to produce ¹⁹³Os. The required irradiation time depends on the desired source activity and the neutron flux of the reactor.

  • Source Mounting: After a suitable cooling period to allow short-lived isotopes to decay, the activated source is carefully mounted onto the velocity transducer of the Mössbauer spectrometer. All handling of the radioactive source must be performed in accordance with radiation safety regulations.

Absorber Preparation
  • Sample Grinding: If the iridium-containing sample is a solid, grind it into a fine, homogeneous powder using a mortar and pestle.

  • Sample Encapsulation: Weigh an appropriate amount of the powdered sample to achieve the desired thickness (typically 5-20 mg/cm² of iridium). Uniformly distribute the powder in a sample holder and seal it.

Spectrometer Setup and Calibration
  • Mounting: Mount the absorber in the sample position of the cryostat. Ensure good thermal contact between the sample holder and the cold finger of the cryostat.

  • Cooling: Evacuate the cryostat and cool both the source and the absorber to the desired temperature (typically 4.2 K).

  • Detector and Electronics Setup: Position the detector to receive the gamma rays transmitted through the absorber. Set up the detector electronics (amplifier, SCA/MCA) to specifically count the 73.0 keV gamma rays.

  • Velocity Calibration: Before or after the sample measurement, perform a velocity calibration of the spectrometer. This is typically done at room temperature using a standard absorber with a well-known Mössbauer spectrum, such as a high-purity α-iron foil or sodium nitroprusside.[5] The known peak positions of the standard are used to establish a precise relationship between the channel number of the data acquisition system and the velocity in mm/s.

Data Acquisition
  • Set Velocity Range: Based on the expected hyperfine interactions in the iridium sample, set the appropriate velocity range on the Mössbauer spectrometer. For many iridium compounds, a larger velocity range (e.g., ±20 mm/s or more) may be necessary compared to ⁵⁷Fe spectroscopy.

  • Acquire Spectrum: Start the data acquisition. The spectrometer will move the source through the specified velocity range while the data acquisition system records the number of gamma-ray counts at each velocity.

  • Acquisition Time: The time required to obtain a spectrum with adequate statistics can range from several hours to several days, depending on the source activity, the concentration of ¹⁹¹Ir in the sample, and the sample thickness.

Data Analysis and Interpretation

  • Spectrum Folding: The raw data from the two halves of the velocity waveform (positive and negative acceleration) are typically "folded" to improve the signal-to-noise ratio and correct for any geometrical effects.

  • Spectral Fitting: The resulting Mössbauer spectrum is then fitted with a theoretical model using specialized software. The absorption lines in a Mössbauer spectrum are typically described by Lorentzian functions. The fitting procedure involves adjusting the parameters of the Lorentzian lines (position, width, and depth) to achieve the best fit to the experimental data. There are several software packages available for Mössbauer spectral analysis, such as MossA, Recoil, and others.[6]

  • Parameter Extraction: From the best fit, the key Mössbauer parameters are extracted:

    • Isomer Shift (δ): This is the shift of the centroid of the Mössbauer spectrum from zero velocity. It is sensitive to the s-electron density at the iridium nucleus and provides information about the oxidation state and covalency of the iridium atom.

    • Quadrupole Splitting (ΔE_Q): If the iridium nucleus is in a non-cubic electric field gradient, the nuclear energy levels will split, resulting in a multi-line spectrum (typically a doublet for ¹⁹¹Ir). The magnitude of this splitting is the quadrupole splitting, which provides information about the local symmetry of the iridium site.

    • Magnetic Hyperfine Splitting: In the presence of a magnetic field at the nucleus (either internal or externally applied), the nuclear energy levels will split further, leading to a more complex spectrum (e.g., a sextet). The magnitude of this splitting is proportional to the magnetic field strength at the nucleus.

  • Interpretation: The extracted Mössbauer parameters are then interpreted in the context of the chemical and physical properties of the iridium-containing material. By comparing the obtained parameters with data from known iridium compounds, detailed information about the local environment of the iridium atoms in the sample can be elucidated.[7]

References

Application Notes and Protocols: Iridium-191 in Geological and Meteorite Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium, a hard, brittle, silvery-white transition metal of the platinum group, is one of the rarest elements in the Earth's crust. However, it is found in much higher concentrations in meteorites. This stark difference in abundance has made iridium, particularly its stable isotope Iridium-191, a powerful tracer in geological and meteorite studies. The analysis of this compound, along with its heavier stable isotope Iridium-193, provides crucial insights into extraterrestrial impacts, the formation and differentiation of planetary bodies, and the geological history of Earth.

The most notable application of iridium analysis is the investigation of the Cretaceous-Paleogene (K-Pg) boundary, formerly known as the K-T boundary. A significant iridium anomaly, a layer of sediment with hundreds of times the normal concentration of iridium, is found globally at this boundary.[1][2][3] This anomaly provides strong evidence for a massive asteroid or comet impact approximately 66 million years ago, an event widely believed to have caused the mass extinction that wiped out the dinosaurs.[1][2][3]

These application notes provide an overview of the use of this compound in geological and meteorite studies, detailed experimental protocols for its analysis, and a summary of relevant quantitative data.

Data Presentation

Iridium Abundance in Terrestrial and Extraterrestrial Materials

The concentration of iridium varies significantly between terrestrial rocks and different types of meteorites. This variation is fundamental to its use as a geochemical tracer.

MaterialIridium Concentration (ppb)Reference(s)
Terrestrial Rocks
Continental Crust~0.1[4]
Oceanic Crust~0.3[4]
K-Pg Boundary Clay (Global Average)10 - 100+[5][6][7]
Meteorites
Chondrites (average)~450[4][8]
Iron Meteorites (range)1 - 50,000[8][9][10]
Iridium Isotopes

Iridium has two naturally occurring stable isotopes, this compound and Iridium-193. Their relative abundances are crucial for isotopic analysis.

IsotopeNatural Abundance (%)
This compound (¹⁹¹Ir)37.3
Iridium-193 (¹⁹³Ir)62.7

Experimental Protocols

The accurate determination of iridium concentrations, especially at the trace and ultra-trace levels found in geological samples, requires sensitive analytical techniques and meticulous sample preparation to avoid contamination. The two primary methods employed are Neutron Activation Analysis (NAA) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Sample Preparation: General Workflow

A generalized workflow for the preparation of geological and meteorite samples for iridium analysis is depicted below. Specific details for different digestion methods follow.

Sample Preparation Workflow cluster_collection Sample Collection & Initial Processing cluster_digestion Sample Digestion cluster_analysis Instrumental Analysis Collection Sample Collection (Rock, Sediment, or Meteorite) Drying Drying (<40°C) Collection->Drying Crushing Crushing & Grinding (Agate or Ceramic Mortar) Drying->Crushing Sieving Sieving (<150 µm) Crushing->Sieving Digestion Digestion Method Sieving->Digestion NiS Nickel Sulfide Fire Assay Digestion->NiS Option 1 Acid Acid Digestion (e.g., Carius Tube) Digestion->Acid Option 2 Analysis Analytical Technique NiS->Analysis Acid->Analysis NAA Neutron Activation Analysis (NAA) Analysis->NAA Method A ICPMS Inductively Coupled Plasma- Mass Spectrometry (ICP-MS) Analysis->ICPMS Method B

Figure 1: General workflow for geological sample preparation and analysis.

Protocol 1: Sample Digestion via Nickel Sulfide (NiS) Fire Assay

This technique is effective for pre-concentrating platinum-group elements (PGEs), including iridium, from large silicate rock samples, which helps to overcome the "nugget effect" where trace minerals are heterogeneously distributed.

Materials:

  • Powdered geological sample (10-50 g)

  • Flux mixture (e.g., sodium carbonate, sodium borate, silica, nickel carbonate/oxide, sulfur)

  • Fire clay crucibles

  • High-temperature furnace (≥1100°C)

  • Beakers, hot plate, filter paper

  • Hydrochloric acid (HCl), aqua regia (HCl:HNO₃, 3:1)

Procedure:

  • Mixing and Fusion: Mix the powdered sample with the fluxing agents in a fire clay crucible. Heat in a furnace at approximately 1100°C for 1-1.5 hours to produce a molten slag and a nickel sulfide button that collects the PGEs.[11][12]

  • Button Separation: Carefully pour the molten mixture into a mold and allow it to cool. Separate the dense NiS button from the lighter slag.

  • Button Dissolution: Place the NiS button in a beaker and add concentrated HCl. Gently heat the beaker to dissolve the nickel sulfide, leaving the insoluble PGE sulfides as a residue.[11]

  • Residue Digestion: Filter the solution to collect the PGE sulfide residue. Dissolve the residue in aqua regia.

  • Analysis: The resulting solution can be analyzed by ICP-MS.

Protocol 2: Sample Digestion using Carius Tube

This method uses a sealed, thick-walled glass tube to digest samples in oxidizing acids at high temperatures and pressures. It is particularly effective for achieving complete dissolution of refractory minerals and ensuring isotopic equilibration between the sample and an isotopic spike, with the advantage of low procedural blanks.[12][13][14][15]

Materials:

  • Powdered geological or meteorite sample (0.1-2 g)

  • Carius tube

  • Oven or heating block

  • Aqua regia (HCl:HNO₃, 3:1) or reverse aqua regia (HNO₃:HCl, 3:1)

  • Hydrofluoric acid (HF)

  • Perchloric acid (HClO₄)

  • Anion exchange resin

Procedure:

  • Sample and Acid Addition: Place the powdered sample into the Carius tube. Add the appropriate acids (e.g., aqua regia, HF, HClO₄).

  • Sealing: Carefully seal the Carius tube using a torch.

  • Digestion: Place the sealed tube in a protective steel jacket and heat in an oven at 220-240°C for 24-48 hours.[16] For more refractory samples, higher temperatures (up to 320°C) can be achieved using a high-pressure asher.[12]

  • Opening: After cooling, carefully open the Carius tube.

  • Acid Evaporation and Separation: Transfer the digested sample to a beaker and evaporate the acids. The sample can then be re-dissolved and iridium separated from the matrix using anion exchange chromatography.

  • Analysis: The purified iridium fraction is then ready for analysis by ICP-MS.

Protocol 3: Instrumental Neutron Activation Analysis (INAA)

INAA is a highly sensitive, non-destructive technique for determining the elemental composition of a sample. It is particularly well-suited for iridium analysis due to the favorable nuclear properties of ¹⁹¹Ir.

Principle: Stable ¹⁹¹Ir nuclei capture a neutron to become the radioactive isotope ¹⁹²Ir. ¹⁹²Ir then decays with a half-life of 73.83 days, emitting characteristic gamma rays. The energy and intensity of these gamma rays are measured to determine the initial concentration of iridium in the sample.[17]

Procedure:

  • Sample Encapsulation: A precisely weighed aliquot of the powdered sample (typically 0.1-1 g) is sealed in a clean polyethylene or quartz vial.

  • Irradiation: The encapsulated sample, along with standards of known iridium concentration, are irradiated with neutrons in a nuclear reactor. The neutron flux and irradiation time are carefully controlled. A typical thermal neutron flux is in the range of 10¹² to 10¹⁴ n/cm²/s, with irradiation times ranging from hours to days.[5][18]

  • Decay Period: After irradiation, the samples are allowed to "cool" for a period of several days to weeks. This allows short-lived interfering radioisotopes to decay, improving the signal-to-noise ratio for ¹⁹²Ir.

  • Gamma-Ray Spectrometry: The gamma rays emitted from the sample are measured using a high-purity germanium (HPGe) detector coupled to a multi-channel analyzer. The characteristic gamma-ray peaks of ¹⁹²Ir (e.g., at 316.5 keV and 468.1 keV) are identified and their intensities are quantified.[19][20]

  • Quantification: The iridium concentration in the sample is determined by comparing the intensity of the ¹⁹²Ir gamma-ray peaks to those of the co-irradiated standards.

Protocol 4: Isotope Dilution Multi-Collector Inductively Coupled Plasma-Mass Spectrometry (ID-MC-ICP-MS)

ID-MC-ICP-MS is a powerful technique for the precise and accurate determination of elemental concentrations and isotopic ratios. It involves "spiking" a sample with a known amount of an enriched isotope (in this case, typically ¹⁹³Ir) and measuring the change in the isotopic ratio.

Procedure:

  • Sample Digestion and Spiking: A weighed aliquot of the sample is digested using one of the methods described above (e.g., Carius tube). A known amount of an enriched ¹⁹³Ir spike is added during the digestion process to ensure complete isotopic equilibration between the spike and the sample.

  • Iridium Separation: Iridium is chemically separated and purified from the sample matrix using anion exchange chromatography.

  • Mass Spectrometry: The purified iridium solution is introduced into a multi-collector ICP-MS instrument. The instrument simultaneously measures the ion beams of ¹⁹¹Ir and ¹⁹³Ir.[11][21][22][23]

  • Data Analysis: The measured ¹⁹¹Ir/¹⁹³Ir ratio of the spiked sample is used to calculate the original concentration of iridium in the sample. The use of a multi-collector system allows for very high precision measurements of the isotope ratios.[11][21][22][23]

Visualizations

Logical Diagram of the Iridium Anomaly

The iridium anomaly is a key piece of evidence for a large-scale impact event at the K-Pg boundary. The following diagram illustrates the logical relationship between the impact and the formation of the iridium-rich layer.

Iridium Anomaly Formation cluster_event Extraterrestrial Impact Event cluster_process Physical and Chemical Processes cluster_result Geological Signature Impact Asteroid/Comet Impact Vaporization Vaporization of Impactor and Target Rock Impact->Vaporization Ejecta Global Dispersal of Ejecta Cloud in Atmosphere Vaporization->Ejecta Deposition Deposition of Iridium-Rich Particles Ejecta->Deposition Anomaly Formation of the Iridium Anomaly Layer at the K-Pg Boundary Deposition->Anomaly

Figure 2: Logical flow from impact event to the formation of the iridium anomaly.

Experimental Workflow for Meteorite Analysis

The analysis of meteorites for iridium and other elements follows a structured workflow from initial characterization to detailed chemical analysis.

Meteorite Analysis Workflow cluster_initial Initial Characterization cluster_prep Sample Preparation cluster_analysis Chemical and Isotopic Analysis cluster_interp Data Interpretation Collection Meteorite Collection and Documentation Classification Initial Classification (e.g., Iron, Stony) Collection->Classification Cutting Cutting and Polishing Classification->Cutting Subsampling Sub-sampling for Chemical Analysis Cutting->Subsampling Digestion Sample Digestion (e.g., Acid Digestion) Subsampling->Digestion ICPMS ICP-MS Analysis for Trace Elements (including Ir) Digestion->ICPMS MCICPMS MC-ICP-MS for Isotopic Ratios (¹⁹¹Ir/¹⁹³Ir) Digestion->MCICPMS Data Data Processing and Quality Control ICPMS->Data MCICPMS->Data Interpretation Geochemical Interpretation (e.g., Parent Body Identification, Formation Processes) Data->Interpretation

References

Application Notes and Protocols: Iridium-191m Generator for Radionuclide Angiocardiography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Osmium-191/Iridium-191m (¹⁹¹Os/¹⁹¹ᵐIr) generator system for radionuclide angiocardiography. This document details the radionuclide properties, generator design, elution protocols, quality control procedures, and clinical applications, with a particular focus on pediatric first-pass angiocardiography.

Introduction

Radionuclide angiocardiography is a non-invasive imaging technique used to evaluate cardiac function and detect cardiovascular disorders.[1] The ultrashort-lived radionuclide, Iridium-191m (¹⁹¹ᵐIr), is particularly well-suited for these studies due to its favorable physical characteristics.[2] Its very short half-life significantly reduces the radiation dose to the patient compared to other commonly used radionuclides like Technetium-99m (⁹⁹ᵐTc), a crucial advantage in pediatric patients.[1][3] Furthermore, the rapid decay allows for repeated studies within minutes without interference from background radiation.[4][5]

The ¹⁹¹ᵐIr is obtained from a radionuclide generator system where it is produced from the decay of its parent isotope, Osmium-191 (¹⁹¹Os).[1][6] The longer half-life of ¹⁹¹Os allows for a practical shelf-life for the generator, making it transportable to medical centers.[4][7]

Radionuclide Properties

A summary of the key physical properties of the parent radionuclide ¹⁹¹Os and the daughter radionuclide ¹⁹¹ᵐIr is presented below.

PropertyOsmium-191 (¹⁹¹Os)Iridium-191m (¹⁹¹ᵐIr)
Half-life 15.4 days[4][6]4.96 seconds[4][6]
Decay Mode Beta Decay[8][9]Isomeric Transition[7][8]
Principal Emissions (Energy, Abundance) Beta (β⁻)Gamma (γ): 65 keV (58%), 129 keV (30%)[3][4]
Daughter Isotope Iridium-191m (¹⁹¹ᵐIr)Iridium-191 (¹⁹¹Ir) (stable)[10]

The ¹⁹¹Os/¹⁹¹ᵐIr Generator System

The ¹⁹¹Os/¹⁹¹ᵐIr generator is designed to allow for the simple and efficient separation of the short-lived ¹⁹¹ᵐIr from its longer-lived parent, ¹⁹¹Os.

Principle of Operation

The generator is based on the principle of column chromatography. The parent radionuclide, ¹⁹¹Os, is adsorbed onto a stationary phase material packed in a column. As the ¹⁹¹Os decays, it produces ¹⁹¹ᵐIr. A suitable eluent is then passed through the column, selectively washing out (eluting) the ¹⁹¹ᵐIr while the ¹⁹¹Os remains bound to the column material. This process can be repeated as more ¹⁹¹ᵐIr is generated from the ongoing decay of ¹⁹¹Os.

Generator Design and Elution Performance

Several designs for the ¹⁹¹Os/¹⁹¹ᵐIr generator have been developed, primarily differing in the adsorbent material and the eluent used.

Generator TypeAdsorbent MaterialEluent¹⁹¹ᵐIr Yield¹⁹¹Os BreakthroughEluate pH
Anion-Exchange AGMP-1 Anion-Exchange Resin[6][7]0.9% NaCl, pH 1[6][7]7-10% in 0.6-1 mL[6][7]0.003-0.008%[6][7]Acidic (requires buffering)[5]
Activated Carbon Heat-treated Activated Carbon[11][12]pH 2 saline with 0.25 g/L KI[11][12]~18% in a 2 mL bolus[11][12]~2 x 10⁻⁴ % per bolus[11][12]Acidic (requires buffering)[11][12]
Oxalato Osmate Complex Not specified0.001 M oxalic acid in 0.9% saline[13]>20% per mL[13]<5 x 10⁻⁴ % per mL[13]Physiologic (no buffering needed)[13]

Diagrams

Osmium-191 Decay Pathway

Osmium-191 Decay Pathway Os-191 Os-191 Ir-191m Ir-191m Os-191->Ir-191m β⁻ decay T½ = 15.4 days Ir-191 (Stable) Ir-191 (Stable) Ir-191m->Ir-191 (Stable) Isomeric Transition T½ = 4.96 sec

Caption: Decay scheme of Osmium-191 to stable this compound.

Iridium-191m Generator Workflow

Iridium-191m Generator Workflow cluster_generator Shielded Generator Column ¹⁹¹Os on Adsorbent Elution Elution Column->Elution Eluent Eluent Eluent->Elution Eluate ¹⁹¹ᵐIr Eluate Elution->Eluate QualityControl Quality Control Eluate->QualityControl PatientDose Patient Dose (Buffered if necessary) QualityControl->PatientDose Imaging Imaging PatientDose->Imaging

Caption: Workflow for obtaining Iridium-191m for clinical use.

Radionuclide Angiocardiography Procedure

Radionuclide Angiocardiography Procedure PatientPrep Patient Preparation DoseAdmin Bolus Injection of ¹⁹¹ᵐIr PatientPrep->DoseAdmin DataAcquisition Dynamic Image Acquisition (Gamma Camera) DoseAdmin->DataAcquisition DataProcessing Data Processing & Analysis DataAcquisition->DataProcessing Diagnosis Diagnosis & Reporting DataProcessing->Diagnosis RepeatStudy Repeat Study Needed? Diagnosis->RepeatStudy RepeatStudy->DoseAdmin Yes End End RepeatStudy->End No

Caption: Logical flow of a first-pass radionuclide angiocardiography study.

Experimental Protocols

Protocol for Generator Elution

Objective: To aseptically elute ¹⁹¹ᵐIr from the ¹⁹¹Os/¹⁹¹ᵐIr generator.

Materials:

  • ¹⁹¹Os/¹⁹¹ᵐIr generator

  • Sterile, pyrogen-free eluent (as specified by the generator manufacturer)

  • Sterile evacuated collection vial

  • Lead shielding for collection vial

  • Alcohol swabs

  • Dose calibrator

Procedure:

  • Place the generator in a lead-shielded enclosure.

  • Swab the rubber septum of the eluent vial and the generator's elution port with an alcohol swab.

  • Aseptically place the eluent vial onto the generator's inlet port.

  • Place a sterile, evacuated collection vial, shielded with lead, onto the generator's outlet port. The vacuum will draw the eluent through the generator column.

  • Allow the elution to proceed for the time specified by the manufacturer (typically very rapid).

  • Remove the collection vial and place it in a lead pot.

  • Measure the activity of the eluted ¹⁹¹ᵐIr in a dose calibrator, applying the appropriate correction factor for ¹⁹¹ᵐIr.

  • Record the time, date, and eluted activity.

Protocol for Quality Control of the Eluate

Objective: To ensure the eluted ¹⁹¹ᵐIr meets the standards for human administration, focusing on ¹⁹¹Os breakthrough.

Materials:

  • Eluted ¹⁹¹ᵐIr sample

  • Dose calibrator

  • Gamma spectrometer (optional, for detailed analysis)

  • Lead shielding

Procedure for ¹⁹¹Os Breakthrough:

  • Measure the total activity of the eluate in a dose calibrator immediately after elution and record this as A(¹⁹¹ᵐIr).

  • Store the eluate in a lead-shielded container for at least 6 minutes to allow for the complete decay of ¹⁹¹ᵐIr (greater than 60 half-lives).

  • After the decay period, measure the remaining activity in the dose calibrator. This activity is attributable to ¹⁹¹Os. Record this as A(¹⁹¹Os).

  • Calculate the ¹⁹¹Os breakthrough percentage using the following formula:

    • % Breakthrough = [A(¹⁹¹Os) / A(¹⁹¹ᵐIr)] x 100

  • Ensure the breakthrough is within the limits specified by the manufacturer and regulatory standards (e.g., typically less than 0.008%).[6][7]

Additional Quality Control:

  • Sterility and Pyrogenicity: These tests should be performed periodically on the generator eluate according to standard pharmacopeial methods.

  • pH: For generators that produce an acidic eluate, the pH must be measured and adjusted with a sterile buffer solution before administration.[5]

Protocol for First-Pass Radionuclide Angiocardiography

Objective: To perform a first-pass radionuclide angiocardiogram to assess cardiac function.

Materials:

  • Prepared patient dose of ¹⁹¹ᵐIr (buffered if necessary)

  • Gamma camera with a low-energy, high-resolution collimator

  • Data acquisition and processing system

  • Intravenous access supplies

  • ECG gating equipment (optional for this type of study)

Procedure:

  • Position the patient supine under the gamma camera, with the detector positioned over the chest in the anterior or left anterior oblique projection to visualize the heart and great vessels.

  • Administer the prepared ¹⁹¹ᵐIr dose as a rapid intravenous bolus, followed immediately by a saline flush to ensure a compact bolus.

  • Simultaneously start the dynamic data acquisition on the gamma camera. Acquire a rapid series of images (e.g., 20-50 frames per second) for 20-30 seconds to track the bolus through the heart and lungs.[3][5]

  • Process the acquired data to generate time-activity curves for regions of interest drawn over the cardiac chambers and great vessels.

  • Analyze the time-activity curves to calculate parameters such as ventricular ejection fraction and to detect and quantify intracardiac shunts.[3][4]

  • Due to the short half-life of ¹⁹¹ᵐIr, the study can be repeated within minutes if necessary to obtain additional views or to assess the effects of an intervention.[1][4]

Clinical Applications and Dosimetry

The primary application of the ¹⁹¹Os/¹⁹¹ᵐIr generator is for first-pass radionuclide angiocardiography, especially for the detection and quantification of left-to-right shunts in pediatric patients.[3][4] The low radiation dose is a significant advantage in this patient population.

Study ParameterIridium-191m (¹⁹¹ᵐIr)Technetium-99m (⁹⁹ᵐTc)
Typical Administered Activity (Pediatric) 25-80 mCi[5]Varies by patient weight
Whole-Body Absorbed Dose (per study) ~35 mrad for a 25 mCi dose in a 1-year-old[3][4]Significantly higher
Ability for Repeat Studies Yes, within minutes[1][4]Limited by high background from previous injections[5]

Toxicity studies have demonstrated the safety of the generator eluate for human use.[6][7]

Conclusion

The Osmium-191/Iridium-191m generator provides a reliable and convenient source of the ultrashort-lived radionuclide ¹⁹¹ᵐIr. Its application in first-pass radionuclide angiocardiography offers significant advantages, including a very low patient radiation dose and the ability to perform rapid, repeatable studies. These features make it an invaluable tool, particularly in the diagnostic evaluation of congenital and acquired cardiovascular disorders in pediatric and adult patients.

References

Application Notes and Protocols: Production and Application of High Specific Activity Iridium-192 from Enriched Iridium-191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium-192 (Ir-192), a potent gamma emitter with a half-life of 73.83 days, is a critical radioisotope in modern medicine and industry.[1][2][3] Its primary applications include high-dose-rate (HDR) brachytherapy for cancer treatment and industrial gamma radiography for non-destructive testing.[1][2][4][5] The efficacy of Ir-192 sources in these applications is directly related to their specific activity. High specific activity allows for the fabrication of smaller, more potent sources, leading to improved treatment outcomes in brachytherapy and sharper images in radiography.[2][6]

The production of Ir-192 is achieved through neutron activation of stable Iridium-191 (Ir-191).[1][2] Natural iridium consists of two stable isotopes: Ir-191 (37.3% abundance) and Ir-193 (62.7% abundance).[7][8] To achieve a higher specific activity of Ir-192, isotopically enriched Ir-191 is used as the target material for neutron irradiation. This process significantly increases the production yield of Ir-192 relative to the total mass of the iridium target.[9]

These application notes provide a comprehensive overview of the production of high specific activity Ir-192 from enriched Ir-191, including detailed experimental protocols, data presentation, and a discussion of the relevant biological signaling pathways in the context of brachytherapy.

Data Presentation

Table 1: Physical Properties of Iridium Isotopes
IsotopeNatural Abundance (%)Thermal Neutron Cross-Section (barns)Half-lifeDecay Mode
Ir-19137.3910Stable-
Ir-192--73.83 days[1][2][3]β⁻ decay (95.24%), Electron Capture (4.76%)[3]
Ir-19362.7130Stable-
Ir-194--19.28 hoursβ⁻ decay
Table 2: Comparison of Ir-192 Production from Natural vs. Enriched Iridium
ParameterNatural Iridium TargetEnriched this compound Target
Ir-191 Content ~37.3%>98%
Resulting Specific Activity LowerSignificantly Higher
Source Focal Spot Size LargerSmaller[6]
Undesired Byproducts (e.g., Ir-194) HigherLower
Applications Standard industrial radiography, LDR brachytherapyHDR brachytherapy, high-resolution radiography
Table 3: Typical Irradiation Parameters for High Specific Activity Ir-192 Production
ParameterValue
Target Material >98% Enriched Ir-191 metal discs or pellets
Target Encapsulation High-purity aluminum or quartz ampoules
Neutron Flux >1 x 10¹⁴ n/cm²/s
Irradiation Time 20 - 40 days
Reactor Type High Flux Isotope Reactor (HFIR) or equivalent

Experimental Protocols

Protocol 1: Enriched this compound Target Preparation
  • Material Procurement: Obtain >98% isotopically enriched this compound in the form of metallic powder or foil from a reputable supplier.

  • Target Fabrication:

    • Press the enriched Ir-191 powder into high-density pellets of the desired dimensions (typically 0.5-1.0 mm diameter and height).

    • Alternatively, cut the enriched Ir-191 foil into discs of the required size.

  • Cleaning and Degreasing:

    • Ultrasonically clean the pellets or discs in a series of high-purity solvents (e.g., acetone, ethanol) to remove any surface contaminants.

    • Dry the targets under a vacuum or in a stream of inert gas.

  • Encapsulation:

    • Place the cleaned, dried targets into high-purity quartz or aluminum capsules.

    • Evacuate and seal the capsules to prevent contamination and ensure safe handling during irradiation.

Protocol 2: Neutron Irradiation in a High-Flux Reactor
  • Reactor Selection: Utilize a high-flux nuclear reactor, such as the High Flux Isotope Reactor (HFIR), capable of providing a thermal neutron flux of at least 1 x 10¹⁴ n/cm²/s.[10][11][12]

  • Irradiation Position: Place the encapsulated targets in a region of the reactor with a well-characterized, high thermal neutron flux.

  • Irradiation Schedule: Irradiate the targets for a predetermined duration (typically 20-40 days) to achieve the desired specific activity. The irradiation time should be optimized to maximize Ir-192 production while minimizing the burn-up of the target and product.

  • Cooling Period: Following irradiation, allow the targets to cool for a period to permit the decay of short-lived radioisotopes, particularly Ir-194 (half-life of 19.28 hours).

Protocol 3: Post-Irradiation Processing and Source Fabrication
  • Hot Cell Operations: Transfer the irradiated capsules to a shielded hot cell for safe handling.

  • Decapsulation: Remotely open the irradiation capsules to retrieve the activated Ir-192 pellets or discs.

  • Chemical Processing (Optional): If necessary, perform chemical purification to remove any impurities. A common procedure involves dissolving the iridium target in molten sodium peroxide, followed by dissolution in acid and purification using ion exchange chromatography.

  • Source Encapsulation:

    • Place the high specific activity Ir-192 core into a primary stainless steel or platinum-iridium alloy capsule.

    • Seal the primary capsule using laser or TIG welding.

    • Encase the primary capsule in a secondary, outer capsule for added safety and seal it using the same welding technique. This double encapsulation is a standard safety feature.[13]

  • Leak Testing: Perform a series of leak tests (e.g., helium leak test, bubble test) to ensure the integrity of the sealed source.

  • Activity Measurement and Calibration:

    • Calibrate the activity of the final source using a calibrated ionization chamber.

    • Verify the activity against a national standard. The measured activity should be within ±5% of the calculated value.

Protocol 4: Quality Control of Ir-192 Brachytherapy Sources
  • Source Activity Verification: Independently verify the source activity upon receipt from the manufacturer using a calibrated well-type ionization chamber. The measured activity should be within ±3% of the value stated on the calibration certificate.[14]

  • Source Positioning Accuracy: For HDR afterloaders, verify the accuracy of the source positioning system. The source should be positioned with an accuracy of ±1 mm.

  • Timer Accuracy and Linearity: Check the accuracy and linearity of the treatment timer.

  • Safety Interlocks: Ensure all safety interlocks on the brachytherapy unit are functional.

  • Periodic Checks: Perform daily, monthly, and annual quality assurance checks as recommended by relevant regulatory bodies and professional organizations.

Mandatory Visualizations

experimental_workflow cluster_target_prep Target Preparation cluster_irradiation Irradiation cluster_source_fab Source Fabrication cluster_qc Quality Control enriched_ir191 Enriched Ir-191 (>98%) fabrication Pellet/Disc Fabrication enriched_ir191->fabrication cleaning Cleaning & Degreasing fabrication->cleaning encapsulation Encapsulation in Al/Quartz cleaning->encapsulation reactor High-Flux Reactor (>10^14 n/cm²/s) encapsulation->reactor irradiation Neutron Irradiation (20-40 days) reactor->irradiation cooling Cooling Period irradiation->cooling hot_cell Hot Cell Processing cooling->hot_cell decapsulation Decapsulation hot_cell->decapsulation double_encapsulation Double Encapsulation (Stainless Steel/Pt-Ir) decapsulation->double_encapsulation welding Laser/TIG Welding double_encapsulation->welding leak_testing Leak Testing welding->leak_testing activity_calibration Activity Calibration leak_testing->activity_calibration final_product High Specific Activity Ir-192 Source activity_calibration->final_product

Caption: Experimental workflow for the production of high specific activity Iridium-192.

signaling_pathway cluster_radiation Radiation Effect cluster_dna_damage DNA Damage cluster_ddr DNA Damage Response (DDR) cluster_cell_fate Cell Fate ir192 Ir-192 Gamma Radiation ssb Single-Strand Breaks (SSBs) ir192->ssb dsb Double-Strand Breaks (DSBs) ir192->dsb atm_atr ATM/ATR Activation ssb->atm_atr dsb->atm_atr chk1_chk2 CHK1/CHK2 Activation atm_atr->chk1_chk2 dna_repair DNA Repair (BER, NHEJ, HR) atm_atr->dna_repair cell_cycle_arrest Cell Cycle Arrest chk1_chk2->cell_cycle_arrest cell_cycle_arrest->dna_repair apoptosis Apoptosis (Cell Death) cell_cycle_arrest->apoptosis Prolonged Arrest dna_repair->apoptosis Failed Repair survival Cell Survival & Proliferation dna_repair->survival Successful Repair

Caption: DNA damage response pathway induced by Iridium-192 radiation in brachytherapy.

Application in Brachytherapy: Cellular Signaling Pathways

In HDR brachytherapy, a high specific activity Ir-192 source is temporarily placed inside or near a tumor, delivering a concentrated dose of gamma radiation. This radiation induces cell death primarily through the generation of DNA damage in cancer cells.[15] The key signaling pathway involved is the DNA Damage Response (DDR).

  • Induction of DNA Damage: The gamma rays emitted by Ir-192 cause a variety of DNA lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs). DSBs are the most cytotoxic form of DNA damage.[15][16]

  • Activation of the DNA Damage Response (DDR):

    • Sensors: The presence of DSBs is detected by sensor proteins, primarily the MRE11-RAD50-NBS1 (MRN) complex.

    • Transducers: This detection activates apical kinases, predominantly ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[17]

    • Effectors: ATM and ATR then phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2.[18]

  • Cell Cycle Arrest: Activation of CHK1 and CHK2 leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints.[17] This provides time for the cell to repair the DNA damage before proceeding with division, which would otherwise propagate the errors.

  • DNA Repair: The DDR also initiates DNA repair mechanisms. SSBs are primarily repaired by the Base Excision Repair (BER) pathway. DSBs are repaired by two main pathways:

    • Non-Homologous End Joining (NHEJ): This pathway is active throughout the cell cycle and is the primary mechanism for repairing DSBs. It is, however, prone to errors.

    • Homologous Recombination (HR): This is a more accurate repair mechanism that uses a sister chromatid as a template. It is primarily active in the S and G2 phases of the cell cycle.[15]

  • Cell Fate Determination: The ultimate fate of the cancer cell depends on the extent of DNA damage and the proficiency of its DDR.

    • Apoptosis (Programmed Cell Death): If the DNA damage is too extensive to be repaired accurately or in a timely manner, the cell will undergo apoptosis.[19]

    • Cell Survival: If the DNA damage is successfully repaired, the cell may survive.

The goal of brachytherapy is to induce overwhelming DNA damage that surpasses the cancer cells' repair capacity, leading to their death. Researchers in drug development are actively exploring the use of DDR inhibitors (e.g., PARP inhibitors, ATM inhibitors) as radiosensitizers to enhance the efficacy of treatments like Ir-192 brachytherapy. By disabling the cancer cells' ability to repair radiation-induced DNA damage, these agents can significantly increase the therapeutic effectiveness of the radiation.[16]

References

Application Notes and Protocols: Iridium-192 in High-Dose-Rate (HDR) Brachytherapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The following information pertains to Iridium-192 (¹⁹²Ir), the radioactive isotope used in clinical brachytherapy. Iridium-191 (¹⁹¹Ir) is a stable, naturally occurring isotope and is the precursor material for producing ¹⁹²Ir via neutron activation, but it is not used directly for radiotherapy.[1][2]

Introduction to Iridium-192 Brachytherapy

Iridium-192 is the most common radioisotope utilized in high-dose-rate (HDR) brachytherapy for the treatment of various cancers.[1][3] Brachytherapy is a form of internal radiation therapy where a sealed radioactive source is placed directly into or near a tumor, allowing for a high radiation dose to be delivered to the target volume while minimizing exposure to surrounding healthy tissues.[3][4] ¹⁹²Ir's high specific activity allows for the creation of miniaturized, high-intensity sources, making it ideal for HDR applications where treatment is delivered in a few minutes over a series of sessions.[5][6][7] This is in contrast to low-dose-rate (LDR) brachytherapy, which can require hospitalization and patient immobilization for extended periods.[8]

The use of remote afterloading systems further enhances the safety and precision of ¹⁹²Ir HDR brachytherapy.[6][7] These systems allow for the placement of non-radioactive applicators or catheters within the patient, with their positions verified through imaging. The ¹⁹²Ir source is then remotely driven from a shielded safe to programmed "dwell" positions within the applicators for precise amounts of time to deliver the planned dose distribution.[7][9][10]

Key applications for ¹⁹²Ir HDR brachytherapy include treatment for:

  • Gynecological cancers (cervical, vaginal vault)[4][9]

  • Prostate cancer[9][10]

  • Breast cancer[11]

  • Head and neck cancers[9][12]

Physical and Radiochemical Properties of Iridium-192

Iridium-192 is produced by neutron bombardment of stable, natural this compound in a nuclear reactor.[1][2] Its decay characteristics and physical properties are well-suited for clinical HDR applications.

Table 1: Physical Characteristics of Iridium-192

PropertyValueUnit
Half-Life 73.81 - 73.83days
Decay Mode Beta (β⁻) emission (95.24%), Electron Capture (4.76%)-
Decay Product ¹⁹²Pt (stable), ¹⁹²Os (stable)-
Mean Gamma Energy 0.37 - 0.38MeV
Principal Gamma Energies 296.0 - 612.5keV
Specific Activity 340 - 341GBq/mg or TBq/g
Air Kerma Rate Constant 0.1091μGym²h⁻¹MBq⁻¹
Half-Value Layer (Lead) 2.5mm
Tenth-Value Layer (Lead) 16mm

(Data sourced from references 2, 4, 8)

General Experimental Protocol: HDR Brachytherapy Workflow

The following protocol outlines a generalized workflow for ¹⁹²Ir HDR brachytherapy. Specific parameters, including dose, fractionation, and applicator choice, are highly dependent on the tumor type, location, and institutional protocols.

3.1 Patient Evaluation and Preparation

  • Clinical Assessment: Perform a thorough clinical evaluation, including imaging (CT, MRI, ultrasound) to define the tumor volume and its relationship to adjacent organs at risk (OARs).

  • Informed Consent: Discuss the procedure, benefits, risks, and alternatives with the patient and obtain informed consent.

  • Anesthesia: Administer appropriate anesthesia (local, regional, or general) based on the treatment site and patient condition.[13]

3.2 Applicator/Catheter Placement

  • Insertion: Under imaging guidance (e.g., ultrasound for prostate, clinical exam for gynecological), insert the appropriate sterile applicator(s) or hollow needles/catheters into or adjacent to the target volume.[10][13]

  • Fixation: Secure the applicators to prevent displacement during subsequent steps.

  • Imaging for Verification: Perform 3D imaging (typically a CT scan, sometimes with MRI fusion) with the applicators in place. This imaging dataset is crucial for treatment planning.[8]

3.3 Treatment Planning

  • Contouring: On the imaging dataset, the radiation oncologist delineates the clinical target volume (CTV) and relevant OARs (e.g., bladder, rectum, urethra).

  • Catheter Reconstruction: The medical physicist reconstructs the paths of the catheters within the treatment planning system (TPS).

  • Dose Prescription: The physician prescribes the radiation dose to the target volume. A common prescription for prostate cancer, for example, might be a 9 Gy boost.[13]

  • Dwell Time Optimization: The TPS calculates the optimal dwell times and positions for the ¹⁹²Ir source along each catheter path. The goal is to deliver the prescribed dose to the target while minimizing the dose to OARs. This process is often computer-optimized (inverse planning).[7]

  • Plan Evaluation: The physicist and physician review the dose distribution using tools like dose-volume histograms (DVHs) to ensure target coverage and OAR sparing meet clinical objectives.

3.4 Radiation Delivery

  • Connection: Connect the patient's applicators to the remote afterloader unit via transfer tubes.[10]

  • Safety Checks: Perform comprehensive safety checks, including verifying patient identity, treatment plan parameters, and system functionality.

  • Treatment Execution: All personnel exit the treatment room. The operator initiates the treatment from the control console. The HDR unit remotely drives the single, high-activity ¹⁹²Ir source to the programmed dwell positions for the calculated times.[7] Treatment delivery typically takes 5 to 20 minutes.[7][10]

  • Source Retraction: Upon completion, the source automatically retracts into the shielded safe within the afterloader.[10]

3.5 Post-Treatment

  • Applicator Removal: Disconnect the transfer tubes and gently remove the applicators. For multi-fraction treatments, applicators may remain in place between sessions.[11]

  • Patient Recovery: Monitor the patient for any immediate side effects before discharge.

  • Fractionation: HDR treatments are typically delivered in multiple fractions, for example, twice a day for five consecutive days for certain breast cancer protocols.[11]

Table 2: Example HDR Brachytherapy Fractionation Schedules

Cancer TypeModalityExample Dose & FractionationNotes
Prostate Boost with EBRT9 Gy x 2 fractionsDelivered one week apart, followed by external beam radiation.[13]
Breast (APBI) Monotherapy3.4 Gy x 10 fractionsAccelerated Partial Breast Irradiation, delivered twice daily.
Cervical Boost with EBRT5-7 Gy x 4-5 fractionsDose depends on tumor size and response to initial EBRT.
Anal Canal Boost with EBRT6 Gy x 1 fractionIntegrated boost delivered during a split in the EBRT course.[14]

Visualization of Workflows and Concepts

The production of ¹⁹²Ir involves the neutron activation of stable ¹⁹¹Ir. The subsequent decay of ¹⁹²Ir results in stable isotopes of Platinum or Osmium, accompanied by the emission of therapeutic gamma radiation.

G cluster_production Production in Nuclear Reactor cluster_decay Radioactive Decay (T½ = 73.8 days) Ir191 Stable this compound Ir192 Radioactive Iridium-192 Ir191->Ir192 + n (Neutron Capture) Neutron Neutron (n) Ir192_decay Iridium-192 Pt192 Stable Platinum-192 Ir192_decay->Pt192 β⁻ Decay (95.24%) Os192 Stable Osmium-192 Ir192_decay->Os192 Electron Capture (4.76%) Gamma Gamma (γ) & Beta (β⁻) Rays (Therapeutic Effect) Ir192_decay->Gamma G cluster_pre Pre-Treatment cluster_plan Treatment Planning cluster_treat Treatment Delivery A 1. Patient Assessment & Imaging B 2. Anesthesia & Applicator Placement A->B C 3. CT/MRI Scan for Treatment Planning B->C D 4. Delineation of Target & Organs at Risk (OARs) C->D E 5. Dose Prescription & Dwell Time Optimization D->E F 6. Plan Review & QA E->F G 7. Connect Patient to Afterloader F->G H 8. Remote Radiation Delivery (Source Deployed) G->H I 9. Applicator Removal & Patient Recovery H->I

References

Application Notes and Protocols: Iridium-191 as a Precursor for Iridium-192 in Non-Destructive Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

It is a common misconception that the stable isotope Iridium-191 (¹⁹¹Ir) is directly used in non-destructive testing (NDT). In reality, ¹⁹¹Ir serves as the essential starting material for the production of the radioisotope Iridium-192 (¹⁹²Ir), a powerful gamma radiation source widely employed in industrial radiography for the inspection of materials.[1][2][3][4][5] This document provides detailed application notes and protocols regarding the production of ¹⁹²Ir from ¹⁹¹Ir and its subsequent use in NDT, tailored for a scientific audience.

Principle

The process leverages the principles of nuclear activation. Stable ¹⁹¹Ir, when bombarded with neutrons in a nuclear reactor, captures a neutron to become the radioactive isotope ¹⁹²Ir.[1][2][3][4][5] This unstable isotope then decays, emitting gamma rays that can penetrate various materials.[6][7][8] By detecting the differential absorption of these gamma rays, internal defects within a material, such as cracks or voids in welds and castings, can be visualized and assessed without damaging the component.[2][7][9]

Quantitative Data

A summary of the key physical and radiological properties of this compound and Iridium-192 is presented below for easy reference and comparison.

Table 1: Properties of this compound

PropertyValue
Natural Abundance37.3%
StabilityStable
Thermal Neutron Capture Cross Section960 barns

Table 2: Properties of Iridium-192

PropertyValue
Half-life73.83 days[5][6]
Decay Mode95.24% β⁻ decay to ¹⁹²Pt, 4.76% electron capture to ¹⁹²Os[6][7]
Average Gamma Energy0.38 MeV[1]
Steel Working Thickness12 mm to 100 mm[10]

Table 3: Principal Gamma Ray Emissions of Iridium-192

Energy (keV)Intensity (%)
29629[11]
30830[11]
31783[11]
46848[11]
4843.1[2]
5894.6[2]
6048.9[2]
6125.5[2]

Experimental Protocols

Protocol 1: Production of Iridium-192 via Neutron Activation of this compound

This protocol outlines the general steps for producing ¹⁹²Ir sources. Specific parameters will vary depending on the reactor facility.

1. Target Preparation:

  • Obtain high-purity (>99.7%) metallic this compound.[2] The target material is typically in the form of discs or pellets.[2][5][12]

  • Encapsulate the ¹⁹¹Ir target in a suitable container, such as aluminum or stainless steel, to prevent contamination and facilitate handling.[12]

2. Neutron Irradiation:

  • Place the encapsulated ¹⁹¹Ir target into a nuclear research reactor with a high thermal neutron flux.[2][13]

  • The duration of irradiation is a critical parameter that determines the final activity of the ¹⁹²Ir source. This is calculated based on the neutron flux, the neutron capture cross-section of ¹⁹¹Ir, and the desired activity level.[5][6]

3. Source Fabrication:

  • Following irradiation, the now radioactive target is handled in a hot cell with appropriate radiation shielding.[14]

  • The activated ¹⁹²Ir is then encapsulated in a sealed source holder, typically made of stainless steel and welded shut to prevent leakage of radioactive material.[15][16] The final source must comply with international standards for sealed radioactive sources.[10]

4. Quality Control:

  • The activity of the fabricated ¹⁹²Ir source is measured using a calibrated ionization chamber.

  • Leakage tests are performed to ensure the integrity of the sealed source encapsulation.[17]

Iridium192_Production_Workflow cluster_preparation Target Preparation cluster_activation Neutron Activation cluster_fabrication Source Fabrication cluster_qc Quality Control Ir191 This compound Metal (High Purity) Encapsulation Encapsulation in Target Holder Ir191->Encapsulation Sealing Reactor Nuclear Reactor (High Neutron Flux) Encapsulation->Reactor Irradiation HotCell Hot Cell Handling Reactor->HotCell Transfer SourceEncapsulation Sealed Source Encapsulation (¹⁹²Ir) HotCell->SourceEncapsulation Fabrication ActivityMeasurement Activity Measurement SourceEncapsulation->ActivityMeasurement LeakTest Leakage Testing ActivityMeasurement->LeakTest FinalProduct Certified ¹⁹²Ir NDT Source LeakTest->FinalProduct

Workflow for the production of Iridium-192 sources.
Protocol 2: Non-Destructive Testing of a Weldment using Iridium-192 Gamma Radiography

This protocol describes the general procedure for inspecting a metallic weld using an ¹⁹²Ir source, adhering to principles outlined in standards such as ASTM E1030 and ISO 5579.[1][15][18]

1. Safety Precautions:

  • Establish a controlled area around the test object with appropriate radiation warning signs.[19]

  • All personnel involved must wear personal dosimeters to monitor radiation exposure.[2]

  • The ¹⁹²Ir source is housed in a shielded exposure device (radiography camera) and handled remotely.[7][15][16]

2. Test Setup:

  • Position the ¹⁹²Ir source and the radiographic film on opposite sides of the weld to be inspected. The film should be in close contact with the material.[20]

  • The source-to-film distance (SFD) is a critical parameter that affects image sharpness and is determined based on the thickness of the material and the size of the source.[6]

  • Place image quality indicators (IQIs) on the source side of the object to provide a measure of the radiographic sensitivity.

3. Exposure:

  • Calculate the required exposure time based on the source activity, SFD, material thickness and type, and the film speed.[6][10][12][21][22]

  • Remotely move the ¹⁹²Ir source from its shielded container to the exposure position.

  • After the calculated exposure time, retract the source back into its shielded container.

4. Film Processing:

  • Process the exposed radiographic film in a darkroom using a standardized developing, stopping, fixing, and washing sequence to reveal the latent image.[23][24][25]

5. Interpretation of Results:

  • View the processed radiograph on a film viewer with appropriate brightness.[26]

  • Discontinuities in the weld, such as porosity or cracks, will appear as darker areas on the radiograph due to higher radiation exposure in those regions.

  • The size and nature of the defects are assessed by a qualified radiographer according to the relevant acceptance criteria.[25]

NDT_Workflow cluster_setup Test Setup cluster_exposure Exposure cluster_processing Film Processing cluster_interpretation Interpretation Source ¹⁹²Ir Source in Shielded Camera Weldment Weldment Source->Weldment Positioning Calculation Calculate Exposure Time Film Radiographic Film Weldment->Film Contact Develop Develop Expose Remote Source Exposure Calculation->Expose Expose->Develop Transfer Exposed Film Stop Stop Bath Develop->Stop Fix Fix Stop->Fix WashDry Wash & Dry Fix->WashDry Viewing View Radiograph WashDry->Viewing Analysis Defect Analysis Viewing->Analysis Report Generate Report Analysis->Report

Workflow for non-destructive testing using Iridium-192.

Conclusion

While this compound is not directly used for non-destructive testing, its role as the stable precursor to the indispensable radioisotope Iridium-192 is critical. The production of ¹⁹²Ir through neutron activation of ¹⁹¹Ir provides a portable and reliable source of gamma radiation for industrial radiography. The protocols outlined in this document provide a foundational understanding of the processes involved, from isotope production to the final inspection of materials. For detailed procedural specifications, adherence to relevant international and national standards is mandatory.

References

Troubleshooting & Optimization

Technical Support Center: Iridium-191 Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iridium-191 sample preparation for mass spectrometry.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and analysis of this compound samples.

Issue 1: Low or No this compound Signal

Q: I am not seeing any signal for this compound, or the signal intensity is much lower than expected. What are the possible causes and solutions?

A: Low or no signal for this compound is a frequent problem stemming from its chemical inertness. Here are the potential causes and troubleshooting steps:

  • Incomplete Sample Digestion: Iridium is highly resistant to acid digestion.

    • Solution: Employ a more aggressive digestion method. For many matrices, a mixture of concentrated hydrochloric acid (HCl) and nitric acid (HNO₃), known as aqua regia, is necessary. For particularly resistant materials like platinum-iridium alloys, heating the sample in aqua regia at elevated temperatures (e.g., 180°C for 12 hours) may be required.[1] Microwave-assisted digestion using a mixture of acids can also significantly improve digestion efficiency.[2][3][4] For the most refractory materials, fusion with a suitable flux may be necessary.

  • Precipitation of Iridium: Iridium may precipitate out of solution if the sample is not properly stabilized.

    • Solution: Ensure the final sample solution is sufficiently acidic, typically in a matrix of 2-10% HCl, to keep iridium species dissolved.[5]

  • Instrumental Issues: Problems with the sample introduction system or instrument settings can lead to poor signal.

    • Solution: Check the nebulizer for blockages and ensure the peristaltic pump tubing is in good condition.[6] Verify that the ICP-MS is properly tuned and that the correct isotopes (¹⁹¹Ir and ¹⁹³Ir) are being monitored.

Issue 2: Poor Reproducibility and Drifting Signal

Q: My this compound signal is unstable and drifts during an analytical run. What could be causing this?

A: Signal drift and poor reproducibility are often related to matrix effects and instrument instability.

  • Matrix Effects: High concentrations of other elements in your sample can suppress the iridium signal.

    • Solution: Dilute your samples to reduce the total dissolved solids to a manageable level (typically <0.2%).[6] Alternatively, use matrix-matched calibration standards to compensate for these effects. The use of an appropriate internal standard is highly recommended to correct for signal drift.[5][7][8][9][10]

  • Instrumental Drift: Changes in plasma conditions or detector response over time can cause the signal to drift.

    • Solution: Allow the instrument to warm up and stabilize sufficiently before analysis. Use an internal standard to correct for instrumental drift. Elements close in mass to iridium, such as Rhenium (Re) or Thallium (Tl), are often suitable choices.[7]

  • Memory Effects: Iridium is known to be a "sticky" element, meaning it can adhere to the sample introduction system and be slowly released over time, causing signal carryover between samples.

    • Solution: Implement a rigorous washout procedure between samples. A rinse solution containing a mixture of dilute nitric and hydrochloric acids (e.g., 2% v/v of each) is often more effective than nitric acid alone.[6] For severe memory effects, a more complex rinse solution containing a chelating agent or a different acid matrix may be necessary.[11][12][13]

Issue 3: High Background Signal or Contamination

Q: I am observing a high background signal at the mass of this compound in my blank samples. What is the source of this contamination?

A: High background can originate from contaminated reagents, labware, or carryover from previous samples.

  • Contaminated Reagents: Acids and water used for sample preparation can contain trace amounts of iridium.

    • Solution: Use high-purity, trace-metal grade acids and ultrapure water (18.2 MΩ·cm).[6] Always run a reagent blank to check for contamination.

  • Contaminated Labware: Glassware and plasticware can be a source of contamination.

    • Solution: Thoroughly clean all labware. Soaking in dilute nitric acid followed by rinsing with ultrapure water is a good practice.[6] Where possible, use new, pre-cleaned plasticware.

  • Memory Effects: As mentioned previously, iridium from previous high-concentration samples can bleed into subsequent analyses.

    • Solution: Employ an effective washout protocol. If contamination persists, it may be necessary to disassemble and thoroughly clean the sample introduction system (nebulizer, spray chamber, injector).[12]

Frequently Asked Questions (FAQs)

Q1: What is the best acid digestion method for iridium-containing samples?

A1: The optimal digestion method depends on the sample matrix. For many sample types, microwave-assisted digestion with aqua regia (a 3:1 mixture of concentrated HCl and HNO₃) is effective.[1][14] For highly resistant materials like platinum-iridium alloys, prolonged heating in sealed vessels with aqua regia may be necessary.[15][16] In some cases, for complete dissolution of refractory minerals in geological samples, a four-acid mixture (HCl, HNO₃, HClO₄, and HF) might be required.[14]

Q2: How can I minimize the memory effect of iridium in my ICP-MS system?

A2: To minimize the memory effect of iridium, a thorough washout procedure is crucial. A common and effective rinse solution is a mixture of 2% (v/v) nitric acid and 2% (v/v) hydrochloric acid.[6] For persistent memory effects, a solution containing a complexing agent like L-cysteine in dilute HCl has been shown to be effective for other "sticky" elements and could be adapted for iridium.[12] It is also important to ensure that the sample introduction system, particularly the nebulizer and spray chamber, is kept clean.

Q3: What are the common spectral interferences for this compound and how can they be corrected?

A3: this compound can be subject to spectral interferences from polyatomic ions. A common potential interference is from Lutetium oxide (¹⁷⁵Lu¹⁶O⁺).[17] Modern ICP-MS instruments equipped with collision/reaction cells (CRC) can effectively mitigate these interferences. By introducing a gas (e.g., helium or hydrogen) into the cell, the polyatomic interferences are removed through kinetic energy discrimination or chemical reaction, while the analyte ions pass through to the mass analyzer.[18][19][20] If a CRC is not available, mathematical correction equations can be applied, but this requires monitoring another isotope of the interfering element.

Q4: What is a suitable internal standard for this compound analysis?

A4: A good internal standard should have a mass close to that of the analyte and similar ionization behavior. For iridium, elements like Rhenium (¹⁸⁷Re) and Thallium (²⁰⁵Tl) are commonly used.[7] It is important to choose an internal standard that is not present in the original sample and to add it at a constant concentration to all samples, standards, and blanks.[8][10]

Q5: What are the recommended concentration ranges for calibration standards for this compound?

A5: The concentration range for your calibration standards should bracket the expected concentration of iridium in your samples. A typical range for trace analysis might be from 0.1 to 100 µg/L (ppb). It is crucial to prepare standards in the same acid matrix as your samples to minimize matrix effects.

Data Presentation

Table 1: Typical ICP-MS Operating Parameters for this compound Analysis

ParameterValue
RF Power1550 W
Plasma Gas Flow15.0 L/min
Auxiliary Gas Flow1.0 L/min
Carrier Gas Flow0.75 - 1.05 L/min
Sample Uptake Rate0.3 - 1.5 mL/min
Monitored Isotopes¹⁹¹Ir, ¹⁹³Ir
Internal Standard¹⁸⁷Re or ²⁰⁵Tl
Collision/Reaction Cell GasHelium (He) or Hydrogen (H₂)
He Gas Flow Rate4.5 - 10 mL/min

Table 2: Recommended Reagent Concentrations for Sample Preparation

ReagentConcentrationApplication
Nitric Acid (HNO₃)65-70% (Trace Metal Grade)General digestion, matrix for standards
Hydrochloric Acid (HCl)32-37% (Trace Metal Grade)Used with HNO₃ for aqua regia, sample matrix
Aqua Regia3:1 mixture of conc. HCl:HNO₃Digestion of noble metals and alloys[1]
Hydrogen Peroxide (H₂O₂)30%Used as an oxidizing agent in some digestions
Washout Solution2% (v/v) HNO₃ + 2% (v/v) HClTo minimize memory effects[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Aqua Regia Digestion of Geological Samples

This protocol is suitable for the digestion of geological materials such as soils and sediments for iridium analysis.

  • Weigh approximately 0.25 g of the homogenized sample into a clean microwave digestion vessel.

  • In a fume hood, carefully add 6 mL of concentrated HCl and 2 mL of concentrated HNO₃ to the vessel.

  • Seal the vessels and place them in the microwave digestion system.

  • Set the microwave program as follows (example program, may need optimization for your specific instrument and sample type):

    • Ramp to 180°C over 15 minutes.

    • Hold at 180°C for 20 minutes.

    • Allow to cool to room temperature.

  • Once cooled, carefully open the vessels in a fume hood.

  • Transfer the digested sample to a clean 50 mL volumetric flask.

  • Rinse the digestion vessel with ultrapure water and add the rinsing to the volumetric flask.

  • Bring the solution to volume with ultrapure water.

  • The sample is now ready for dilution and analysis by ICP-MS.

Protocol 2: Preparation of Iridium Calibration Standards

  • Obtain a certified 1000 mg/L iridium standard solution.

  • Prepare an intermediate stock solution of 10 mg/L by diluting the primary standard 1:100 with a 5% HCl solution.

  • From the intermediate stock solution, prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/L) by serial dilution.

  • All dilutions should be made using a matrix that matches your samples (e.g., 2% HNO₃ + 2% HCl).

  • Add your chosen internal standard (e.g., Re or Tl) to all standards, blanks, and samples at a constant concentration (e.g., 10 µg/L).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis Sample Sample Weighing Digestion Acid Digestion (e.g., Microwave with Aqua Regia) Sample->Digestion Dilution Dilution to Final Volume Digestion->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Analysis Sample Analysis IS_Addition->Analysis Calibration Calibration with Standards Calibration->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow Start Low Ir-191 Signal? Incomplete_Digestion Incomplete Digestion? Start->Incomplete_Digestion Yes Check_Digestion Check Digestion Method Use_Aggressive_Digestion Use More Aggressive Digestion Check_Digestion->Use_Aggressive_Digestion Check_Instrument Check Instrument Settings Optimize_Instrument Optimize Nebulizer & Tuning Check_Instrument->Optimize_Instrument Check_Washout Improve Washout Protocol Implement_Better_Rinse Implement Better Rinse Solution Check_Washout->Implement_Better_Rinse Incomplete_Digestion->Check_Digestion Yes Instrument_Issue Instrument Issue? Incomplete_Digestion->Instrument_Issue No Instrument_Issue->Check_Instrument Yes Memory_Effect Memory Effect? Instrument_Issue->Memory_Effect No Memory_Effect->Check_Washout Yes

Caption: Troubleshooting logic for low this compound signal.

References

Minimizing isobaric interference on Iridium-191 measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Iridium-191 (¹⁹¹Ir) measurements, focusing on the common issue of isobaric interference.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference in the context of this compound measurements?

A1: Isobaric interference occurs when an isotope of another element has the same nominal mass-to-charge ratio (m/z) as the target analyte, ¹⁹¹Ir. In mass spectrometry techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), these interfering isotopes are indistinguishable from ¹⁹¹Ir based on mass alone, leading to an artificially high signal and inaccurate quantification.[1][2] Even high-resolution instruments may not be able to resolve these overlaps because the difference in mass is extremely small.[3][4][5]

Q2: What is the primary isobaric interference for ¹⁹¹Ir?

A2: The primary and most significant isobaric interference for ¹⁹¹Ir is from Platinum-191 (¹⁹¹Pt).[6] Both ¹⁹¹Ir and ¹⁹¹Pt have a nominal mass of 191 amu. Given that platinum is a common element in geological samples, catalysts, and certain medical compounds, this interference is a frequent challenge. Additionally, iridium hydrides can form, creating potential interferences on platinum isotopes, highlighting the close relationship between these elements in plasma analysis.[7]

Q3: How can I determine if my ¹⁹¹Ir signal is affected by ¹⁹¹Pt interference?

A3: To check for interference, you should monitor other, interference-free isotopes of platinum (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt, or ¹⁹⁶Pt) in your samples. If you detect a significant signal for these platinum isotopes, it is highly probable that ¹⁹¹Pt is contributing to your signal at m/z 191. The presence of ¹⁹¹Pt should be suspected if the measured isotopic ratio of ¹⁹¹Ir to ¹⁹³Ir deviates from its known natural abundance ratio (approximately 0.595).

Q4: What are the main strategies to minimize isobaric interference on ¹⁹¹Ir?

A4: There are three primary strategies to address isobaric interference:

  • Mathematical Correction: An equation is used to calculate and subtract the contribution of the interfering isotope based on the signal of another, interference-free isotope of that element.[1][8]

  • Chemical Separation: The interfering element (platinum) is chemically removed from the sample matrix before analysis using techniques like ion-exchange chromatography or solvent extraction.[7][9][10]

  • Advanced Instrumental Techniques: Modern instruments like triple quadrupole ICP-MS (ICP-MS/MS) can use a collision/reaction cell (CRC) to selectively react either the analyte or the interferent with a gas, shifting it to a different mass to resolve the overlap.[3][4]

Troubleshooting Guides

Guide 1: Mathematical Correction for ¹⁹¹Pt Interference

Issue: You suspect that the signal at m/z 191 is a combination of ¹⁹¹Ir and ¹⁹¹Pt, leading to an overestimation of the iridium concentration.

Solution: Apply an in-run mathematical correction. This method is effective when the platinum concentration is not overwhelmingly higher than the iridium concentration.

Detailed Protocol: Mathematical Correction

  • Select Isotopes: In your ICP-MS method, ensure you are measuring the following isotopes:

    • Analyte: ¹⁹¹Ir

    • Reference Iridium Isotope: ¹⁹³Ir (to verify isotopic ratio)

    • Interfering Isotope: Signal at m/z 191 (¹⁹¹Ir + ¹⁹¹Pt)

    • Interference-Free Platinum Isotope: ¹⁹⁵Pt (or ¹⁹⁴Pt, ¹⁹⁶Pt)

  • Measure Signals: Analyze your standards, blanks, and samples to obtain signal intensities (in counts per second, CPS) for all selected isotopes.

  • Apply Correction Equation: Use the following formula in your ICP-MS software or offline data processing to calculate the true signal for ¹⁹¹Ir:

    Corrected ¹⁹¹Ir CPS = (Measured CPS at m/z 191) - [ (Measured ¹⁹⁵Pt CPS) * (Natural Abundance Ratio of ¹⁹¹Pt / ¹⁹⁵Pt) ]

    • The natural abundance ratio of ¹⁹¹Pt / ¹⁹⁵Pt is a constant value derived from their isotopic abundances (see Table 1).

  • Verification: After correction, calculate the isotopic ratio of Corrected ¹⁹¹Ir / ¹⁹³Ir. This ratio should now be closer to the accepted natural value of ~0.595. If the ratio is still significantly off, it may indicate that the platinum concentration is too high for this method to be accurate, and chemical separation should be considered.

Guide 2: Chemical Separation of Iridium from Platinum via Anion Exchange

Issue: Mathematical correction is insufficient due to a very high Pt/Ir ratio in the sample, causing large errors in the corrected result.

Solution: Chemically separate platinum from iridium before ICP-MS analysis using an anion-exchange resin. The following protocol is adapted from established methods for separating platinum group elements.[7]

Detailed Protocol: Anion-Exchange Chromatography

  • Sample Preparation: Digest your sample using an appropriate method (e.g., aqua regia in a high-pressure asher) to ensure all metals are in solution.[11] Evaporate and reconstitute the sample in 0.5 M HCl.

  • Column Preparation:

    • Use a pre-packed anion-exchange resin column (e.g., AG1-X8).

    • Precondition the column by passing 8 mL of 0.5 M HCl through it.

  • Iridium Reduction and Sample Loading:

    • To the sample solution (in 0.5 M HCl), add ascorbic acid to a final concentration of 0.1 M to reduce Ir(IV) to Ir(III).[7] Let it stand for 30 minutes.

    • Load the sample onto the preconditioned column. Platinum will be retained on the resin as a chloride complex, while the reduced iridium and other matrix elements will pass through.

  • Elution Steps:

    • Matrix Wash: Elute matrix elements by washing the column with 10 mL of 0.5 M HCl.

    • Iridium Elution: Strip the iridium from the column using 20 mL of 2 M HCl.[7] Collect this fraction for ¹⁹¹Ir analysis.

    • Platinum Elution (Optional): If platinum analysis is also required, it can be subsequently eluted from the column using 30 mL of 13.5 M HNO₃.[7]

  • Analysis: Analyze the collected iridium fraction by ICP-MS. Run a procedural blank through the entire process to account for any background contamination.

Guide 3: Using ICP-MS/MS with a Collision/Reaction Cell (CRC)

Issue: You require an online, automated solution for interference removal without offline chemical separation, for high-throughput analysis.

Solution: Utilize a triple quadrupole ICP-MS (ICP-MS/MS) system. This instrument can filter ions before and after a collision/reaction cell (CRC), allowing for the selective removal of interferences.[3][4][5]

Detailed Protocol: ICP-MS/MS Method Development

  • Principle: The goal is to introduce a reactive gas into the CRC that reacts with the interfering ion (¹⁹¹Pt⁺) but not the analyte ion (¹⁹¹Ir⁺), or vice-versa. This reaction forms a new product ion with a different mass, thus resolving the isobaric overlap.[3]

  • Instrumental Setup (On-Mass Method):

    • First Quadrupole (Q1): Set to act as a mass filter, allowing only ions with m/z = 191 to pass into the CRC. This prevents other ions from the sample matrix from forming new interferences inside the cell.[4]

    • Collision/Reaction Cell (Q2): Introduce a reactive gas (e.g., O₂, NH₃, or CH₄). The optimal gas and flow rate must be determined experimentally.

    • Second Quadrupole (Q3): Also set to m/z = 191. If the reactive gas successfully converts ¹⁹¹Pt⁺ to a product ion (e.g., ¹⁹¹Pt¹⁶O⁺ at m/z 207), only the unreacted ¹⁹¹Ir⁺ will be detected at m/z 191.

  • Method Development Steps:

    • Tune the instrument using a solution containing only platinum to find a gas that efficiently reacts with it. Monitor the signal at m/z 191 and potential product ion masses (e.g., m/z 207 for PtO⁺). The goal is to minimize the Pt⁺ signal at its original mass.

    • Next, analyze a solution containing only iridium to ensure it does not react with the chosen gas under the same conditions.

    • Finally, analyze a mixed solution of iridium and platinum to confirm the effective removal of the ¹⁹¹Pt⁺ interference from the ¹⁹¹Ir⁺ signal.

Data and Visualizations

Quantitative Data Summary

Table 1: Isotopic Abundances of Iridium and Platinum

IsotopeNatural Abundance (%)Mass (amu)Notes
¹⁹¹Ir 37.3190.96059Analyte
¹⁹³Ir62.7192.96292Iridium reference isotope
¹⁹⁰Pt0.012189.95993
¹⁹¹Pt -190.96268Unstable, but present from decay of other elements or as transient species. Main isobaric interference.
¹⁹²Pt0.782191.96103
¹⁹⁴Pt32.967193.96268Potential Pt isotope for correction
¹⁹⁵Pt33.832194.96479Recommended Pt isotope for correction
¹⁹⁶Pt25.242195.96495Potential Pt isotope for correction
¹⁹⁸Pt7.163197.96789

(Data sourced from IUPAC recommendations)

Table 2: Comparison of Interference Mitigation Strategies

StrategyPrincipleEffectivenessComplexityThroughputKey Limitation
Mathematical Correction Post-acquisition data processing to subtract interference.[1]Good for low to moderate Pt/Ir ratios.LowHighInaccurate at high Pt/Ir ratios; requires accurate abundance data.
Chemical Separation Physical removal of Pt from the sample before analysis.[7]Excellent, even for very high Pt/Ir ratios.HighLowTime-consuming, risk of analyte loss or contamination.[2]
ICP-MS/MS (CRC) In-line instrumental separation via chemical reaction.[3][4]Excellent, provides definitive interference removal.Moderate (Method Dev.)HighRequires specialized (triple quadrupole) instrumentation.

Diagrams and Workflows

Troubleshooting_Flowchart start Start: ¹⁹¹Ir Measurement check_inter Is ¹⁹¹Pt interference suspected? start->check_inter measure_pt Action: Monitor interference-free Pt isotopes (e.g., ¹⁹⁵Pt). check_inter->measure_pt Yes proceed No Interference Detected. Proceed with standard analysis. check_inter->proceed No check_pt_level Is Pt signal significant? measure_pt->check_pt_level check_pt_level->proceed No strategy Select Mitigation Strategy check_pt_level->strategy Yes check_ratio What is the expected Pt/Ir concentration ratio? strategy->check_ratio math_corr Use Mathematical Correction check_ratio->math_corr Low to Moderate chem_sep Use Chemical Separation check_ratio->chem_sep High icpmsms Use ICP-MS/MS (if available) check_ratio->icpmsms Any Ratio end End: Report Corrected ¹⁹¹Ir Concentration math_corr->end chem_sep->end icpmsms->end

Caption: Decision flowchart for managing potential ¹⁹¹Pt interference.

Chemical_Separation_Workflow Workflow for Anion-Exchange Separation cluster_prep Preparation cluster_separation Separation Process cluster_analysis Analysis digest 1. Sample Digestion (e.g., Aqua Regia) reconstitute 2. Reconstitute in 0.5 M HCl digest->reconstitute reduce 4. Reduce Ir with Ascorbic Acid reconstitute->reduce condition 3. Condition Column (8 mL 0.5 M HCl) load 5. Load Sample onto Column (PtIV retained, IrIII passes) condition->load reduce->load wash 6. Elute Matrix (10 mL 0.5 M HCl) load->wash elute_ir 7. Elute Iridium (20 mL 2 M HCl) wash->elute_ir analyze 8. Analyze Ir Fraction by ICP-MS elute_ir->analyze

Caption: Experimental workflow for separating Ir from Pt.[7]

ICPMSMS_Principle cluster_source cluster_q1 Q1 (Mass Filter) cluster_q2 Q2 (Reaction Cell) cluster_q3 Q3 (Mass Filter) cluster_detector ions ¹⁹¹Ir⁺ ¹⁹¹Pt⁺ q1 Set to m/z 191 ions->q1 q2 ¹⁹¹Pt⁺ + Gas → ¹⁹¹Pt(Gas)⁺ ¹⁹¹Ir⁺ + Gas → No Reaction q1->q2 ¹⁹¹Ir⁺, ¹⁹¹Pt⁺ q3 Set to m/z 191 q2->q3 ¹⁹¹Ir⁺, ¹⁹¹Pt(Gas)⁺ detector ¹⁹¹Ir⁺ q3->detector ¹⁹¹Ir⁺ Only

Caption: Principle of interference removal using ICP-MS/MS.[3][4]

References

Technical Support Center: Optimizing Iridium-191 Neutron Activation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iridium-191 neutron activation analysis (NAA).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiment in a question-and-answer format.

Issue: Low or No Detectable ¹⁹²Ir Activity

Question: I've irradiated my sample containing this compound, but I'm observing a very low or no signal for Iridium-192. What are the possible causes and how can I troubleshoot this?

Answer: A low or absent Iridium-192 signal can stem from several factors throughout the experimental workflow. Here is a step-by-step guide to diagnose the issue:

  • Neutron Fluence and Irradiation Parameters:

    • Inadequate Neutron Flux: Confirm the neutron flux at your irradiation position. Neutron flux can vary within the reactor, and an incorrect estimation will directly impact the production of ¹⁹²Ir. It's crucial to use a flux monitor, such as gold or cobalt foils, alongside your sample to accurately determine the neutron flux received.[1]

    • Incorrect Irradiation Time: The activity of ¹⁹²Ir builds up over the irradiation period. Very short irradiation times may not be sufficient to produce a detectable amount of ¹⁹²Ir, especially for samples with low iridium concentrations. Conversely, while longer irradiation increases ¹⁹²Ir production, it can also lead to higher activity of interfering radionuclides.[2][3] Review your calculations for the required irradiation time based on the estimated iridium concentration and the reactor's neutron flux.

    • Neutron Self-Shielding: For samples with high concentrations of iridium or other elements with large neutron capture cross-sections, the outer layers of the sample can absorb a significant portion of the neutron flux, shielding the inner parts. This "self-shielding" effect can lead to a lower than expected ¹⁹²Ir production.[4][5] Consider using smaller sample sizes or diluting the sample with a material that has a low neutron capture cross-section.

  • Sample Preparation and Handling:

    • Sample Homogeneity: Ensure your sample is homogeneous. If the iridium is not evenly distributed, the portion you irradiate may not be representative of the bulk material.

    • Contamination: Contamination of your sample with elements that produce strong interfering gamma rays can mask the ¹⁹²Ir signal.

  • Counting and Detection:

    • Insufficient Decay Time: If your sample contains elements that produce short-lived isotopes with high activity, their radiation can overwhelm the detector, leading to high dead time and making it difficult to detect the longer-lived ¹⁹²Ir. Allowing for a suitable decay period after irradiation can significantly reduce these interferences.

    • Incorrect Counting Geometry: The efficiency of your detector is highly dependent on the sample's position relative to the detector. Ensure a reproducible counting geometry for both your samples and calibration standards.[6]

    • Detector Efficiency: Verify the efficiency calibration of your detector for the energy range of the prominent ¹⁹²Ir gamma rays.[7][8][9][10][11]

Issue: High Detector Dead Time

Question: During the gamma-ray spectroscopy of my irradiated sample, the detector dead time is excessively high. How can I reduce it?

Answer: High detector dead time can lead to significant count rate losses and spectral distortions, compromising the accuracy of your results.[12][13][14] Here are several strategies to mitigate high dead time:

  • Increase Sample-to-Detector Distance: Moving the sample further away from the detector is a simple and effective way to reduce the count rate and, consequently, the dead time.[15] However, be aware that this will also reduce the counting efficiency, so a balance must be found. It is crucial to recalibrate your detector's efficiency for the new geometry.

  • Allow for a Longer Decay Period: If the high dead time is caused by short-lived, high-activity isotopes in your sample matrix, increasing the decay time before counting will allow these isotopes to decay, reducing the overall count rate.[16]

  • Reduce Sample Mass: Using a smaller sample mass will proportionally reduce the activity of all radionuclides in the sample, thereby lowering the count rate.

  • Use Compton Suppression: If your high dead time is due to a high Compton background from high-energy gamma rays, using a Compton suppression system can help to clean up the spectrum and reduce the overall count rate seen by the primary detector.

  • Electronic Adjustments: Some gamma spectrometry software and hardware offer electronic settings to manage high count rates, such as adjusting the amplifier shaping time. However, these should be used with caution as they can affect peak resolution.

Issue: Spectral Interferences and Peak Overlap

Question: I'm having difficulty accurately quantifying the ¹⁹²Ir peaks in my gamma-ray spectrum due to overlapping peaks from other radionuclides. How can I resolve these interferences?

Answer: Spectral interference is a common challenge in NAA.[17][18] The gamma-ray spectrum of ¹⁹²Ir has several prominent peaks, and some of these may overlap with gamma rays from other isotopes produced during irradiation.[17][18][19]

  • Identify the Interfering Nuclide: The first step is to identify the radionuclide causing the interference by carefully examining the energies of the overlapping peaks. Common interfering nuclides in geological and biological samples include those from the natural decay series or other activation products.[17]

  • Utilize Interference-Free Peaks: Iridium-192 has multiple gamma-ray emissions. If one peak is compromised by an interference, you can often use another, interference-free peak for quantification.[17]

  • Peak Deconvolution Software: Modern gamma spectrometry software includes algorithms for peak deconvolution, which can mathematically separate overlapping peaks.[19] The accuracy of this method depends on the degree of overlap and the statistical quality of the spectrum.

  • Radiochemical Separation: In cases of severe interference, a post-irradiation chemical separation, known as Radiochemical Neutron Activation Analysis (RNAA), may be necessary.[20][21][22] This involves dissolving the irradiated sample and chemically separating the iridium from the interfering elements before counting.

  • Optimize Irradiation and Decay Times: It may be possible to minimize the production of the interfering nuclide by adjusting the irradiation and decay times.[2][3] For example, if the interfering nuclide has a much shorter half-life than ¹⁹²Ir, a longer decay time will reduce its contribution to the spectrum.

Frequently Asked Questions (FAQs)

Q1: What is the principle of this compound neutron activation?

A1: this compound (¹⁹¹Ir), a stable isotope of iridium, has a high probability (a large neutron capture cross-section) of capturing a thermal neutron.[23][24] Upon capturing a neutron, it transforms into the radioactive isotope Iridium-192 (¹⁹²Ir).[24][25] ¹⁹²Ir then decays with a well-known half-life, emitting characteristic gamma rays.[24] By measuring the energy and intensity of these gamma rays, we can determine the amount of ¹⁹¹Ir originally present in the sample.[26][27]

Q2: What are the key nuclear data for the ¹⁹¹Ir(n,γ)¹⁹²Ir reaction?

A2: The following table summarizes the essential nuclear data for this reaction.

ParameterValueReference
Natural Abundance of ¹⁹¹Ir37.3%[24]
Thermal Neutron Capture Cross-section (¹⁹¹Ir)~954 barns
Half-life of ¹⁹²Ir73.83 days[24][25]
Major ¹⁹²Ir Gamma-ray Energies316.5 keV, 468.1 keV, 604.4 keV[24]

Q3: How do I prepare my samples for this compound NAA?

A3: Sample preparation depends on the nature of your sample. For solid samples like geological materials, they are typically crushed and homogenized. A representative aliquot is then weighed and encapsulated in a high-purity container (e.g., quartz or polyethylene) for irradiation. For liquid samples, a known volume is encapsulated. It is crucial to also prepare standards with a known amount of iridium and a blank capsule to be irradiated alongside the samples for accurate quantification.[28] For some complex matrices, a pre-concentration step like fire assay might be employed.[28]

Q4: How do I calibrate my HPGe detector for ¹⁹²Ir analysis?

A4: Calibrating your High-Purity Germanium (HPGe) detector is critical for accurate results.[7][8][9][10][11] This involves two main steps:

  • Energy Calibration: This establishes the relationship between the channel number in your spectrum and the gamma-ray energy. This is typically done using a standard source that emits gamma rays of well-known energies covering the range of interest for ¹⁹²Ir.

  • Efficiency Calibration: This determines the detector's efficiency at detecting gamma rays of different energies. A standard source with known activities for various gamma-ray energies is used to create an efficiency curve. This curve is then used to correct the measured count rates of your ¹⁹²Ir peaks for the detector's efficiency at those energies.[7][8][9][10][11]

Q5: What are the main sources of uncertainty in this compound NAA?

A5: The main sources of uncertainty in NAA include:

  • Counting Statistics: The random nature of radioactive decay introduces statistical uncertainty.

  • Neutron Flux Variations: Spatial and temporal variations in the neutron flux can affect the activation of samples and standards differently.

  • Nuclear Data: Uncertainties in the neutron capture cross-section and gamma-ray emission probabilities.

  • Detector Efficiency Calibration: The accuracy of the efficiency curve directly impacts the final result.

  • Sample and Standard Preparation: Inhomogeneity and weighing errors.

  • Spectral Interferences: Errors in peak fitting and background subtraction.

Experimental Protocols & Data

Standard Protocol for Instrumental Neutron Activation Analysis (INAA) of this compound

This protocol outlines the general steps for determining the concentration of iridium in a solid sample using INAA.

  • Sample and Standard Preparation:

    • Homogenize the sample material.

    • Accurately weigh a suitable amount of the sample (typically 50-200 mg) into a clean irradiation vial (e.g., polyethylene or quartz).

    • Prepare at least two standards by weighing a known amount of a certified iridium standard solution onto a filter paper and placing it in an identical vial.

    • Prepare a blank by using an empty vial.

  • Irradiation:

    • Place the samples, standards, and blank in a suitable irradiation container.

    • Include neutron flux monitors (e.g., gold or cobalt foils) in the container.

    • Irradiate the container in a nuclear reactor for a predetermined time. The irradiation time will depend on the expected iridium concentration and the reactor's neutron flux.

  • Decay/Cooling:

    • After irradiation, allow the samples to decay for a specific period (cooling time). This helps to reduce the activity of short-lived interfering radionuclides. The optimal cooling time will depend on the sample matrix.

  • Gamma-Ray Spectrometry:

    • Place the irradiated sample at a reproducible distance from a calibrated HPGe detector.

    • Acquire a gamma-ray spectrum for a sufficient counting time to obtain good statistics for the ¹⁹²Ir peaks.

    • Repeat the measurement for the standards, blank, and flux monitors using the same counting geometry.

  • Data Analysis:

    • Identify and determine the net peak areas of the characteristic ¹⁹²Ir gamma rays (e.g., 316.5 keV, 468.1 keV) in the spectra of the samples and standards.

    • Correct the peak areas for detector dead time.

    • Calculate the iridium concentration in the samples by comparing the corrected count rates of the samples to those of the standards.

    • Use the data from the flux monitors to normalize for any variations in the neutron flux between irradiation positions.

Quantitative Data Summary

Table 1: Nuclear Data for ¹⁹¹Ir Neutron Activation

PropertyValue
Isotope¹⁹¹Ir
Natural Abundance37.3%[24]
Neutron Capture Cross-section (thermal)~954 barns
Product Isotope¹⁹²Ir
¹⁹²Ir Half-life73.83 days[24][25]

Table 2: Major Gamma-ray Emissions from ¹⁹²Ir Decay

Energy (keV)Emission Probability (%)Potential Spectral Interferences (Isotope: Energy (keV))
316.582.7
468.147.8
604.48.2¹³⁴Cs: 604.7[17]
612.55.3
295.928.6
308.429.6

Visualizations

NAA_Workflow cluster_prep 1. Preparation cluster_irrad 2. Irradiation cluster_cool 3. Cooling cluster_acq 4. Data Acquisition cluster_analysis 5. Analysis Sample Sample Homogenization & Weighing Irradiation Neutron Irradiation in Reactor Sample->Irradiation Standard Standard Preparation Standard->Irradiation Blank Blank Preparation Blank->Irradiation Decay Decay of Short-Lived Interferences Irradiation->Decay Transfer Counting Gamma-Ray Counting (HPGe Detector) Decay->Counting Transfer Analysis Spectrum Analysis & Quantification Counting->Analysis Data Transfer

Caption: General workflow for this compound Neutron Activation Analysis.

Troubleshooting_Tree Start Problem Encountered LowSignal Low ¹⁹²Ir Signal Start->LowSignal HighDeadTime High Dead Time Start->HighDeadTime Interference Spectral Interference Start->Interference CheckFlux Verify Neutron Flux & Irradiation Time LowSignal->CheckFlux Irradiation Issue? CheckDecay Optimize Decay Time LowSignal->CheckDecay Counting Issue? CheckGeometry Check Counting Geometry & Detector Efficiency LowSignal->CheckGeometry Detector Issue? IncreaseDistance Increase Sample-to-Detector Distance HighDeadTime->IncreaseDistance Immediate Fix LongerDecay Allow for Longer Decay Period HighDeadTime->LongerDecay Pre-counting Fix ReduceMass Reduce Sample Mass HighDeadTime->ReduceMass Sample Prep Fix IdentifyNuclide Identify Interfering Nuclide Interference->IdentifyNuclide First Step UseAltPeak Use Interference-Free ¹⁹²Ir Peak IdentifyNuclide->UseAltPeak Deconvolution Apply Peak Deconvolution Software IdentifyNuclide->Deconvolution RNAA Consider Radiochemical Separation (RNAA) IdentifyNuclide->RNAA Severe Case

Caption: Troubleshooting decision tree for common NAA issues.

Decay_Scheme Ir191 ¹⁹¹Ir (stable) Ir192 ¹⁹²Ir (t½ = 73.83 d) Ir191->Ir192 + n Neutron Neutron (n) Pt192 ¹⁹²Pt (stable) Ir192->Pt192 β⁻ decay (~95%) Os192 ¹⁹²Os (stable) Ir192->Os192 EC (~5%) Gamma Gamma Rays (γ) Ir192->Gamma Gamma->Pt192 Characteristic Energies Gamma->Os192

Caption: Simplified reaction and decay scheme for ¹⁹¹Ir neutron activation.

References

Troubleshooting Os-191 breakthrough in Ir-191m generators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Osmium-191/Iridium-191m (Os-191/Ir-191m) generators.

Troubleshooting Guide

This section addresses common issues encountered during the elution and use of Ir-191m from Os-191/Ir-191m generators, with a focus on Os-191 breakthrough.

Issue: Higher than expected Os-191 breakthrough in the Ir-191m eluate.

Question: We are observing Os-191 breakthrough levels exceeding the acceptable limits in our Ir-191m eluate. What are the potential causes and how can we troubleshoot this issue?

Answer:

Elevated Os-191 breakthrough is a critical issue that can compromise experimental results and increase radiation dose. The potential causes can be categorized as follows:

  • Generator Age and Column Integrity:

    • Cause: Over time, the column matrix (e.g., anion-exchange resin, activated carbon) can degrade due to radiolysis and chemical attack from the eluent. This degradation can reduce the binding efficiency of Os-191, leading to its release into the eluate.

    • Troubleshooting Steps:

      • Review Generator Expiry: Confirm that the generator is within its recommended operational lifespan.

      • Inspect for Physical Damage: Check the generator for any visible signs of damage or leaks.

      • Evaluate Elution History: A sudden increase in breakthrough after a long period of consistent performance may indicate the onset of column degradation.

  • Elution Parameters:

    • Cause: The composition and pH of the eluting solution are critical for the selective elution of Ir-191m while retaining Os-191 on the column. Incorrect eluent preparation can lead to increased Os-191 breakthrough. For instance, some generator systems require specific concentrations of potassium iodide (KI) in the eluent to maintain low breakthrough levels.

    • Troubleshooting Steps:

      • Verify Eluent Composition: Ensure the eluent (e.g., 0.9% NaCl) is prepared exactly as specified by the generator manufacturer, including the correct pH (e.g., pH 1 or pH 2) and any required additives like KI.

      • Check Elution Volume and Flow Rate: Adhere to the recommended elution volume and flow rate. Excessive volume or a very high flow rate can sometimes increase the stripping of Os-191 from the column.

  • Scavenger Column Issues (if applicable):

    • Cause: Some generator designs incorporate a scavenger column to trap any Os-191 that may have leached from the primary column. Saturation or failure of the scavenger column will result in increased breakthrough in the final eluate.

    • Troubleshooting Steps:

      • Consult Manufacturer's Guidelines: Check if your generator system includes a scavenger column and its recommended replacement schedule.

      • Replace Scavenger Column: If a scavenger column is present and breakthrough is high, replace it according to the manufacturer's instructions.

Issue: Low yield of Ir-191m in the eluate.

Question: Our Ir-191m yield is significantly lower than the expected percentage. What could be causing this and what are the solutions?

Answer:

Low Ir-191m yield can be caused by several factors:

  • Insufficient Time Between Elutions:

    • Cause: The daughter radionuclide, Ir-191m, needs sufficient time to build up from the decay of the parent, Os-191. Eluting the generator too frequently will result in a lower yield.

    • Solution: Allow for an adequate time interval between elutions as recommended by the manufacturer to enable secular or transient equilibrium to be re-established.

  • Incorrect Elution Technique:

    • Cause: Improper elution volume or flow rate can lead to incomplete removal of the available Ir-191m from the column.

    • Solution: Ensure that the correct volume of eluent is passed through the column at the specified flow rate.

  • Generator Malfunction:

    • Cause: Internal issues with the generator, such as channeling within the column matrix or blockages, can prevent the eluent from efficiently interacting with the bound Os-191 and eluting the Ir-191m.

    • Solution: If the issue persists after addressing the points above, contact the generator manufacturer for technical support.

Frequently Asked Questions (FAQs)

Q1: What is Os-191 breakthrough and why is it a concern?

A1: Os-191 breakthrough refers to the contamination of the desired Ir-191m eluate with the parent radionuclide, Os-191. It is a significant concern because Os-191 has a much longer half-life (15.4 days) than Ir-191m (4.96 seconds). The presence of Os-191 increases the radiation dose to the subject and can interfere with the imaging or experimental results.

Q2: What are the acceptable limits for Os-191 breakthrough?

A2: The acceptable limits for Os-191 breakthrough are typically very low and are set by regulatory bodies and generator manufacturers. These limits are often in the range of 1x10-4% to 0.008% of the total eluted activity.[1][2][3] It is crucial to adhere to the specific limits provided for your generator system.

Q3: How often can I elute the Os-191/Ir-191m generator?

A3: The optimal elution frequency depends on the specific activity of the generator and the required dose of Ir-191m. Due to the short half-life of Ir-191m, generators can often be eluted multiple times a day. However, to ensure a good yield, a sufficient time interval must be allowed for the Ir-191m to regenerate. Refer to the manufacturer's instructions for recommended elution schedules.

Q4: How should I handle and dispose of waste contaminated with Os-191?

A4: Waste contaminated with Os-191, including used generators and elution vials, should be handled and disposed of as radioactive waste according to your institution's radiation safety protocols and local regulations. Due to the 15.4-day half-life of Os-191, storage for decay is a viable disposal option. All waste should be clearly labeled with the radionuclide, activity, and date.

Quantitative Data Summary

The performance of different Os-191/Ir-191m generator systems can vary. The table below summarizes key quantitative data from published literature for various generator types.

Generator TypeColumn MatrixEluentIr-191m Yield (%)Os-191 Breakthrough (%)Reference
Anion-ExchangeAGMP-10.9% NaCl, pH 17 - 100.003 - 0.008[1][4]
Activated CarbonHeat-treated activated carbonpH 2 saline with 0.25 g/L KI~18 (2-mL bolus)2 x 10-4 (per bolus)[3][5]
Activated CarbonHeat-treated activated carbonpH 2 saline with 0.25 g/L KI3.7 (per mL, continuous)2 x 10-5 (per mL, continuous)[5]
Silica Gel ImpregnatedSilica gel with tridodecylmethylammonium chloridepH 1 saline~255 x 10-4[6]

Experimental Protocols

Protocol for Measurement of Os-191 Breakthrough in Ir-191m Eluate

This protocol outlines the procedure for determining the percentage of Os-191 breakthrough in an Ir-191m eluate using gamma-ray spectrometry.

Principle:

This method utilizes the distinct gamma-ray energy signatures of Ir-191m and Os-191 to identify and quantify each radionuclide in the eluate. Ir-191m has prominent photopeaks at approximately 65 keV and 129 keV, while Os-191 has a characteristic gamma-ray emission at 129 keV. By measuring the activity at these energies immediately after elution and after the decay of Ir-191m, the amount of Os-191 can be determined.

Materials:

  • High-purity germanium (HPGe) detector or a sodium iodide (NaI) scintillation detector coupled to a multichannel analyzer (MCA).

  • Lead shielding for the detector.

  • Calibrated radiation dose calibrator.

  • Appropriate personal protective equipment (PPE).

Procedure:

  • Elution: Elute the Os-191/Ir-191m generator according to the manufacturer's instructions. Record the total activity of the eluate using a calibrated dose calibrator.

  • Initial Gamma Spectrum Acquisition (Optional but recommended):

    • Immediately place the eluate vial in a reproducible geometry in front of the gamma spectrometer.

    • Acquire a gamma spectrum for a short duration (e.g., 60 seconds) to observe the prominent Ir-191m photopeaks at 65 keV and 129 keV.

  • Decay Period: Store the eluate in a shielded container for a sufficient period to allow for the complete decay of Ir-191m. A waiting period of at least 10 half-lives (approximately 50 seconds) is recommended, but a longer period (e.g., 5-10 minutes) will ensure negligible contribution from Ir-191m.

  • Second Gamma Spectrum Acquisition:

    • Place the decayed eluate vial in the same geometry as the initial measurement.

    • Acquire a gamma spectrum for a longer duration to obtain good counting statistics for the Os-191 photopeak at 129 keV.

  • Data Analysis:

    • Identify the 129 keV photopeak in the second spectrum, which now corresponds solely to the activity of Os-191.

    • Determine the net counts in the 129 keV photopeak.

    • Using the detector efficiency calibration for this energy, calculate the activity of Os-191 in the eluate.

  • Calculation of Os-191 Breakthrough:

    • The percentage of Os-191 breakthrough is calculated using the following formula:

Visualizations

Troubleshooting_Os191_Breakthrough Start High Os-191 Breakthrough Detected CheckAge Is the generator within its expiry date? Start->CheckAge CheckEluent Is the eluent composition and pH correct? CheckAge->CheckEluent Yes ColumnDegradation Potential Cause: Column Degradation CheckAge->ColumnDegradation No CheckScavenger Is a scavenger column present and functional? CheckEluent->CheckScavenger Yes IncorrectEluent Potential Cause: Incorrect Eluent Formulation CheckEluent->IncorrectEluent No ScavengerFailure Potential Cause: Scavenger Column Failure CheckScavenger->ScavengerFailure Yes ContactSupport Contact Manufacturer Support CheckScavenger->ContactSupport No Scavenger Column ReplaceGenerator Solution: Replace Generator ColumnDegradation->ReplaceGenerator PrepareNewEluent Solution: Prepare Fresh, Correct Eluent IncorrectEluent->PrepareNewEluent ReplaceScavenger Solution: Replace Scavenger Column ScavengerFailure->ReplaceScavenger ReplaceGenerator->ContactSupport PrepareNewEluent->ContactSupport If issue persists ReplaceScavenger->ContactSupport If issue persists

Caption: Troubleshooting flowchart for high Os-191 breakthrough.

Os191_Breakthrough_Measurement_Workflow cluster_elution Elution and Initial Measurement cluster_decay Decay Period cluster_measurement Gamma Spectrometry cluster_calculation Calculation Elute 1. Elute Ir-191m Generator MeasureTotalActivity 2. Measure Total Activity (Dose Calibrator) Elute->MeasureTotalActivity Decay 3. Allow for Ir-191m Decay (>10 half-lives) MeasureTotalActivity->Decay GammaSpec 4. Acquire Gamma Spectrum of Decayed Eluate Decay->GammaSpec AnalyzeSpectrum 5. Identify & Quantify Os-191 Peak (129 keV) GammaSpec->AnalyzeSpectrum CalculateBreakthrough 6. Calculate % Os-191 Breakthrough AnalyzeSpectrum->CalculateBreakthrough

References

Calibration standards for Iridium-191 isotopic analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the calibration and analysis of Iridium-191. It is intended for researchers, scientists, and drug development professionals utilizing high-precision isotopic measurements.

Frequently Asked Questions (FAQs)

Q1: What are the stable, naturally occurring isotopes of Iridium, and what are their approximate natural abundances? A1: Iridium (Ir) has two stable isotopes that occur naturally: ¹⁹¹Ir and ¹⁹³Ir.[1][2] Their approximate natural abundances are 37.3% for ¹⁹¹Ir and 62.7% for ¹⁹³Ir.[1][3][4][5][6]

Q2: What is the primary analytical technique for high-precision Iridium isotopic analysis? A2: Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the preferred technique for determining Iridium isotope ratios with high precision, offering uncertainties below 0.01%.[1][7][8]

Q3: Are there certified calibration standards available for Iridium isotopic analysis? A3: Historically, Iridium has lacked a primary, SI-traceable isotope ratio standard.[7][8] However, a Certified Reference Material from the National Research Council Canada, IRIS-1 , is now available and serves as a "delta zero" reference for Iridium isotope ratio measurements.[7][8]

Q4: How is instrumental mass bias corrected during Iridium isotope analysis by MC-ICP-MS? A4: Instrumental mass bias, a significant challenge in MC-ICP-MS, can be corrected using a regression model.[7][8] This approach involves using external primary calibrators, such as NIST SRM 997 (Thallium) and NIST SRM 989 (Rhenium) , and analyzing them alongside the Iridium samples.[7][8]

Q5: What is the accepted calibrated isotope ratio for ¹⁹³Ir/¹⁹¹Ir? A5: Based on measurements of four commercial iridium materials, the calibrated ¹⁹³Ir/¹⁹¹Ir ratio is 1.6866(6) . This corresponds to a fractional abundance of 0.37221(8) for ¹⁹¹Ir and a standard atomic weight of 192.21763(17) u for natural Iridium.[7][8]

Calibration Standards and Isotopic Data

The following table summarizes key quantitative data for Iridium isotopic analysis calibration.

ParameterStandard / MaterialCertified / Calibrated ValueApplication
Delta Zero Reference NRC Canada IRIS-1Not specified; acts as a zero point for delta notation.Primary reference for relative isotope ratio measurements.
Mass Bias Calibrator NIST SRM 997Isotopic Thallium StandardExternal standard for mass bias correction via regression model.[7][8]
Mass Bias Calibrator NIST SRM 989Isotopic Rhenium StandardExternal standard for mass bias correction via regression model.[7][8]
Calibrated Isotope Ratio Commercial Iridium Materials¹⁹³Ir/¹⁹¹Ir = 1.6866(6)Represents the absolute isotope ratio after mass bias correction.[7][8]
Isotopic Abundance of ¹⁹¹Ir Commercial Iridium Materialsx¹⁹¹ = 0.37221(8)Derived from the calibrated isotope ratio.[7][8]
Atomic Weight of Iridium Commercial Iridium MaterialsAr(Ir) = 192.21763(17) uDerived from the calibrated isotope ratio.[7][8]

Experimental Protocols

Protocol 1: High-Precision Mass Bias Correction using a Regression Model

This protocol describes a method for determining the absolute isotopic composition of Iridium by correcting for instrumental mass bias using external calibrants with MC-ICP-MS.

  • Solution Preparation:

    • Prepare primary Iridium standard solutions.

    • Prepare solutions of external calibrants: NIST SRM 997 (Thallium) and/or NIST SRM 989 (Rhenium).

    • Create mixed solutions containing both the Iridium sample and the chosen calibrant (e.g., Thallium).

  • MC-ICP-MS Instrument Setup:

    • Optimize the instrument for high-precision isotopic analysis.

    • Ensure the collector array is configured to simultaneously measure the ion beams of the Iridium isotopes (¹⁹¹Ir, ¹⁹³Ir) and the calibrant isotopes (e.g., ²⁰³Tl, ²⁰⁵Tl).

  • Measurement Sequence:

    • Introduce the mixed standard solution into the MC-ICP-MS.

    • Conduct short measurement sessions, typically lasting 10–30 minutes.[7][8]

    • During each session, incrementally increase the plasma power. This induces a change in the instrumental mass fractionation.

    • Continuously measure the isotope ratios of both Iridium (¹⁹³Ir/¹⁹¹Ir) and the calibrant (e.g., ²⁰⁵Tl/²⁰³Tl).

  • Data Analysis:

    • For each measurement session, plot the measured Iridium isotope ratio against the measured calibrant isotope ratio.

    • Perform a linear regression on the plotted data.

    • Use the known, true isotope ratio of the calibrant (e.g., Thallium) to find the corresponding point on the regression line. This point reveals the true, mass-bias-corrected Iridium isotope ratio.[7]

G cluster_prep Preparation cluster_analysis MC-ICP-MS Analysis cluster_data Data Processing prep_ir Prepare Ir Sample mix Create Mixed Ir-Tl Solution prep_ir->mix prep_tl Prepare Tl Standard (NIST SRM 997) prep_tl->mix intro Introduce Solution to Plasma mix->intro measure Measure Ratios (¹⁹³Ir/¹⁹¹Ir & ²⁰⁵Tl/²⁰³Tl) over 10-30 min intro->measure power Incrementally Increase Plasma Power measure->power Varying Bias regress Plot Ir Ratio vs. Tl Ratio & Perform Regression measure->regress correct Use True Tl Ratio to Find Corrected Ir Ratio regress->correct result Final Calibrated ¹⁹³Ir/¹⁹¹Ir Ratio correct->result

Workflow for mass bias correction using a regression model.

Troubleshooting Guide

Issue: My measured isotope ratios are inconsistent or drifting over time.

  • Possible Cause 1: Instrument Instability. The plasma may not have reached thermal stability.

    • Solution: Ensure the instrument has had an adequate warm-up period as recommended by the manufacturer. Monitor key instrument parameters (e.g., vacuum, torch position) for stability.

  • Possible Cause 2: Dirty or Damaged Cones/Nebulizer. Sample matrix components can deposit on the sampler and skimmer cones, or the nebulizer can become partially blocked. This is a common problem in ICP-MS.[9]

    • Solution: Inspect the cones and nebulizer. If dirty, follow the manufacturer's protocol for cleaning. If damaged, they must be replaced. Regular cleaning and maintenance are crucial for consistent results.[9]

  • Possible Cause 3: Peristaltic Pump Tubing Issues. Worn or improperly tensioned pump tubing can lead to an inconsistent sample introduction rate.[9]

    • Solution: Inspect the peristaltic pump tubing for flat spots or wear. Replace the tubing regularly and ensure it is correctly tensioned.

Issue: I am seeing high or variable signals in my blank measurements.

  • Possible Cause 1: Contamination of Reagents. The water, acids, or other reagents used for sample dilution and blank preparation may be contaminated.[10][11]

    • Solution: Use only high-purity reagents. Water should ideally have a resistivity of 18.2 MΩ·cm. Use trace-metal grade acids.[11] Run blanks on your individual reagents to isolate the source of contamination.

  • Possible Cause 2: Contamination from Labware. Plasticware such as pipette tips, sample tubes, and volumetric flasks can leach metallic contaminants.[10][11]

    • Solution: Thoroughly clean all labware. A common practice is to soak items in dilute nitric acid followed by rinsing with high-purity water.[11] Avoid colored caps or stoppers, which can be a source of elements like cadmium.[11]

  • Possible Cause 3: Sample Carryover (Memory Effect). A high-concentration sample can adsorb onto the sample introduction system, which then leaches out during subsequent analyses of lower-concentration samples or blanks.

    • Solution: Implement a rigorous rinse protocol between samples using a suitable rinse solution (e.g., dilute nitric acid). If memory effects persist for a specific element, a longer or more aggressive rinse may be necessary.

Issue: The overall signal intensity for my samples is low or suppressed.

  • Possible Cause 1: High Total Dissolved Solids (TDS). Sample matrices with a high TDS level (generally >0.3-0.5%) can cause signal suppression and clog the nebulizer and cones.[10]

    • Solution: Dilute the sample to reduce the TDS level. If dilution is not possible, a sample introduction system designed for high-matrix samples (e.g., using gas dilution) may be required.[10]

  • Possible Cause 2: Matrix Effects. The presence of high concentrations of certain elements in the sample matrix can suppress the ionization of the analyte (Iridium).

    • Solution: Use an appropriate internal standard to correct for signal suppression. Matrix-matching the calibration standards to the samples can also mitigate this effect.

G start Poor Analytical Result (e.g., Drifting Ratios, High Blanks) q1 Is the instrument stable and warmed up? start->q1 q2 Are cones and nebulizer clean and undamaged? q1->q2 Yes sol1 Action: Allow for proper warm-up. q1->sol1 No q3 Are blanks clean? q2->q3 Yes sol2 Action: Clean or replace cones/nebulizer. q2->sol2 No q4 Is sample matrix <0.5% TDS? q3->q4 Yes sol3 Action: Check purity of reagents & water. Clean all labware. q3->sol3 No sol4 Action: Dilute sample or use matrix-matched standards. q4->sol4 No end_node Re-run Analysis q4->end_node Yes sol1->end_node sol2->end_node sol3->end_node sol4->end_node

A logical troubleshooting workflow for common ICP-MS issues.

References

Reducing Ir tailing effects on adjacent platinum isotopes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the analysis of platinum isotopes, specifically focusing on the reduction of iridium tailing effects.

Frequently Asked Questions (FAQs)

Q1: What causes the tailing effect of iridium on adjacent platinum isotopes in ICP-MS analysis?

A1: The tailing effect is a significant challenge during platinum (Pt) isotope determination, primarily caused by the high-abundance iridium isotopes, ¹⁹¹Ir (37.3% abundance) and ¹⁹³Ir (62.7% abundance).[1] During mass spectrometry, the ion beam from these abundant iridium isotopes can spread or "tail" into the detection area of the adjacent, lower-abundance ¹⁹²Pt isotope, leading to a perceived excess and inaccurate measurement of ¹⁹²Pt.[1]

Q2: Which platinum isotopes are most affected by iridium tailing?

A2: The most significantly affected platinum isotope is ¹⁹²Pt, which has a very low natural abundance (0.78%).[1] The tailing from the highly abundant ¹⁹¹Ir and ¹⁹³Ir peaks directly interferes with ¹⁹²Pt.[1] To a lesser extent, the ¹⁹⁴Pt isotope can also be affected.[1]

Q3: Are there other common interferences to be aware of during platinum analysis?

A3: Yes, besides iridium tailing, a major interference on platinum isotopes comes from hafnium (Hf). Hafnium oxides (HfO⁺) and hydroxides (HfOH⁺) can form in the plasma and create polyatomic interferences that overlap with platinum isotopes, making accurate quantification difficult.[2][3] For example, ¹⁷⁹Hf¹⁶O⁺ can interfere with ¹⁹⁵Pt. Additionally, iridium can generate hydride interferences (IrH⁺) on platinum isotopes, although this is less of a concern when using a desolvating nebulizer.[1]

Q4: How can I minimize or eliminate iridium tailing and other interferences?

A4: A combination of chemical separation and instrumental techniques is effective.

  • Chemical Separation: The most robust method is to separate iridium from the sample matrix before analysis. A two-stage anion exchange chromatography procedure is highly effective at reducing the Ir/Pt ratio to acceptable levels.[1] Online matrix separation using a cation-exchange column coupled to the ICP-MS can also be used.[4]

  • Instrumental Techniques: Modern ICP-MS systems offer advanced features to mitigate interferences. Collision/Reaction Cell (CRC) technology, used in triple quadrupole ICP-MS (ICP-MS/MS), can reduce polyatomic interferences by introducing a reaction gas (like ammonia or oxygen) to neutralize or mass-shift the interfering ions.[2][5][6][7] Kinetic Energy Discrimination (KED) can also be used to filter out larger polyatomic ions.[8][9]

Troubleshooting Guide: Inaccurate ¹⁹²Pt Measurements

If you are observing an unexplained excess in your ¹⁹²Pt isotope measurements, follow this guide to troubleshoot the issue.

Problem: Platinum isotope data shows a significant positive bias, particularly for ε¹⁹²Pt.

Step 1: Initial Diagnosis The primary suspect is tailing from iridium isotopes.[1] Check the iridium to platinum signal ratio in your sample.

  • Measure the ¹⁹¹Ir⁺ / ¹⁹⁵Pt⁺ intensity ratio.

  • If this ratio is greater than 0.2, the iridium tailing is likely causing a significant error in your ¹⁹²Pt measurement.[1]

Step 2: Implement Mitigation Strategy

Based on your available resources, choose one of the following solutions:

  • Solution A: Chemical Separation (Recommended) If your ¹⁹¹Ir⁺ / ¹⁹⁵Pt⁺ ratio is high, the most effective solution is to chemically separate the iridium from your sample before re-running the analysis. An established ion-exchange procedure can effectively reduce this ratio to between 0.01 and 0.06.[1] (See Experimental Protocol section for details).

  • Solution B: Instrumental Optimization & Advanced Analysis If chemical separation is not feasible, or for lower levels of interference, instrumental approaches can help.

    • Monitor Instrument Conditions: The magnitude of tailing can vary between measurement sessions depending on instrument settings. Careful monitoring of pressure in the mass spectrometer is crucial.[1]

    • Utilize Collision/Reaction Cell (CRC): If your ICP-MS is equipped with a CRC (e.g., an ICP-MS/MS system), develop a method using a reactive gas to remove interfering species.[2][5]

    • Use High-Resolution ICP-MS (HR-ICP-MS): High-resolution instruments can physically separate the analyte ions from some interfering ions based on their slight mass differences.[6]

Step 3: Verification After implementing a mitigation strategy, re-analyze the sample. Verify that the ¹⁹¹Ir⁺ / ¹⁹⁵Pt⁺ ratio is now below the 0.2 threshold to ensure accurate Pt isotope data.[1]

Data Presentation

Table 1: Effect of Iridium/Platinum Ratio on ¹⁹²Pt Measurement Accuracy

This table summarizes the impact of the ¹⁹¹Ir⁺ / ¹⁹⁵Pt⁺ signal ratio on the measurement of the epsilon value of ¹⁹²Pt (ε¹⁹²Pt), as determined by multi-collector ICP-MS.

¹⁹¹Ir⁺ / ¹⁹⁵Pt⁺ RatioObserved Effect on ε¹⁹²Pt MeasurementRecommendationReference
> 0.28Induces an excess of at least 1 εChemical separation is mandatory for accurate data.[1]
< 0.2Tailing effects are considered negligible.Proceed with analysis. Data is considered reliable.[1]
0.01 - 0.06Typical ratio after successful chemical separation.Ideal range for high-precision analysis.[1]

Experimental Protocols

Methodology: Two-Stage Anion Exchange for Pt-Ir Separation

This procedure details a method for isolating platinum from sample matrices, particularly those containing high levels of iridium, such as iron meteorites.[1]

Objective: To separate Pt from matrix elements and interfering elements like Ir prior to high-precision isotopic analysis by MC-ICP-MS.

Procedure:

  • Stage 1: Pt-Pd and Matrix Separation

    • An initial anion exchange column is used to separate both Pt and Palladium (Pd) from major matrix constituents like Iron (Fe) and Nickel (Ni).[1]

  • Stage 2: Ir-Pt Separation

    • The Pt fraction collected from the first stage, which may still contain Ir, is processed through a second ion-exchange column.

    • Iridium Reduction: Before elution, Iridium is reduced using a reducing agent. Ascorbic acid is a commonly used and effective agent for this step.[1] Hydrogen peroxide (H₂O₂) can also be used as an alternative reducing agent.[1]

    • Elution: The reduced Ir is eluted from the column and discarded.

    • Platinum Collection: Platinum is then eluted and collected for analysis.[1]

Expected Outcome: This two-pass procedure typically reduces the ¹⁹¹Ir⁺ / ¹⁹⁵Pt⁺ ratio to less than 0.2, and often below 0.1, making corrections for Ir tailing unnecessary.[1] Platinum yields for the total procedure are typically between 50-70%.[1]

Visualizations

G Diagram 1: Troubleshooting Workflow for Inaccurate Pt Isotope Data cluster_0 start Inaccurate Pt Isotope Data (e.g., excess ¹⁹²Pt) check_ratio Measure ¹⁹¹Ir⁺ / ¹⁹⁵Pt⁺ Ratio start->check_ratio decision Ratio > 0.2? check_ratio->decision mitigate Implement Mitigation Strategy decision->mitigate Yes proceed Proceed with Analysis decision->proceed No reanalyze Re-analyze Sample & Verify Ratio mitigate->reanalyze reanalyze->decision

Diagram 1: Troubleshooting workflow for inaccurate Pt isotope data.

G Diagram 2: Experimental Workflow for Pt-Ir Separation cluster_1 sample Sample in Solution stage1 Stage 1: Anion Exchange Column (Separates Pt/Pd from Fe/Ni) sample->stage1 pt_pd_fraction Pt + Pd + Ir Fraction stage1->pt_pd_fraction stage2 Stage 2: Anion Exchange Column pt_pd_fraction->stage2 reduce_ir Add Reducing Agent (e.g., Ascorbic Acid) stage2->reduce_ir elute_ir Elute and Discard Ir reduce_ir->elute_ir collect_pt Collect Purified Pt Fraction elute_ir->collect_pt final High-Precision Pt Isotope Analysis (MC-ICP-MS) collect_pt->final

Diagram 2: Experimental workflow for Pt-Ir chemical separation.

References

Technical Support Center: High-Precision Iridium-191 Isotope Ratio Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the high-precision determination of Iridium-191 (¹⁹¹Ir) isotope ratios.

Isotope Ratio Data

The accurate determination of iridium isotope ratios is critical for various applications, including geochemistry, cosmochemistry, and the production of medical radioisotopes.[1][2][3] Naturally occurring iridium consists of two stable isotopes: ¹⁹¹Ir and ¹⁹³Ir.

ParameterValueReference
Natural Abundance of ¹⁹¹Ir37.3%[1][4][5][6]
Natural Abundance of ¹⁹³Ir62.7%[1][4][5]
Atomic Mass of ¹⁹¹Ir190.96059 u[2][7][8]
Atomic Mass of ¹⁹³Ir192.96292 u[2][7]
Calibrated ¹⁹³Ir/¹⁹¹Ir Ratio1.6866(6)[9][10][11]
Calibrated ¹⁹¹Ir Isotopic Abundance (x¹⁹¹)0.37221(8)[9][10][11]
Standard Atomic Weight of Iridium (Ar(Ir))192.217(3) u[12]

Experimental Protocols

High-precision measurement of iridium isotope ratios is predominantly achieved using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Negative Thermal Ionization Mass Spectrometry (N-TIMS).

Method 1: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS offers high sample throughput and precision for isotope ratio analysis. A key challenge is the correction of instrumental mass bias, which is significantly larger than in TIMS.[9]

Sample Preparation:

  • Sample Dissolution: For geological or metallic samples, dissolve the material in a suitable acid mixture, such as aqua regia (HCl and HNO₃). For used auto catalysts, a sodium peroxide fusion can be employed.[13]

  • Chemical Separation: Iridium must be separated from the sample matrix to avoid isobaric and polyatomic interferences. Anion exchange chromatography is a common method for isolating iridium.[14][15]

  • Final Solution: Prepare the purified iridium fraction in a dilute acid solution (e.g., 2% HNO₃) to a concentration suitable for ICP-MS analysis (typically in the ng/mL to µg/mL range).

Instrumental Analysis:

  • Instrument Tuning: Optimize the MC-ICP-MS for sensitivity and stability, ensuring flat-topped peaks and minimal peak tailing.

  • Mass Bias Correction: Employ a regression model using isotopic standards like Thallium (NIST SRM 997) and Rhenium (NIST SRM 989) to correct for instrumental mass fractionation.[9][10][11] This can be achieved through short measurement sessions with incrementally increasing plasma power.[9][10]

  • Data Acquisition: Measure the ion beams of ¹⁹¹Ir and ¹⁹³Ir simultaneously in Faraday collectors.

Method 2: Negative Thermal Ionization Mass Spectrometry (N-TIMS)

N-TIMS is a high-precision technique that involves the thermal ionization of a sample to produce negative ions. It offers excellent sensitivity and precision for iridium isotope analysis.[16]

Sample Preparation:

  • Spike Equilibration: For isotope dilution analysis, equilibrate the sample with a ¹⁹¹Ir-enriched spike.[14]

  • Chemical Separation: Separate iridium from the matrix using methods like coprecipitation with ferric hydroxide followed by anion exchange chromatography.[14] It is crucial to remove organic matter, which can interfere with negative ion production, often achieved through UV irradiation.[14]

  • Filament Loading: Load the purified iridium sample onto a metal filament (e.g., Platinum or Nickel).[14] An activator, such as Barium Hydroxide (Ba(OH)₂), is often added to enhance the production of negative ions.[14]

Instrumental Analysis:

  • Ionization: Heat the filament in the mass spectrometer's source chamber to produce IrO₂⁻ ions.[14]

  • Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio in a magnetic sector.

  • Data Acquisition: Measure the ion currents of the iridium isotopes to determine their ratio. The total evaporation method can be employed to minimize the effects of thermal fractionation.[17]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Signal Intensity 1. Inefficient sample introduction in ICP-MS.[18]2. Incomplete sample dissolution.3. Loss of iridium during chemical separation.4. Inefficient ionization in N-TIMS.1. Check the nebulizer, spray chamber, and peristaltic pump tubing for blockages or wear.[18]2. Ensure complete dissolution by using the appropriate acid mixture and heating.3. Optimize the anion exchange chromatography procedure to maximize iridium recovery.4. Ensure proper filament loading and the use of an appropriate activator (e.g., Ba(OH)₂) in N-TIMS.[14][16]
Unstable Signal / High RSD 1. Air bubbles in the sample introduction line (ICP-MS).[18]2. Inconsistent sample matrix between standards and samples.3. Unstable plasma conditions (ICP-MS).4. Unstable filament temperature (N-TIMS).1. Degas the sample solutions and check for leaks in the tubing connections.2. Matrix-match the standards and samples as closely as possible.3. Allow the instrument to warm up sufficiently and monitor plasma parameters.4. Ensure a stable power supply to the filament and allow for a proper warm-up sequence.
Inaccurate Isotope Ratios 1. Uncorrected or improperly corrected mass bias.2. Isobaric interferences (e.g., ¹⁹¹Pt on ¹⁹¹Ir).3. Polyatomic interferences (e.g., from Ar, O, H in ICP-MS).[19]4. Tailing from adjacent abundant isotopes.[15]1. Use appropriate isotopic standards and a robust mass bias correction model.[9][10][11]2. Implement a thorough chemical separation procedure to remove interfering elements. High-resolution MC-ICP-MS can also resolve some isobaric interferences.3. Use a collision/reaction cell in the ICP-MS or high mass resolution to remove polyatomic interferences.[19][20]4. Optimize ion optics to minimize peak tailing. Mathematical corrections can be applied if tailing is well-characterized.
High Background Signal 1. Contamination from reagents or labware.2. Memory effects from previous samples.3. Incomplete washout between samples.1. Use high-purity reagents and thoroughly clean all labware.2. Implement a rigorous cleaning protocol for the sample introduction system (ICP-MS) or filaments (N-TIMS).3. Increase the duration and effectiveness of the rinse solution between sample analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high-precision iridium isotope ratio measurements?

A1: The main challenges include correcting for instrumental mass bias, eliminating isobaric and polyatomic interferences, and ensuring complete chemical separation of iridium from the sample matrix.[9][21] For MC-ICP-MS, mass bias is a significant factor, while for all techniques, thorough sample purification is critical to avoid interferences.[9][15]

Q2: Why is chemical separation of iridium necessary before mass spectrometric analysis?

A2: Chemical separation is crucial to remove elements that can cause isobaric interferences (elements with isotopes of the same mass as iridium isotopes) and matrix effects that can suppress the iridium signal.[17][22] For instance, platinum has an isotope, ¹⁹²Pt, which can interfere with the minor iridium isotope. Tailing from abundant isotopes of other elements can also affect the accuracy of the measurements.[15]

Q3: What is mass bias and how can it be corrected for in MC-ICP-MS?

A3: Mass bias, or mass fractionation, is the preferential transmission of heavier or lighter isotopes through the mass spectrometer, leading to an inaccurate measured isotope ratio.[9][17] In MC-ICP-MS, this can be corrected by analyzing an isotopic standard with a well-characterized isotope ratio alongside the samples. A regression model using standards like thallium and rhenium can be applied to accurately correct for this bias.[9][10][11]

Q4: What are the advantages of N-TIMS over MC-ICP-MS for iridium isotope analysis?

A4: N-TIMS can offer very high precision and sensitivity, particularly for small sample sizes.[16] The thermal ionization process in N-TIMS is generally more controlled and produces a more stable ion beam with less significant mass bias compared to the plasma ionization in MC-ICP-MS.[17][23]

Q5: Can I analyze solid samples directly for iridium isotope ratios?

A5: While techniques like Laser Ablation (LA)-MC-ICP-MS allow for the direct analysis of solid samples, achieving high precision can be challenging due to matrix effects and difficulties in correcting for mass bias.[21] For the highest precision, dissolution of the sample followed by chemical separation and analysis by solution-based MC-ICP-MS or N-TIMS is the preferred approach.

Visualizations

Experimental_Workflow_MC_ICP_MS Experimental Workflow for MC-ICP-MS Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Dissolution Sample Dissolution Sample->Dissolution Separation Anion Exchange Chromatography Dissolution->Separation Purified_Ir Purified Iridium Solution Separation->Purified_Ir MC_ICP_MS MC-ICP-MS Purified_Ir->MC_ICP_MS Data_Acquisition Simultaneous Data Acquisition (¹⁹¹Ir and ¹⁹³Ir) MC_ICP_MS->Data_Acquisition Mass_Bias_Correction Mass Bias Correction (e.g., using Tl and Re standards) Data_Acquisition->Mass_Bias_Correction Final_Ratio High-Precision ¹⁹¹Ir/¹⁹³Ir Ratio Mass_Bias_Correction->Final_Ratio

Caption: Workflow for Iridium Isotope Analysis by MC-ICP-MS.

Troubleshooting_Logic Troubleshooting Logic for Inaccurate Isotope Ratios Start Inaccurate Isotope Ratio Check_Mass_Bias Verify Mass Bias Correction? Start->Check_Mass_Bias Check_Interference Potential Interferences? Check_Mass_Bias->Check_Interference Yes Solution_Mass_Bias Recalculate with correct standards and model. Check_Mass_Bias->Solution_Mass_Bias No Check_Separation Review Chemical Separation? Check_Interference->Check_Separation No Solution_Interference Use collision cell, high resolution, or improve separation. Check_Interference->Solution_Interference Yes Solution_Separation Optimize chromatography procedure. Check_Separation->Solution_Separation Yes End Accurate Ratio Check_Separation->End No Solution_Mass_Bias->End Solution_Interference->End Solution_Separation->End

Caption: Decision tree for troubleshooting inaccurate isotope ratios.

References

Technical Support Center: Osmium-191/Iridium-191m Generators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Osmium-191/Iridium-191m (Os-191/Ir-191m) generators. The information is designed to help users improve the yield of Iridium-191m and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the use of Os-191/Ir-191m generators.

Q1: What is the expected yield of Iridium-191m from a new Os-191/Ir-191m generator?

A1: The expected yield of Iridium-191m (Ir-191m) can vary significantly depending on the specific design of the generator. Commercially available and research-level generators have reported yields ranging from approximately 7% to as high as 40% per elution.[1][2] The yield is influenced by the column matrix (e.g., anion-exchange resin, activated carbon), the chemical form of the Osmium-191 (Os-191) parent, and the composition of the eluent.[1][3][4] Refer to the manufacturer's specifications for the expected yield of your particular generator.

Q2: My Iridium-191m yield is significantly lower than expected. What are the possible causes and how can I troubleshoot this?

A2: Low Ir-191m yield is a common issue that can stem from several factors. Follow a systematic approach to identify the root cause.

  • Insufficient Build-up Time: The most common reason for low yield is not allowing enough time for the Ir-191m to build up from the decay of the Os-191 parent. Due to the very short half-life of Ir-191m (4.96 seconds), it reaches transient equilibrium with the Os-191 parent (half-life 15.4 days) relatively quickly. However, for maximum yield, it is advisable to wait for the time specified by the generator manufacturer between elutions.

  • Incorrect Eluent: The composition of the eluent is critical for efficient elution of Ir-191m.[2] Verify that you are using the correct eluent as specified by the manufacturer. For example, some generators require 0.9% NaCl at a specific pH (e.g., pH 1), while others may use a saline solution containing potassium iodide (KI).[1][5] The use of KI has been shown to be critical for the performance of certain generator types.[2]

  • Elution Volume and Flow Rate: The volume of the eluent and the flow rate can impact the elution efficiency. An insufficient volume may not be adequate to strip the Ir-191m from the column, while an excessively high flow rate may not allow for complete equilibration and elution. Consult the manufacturer's protocol for the recommended elution volume and flow rate.

  • Generator Age: The amount of Os-191 parent on the column decreases over time due to radioactive decay. As the generator ages, the maximum achievable Ir-191m yield will naturally decrease. Calculate the expected yield based on the decay of Os-191 since the last calibration date.

  • Column Channeling: Over time, the packing material in the column can develop channels, leading to inefficient elution. This can be caused by improper handling or storage. If you suspect channeling, contact the manufacturer for guidance.

Q3: I am observing a higher than acceptable Osmium-191 breakthrough in my eluate. What should I do?

A3: High Os-191 breakthrough is a critical issue as it increases the radiation dose to the subject and can interfere with imaging. Acceptable breakthrough is typically in the range of 10⁻³% to 10⁻⁴%.[2]

  • Generator Design and Age: Some generator designs are more prone to breakthrough than others. Breakthrough can also increase as the generator ages and the column materials degrade.

  • Use of a Scavenger Column: Many Os-191/Ir-191m generator systems incorporate a scavenger column to trap any Os-191 that may have leached from the primary column.[4][6] Ensure that the scavenger column is correctly connected and has not expired.

  • Eluent Composition: The chemical composition and pH of the eluent can affect the binding of Os-191 to the column. Using an incorrect eluent could potentially strip Os-191 along with the Ir-191m.[1]

  • First Elution Discard: It is often recommended to discard the first elution of a new or recently transported generator, as this may contain a slightly higher level of Os-191 breakthrough.

Q4: Can I perform multiple elutions in a short period?

A4: Yes, one of the advantages of the Os-191/Ir-191m generator is the ability to perform multiple elutions in a short timeframe due to the short half-life of Ir-191m.[1] However, as mentioned in A2, a certain amount of time is required for the Ir-191m activity to build back up on the column. Eluting too frequently will result in progressively lower yields.

Data Presentation

The following tables summarize the performance characteristics of different Os-191/Ir-191m generator systems as reported in the literature.

Table 1: Performance of Different Os-191/Ir-191m Generator Systems

Generator TypeColumn MaterialEluentIr-191m Yield (%)Os-191 Breakthrough (%)Reference
Anion-ExchangeAGMP-10.9% NaCl, pH 17 - 100.003 - 0.008[1]
Activated CarbonHeat-treated activated carbonpH 2 saline with 0.25 g/L KI~18 (bolus elution)~2 x 10⁻⁴ (bolus elution)[3][5]
Activated CarbonHeat-treated coconut carbonpH 2, 0.9% NaCl with 0.025% KI35 - 40~1 x 10⁻⁴[2]
Silica GelSilica gel with tridodecylmethylammonium chloridepH 1 saline~25~5 x 10⁻⁴[4]

Experimental Protocols

Protocol 1: Elution of the Os-191/Ir-191m Generator

Objective: To obtain a sterile, pyrogen-free solution of Ir-191m in saline.

Materials:

  • Os-191/Ir-191m generator

  • Sterile, pyrogen-free eluent (as specified by the manufacturer)

  • Sterile evacuated collection vial

  • Lead shielding for the generator and collection vial

  • Dose calibrator

Procedure:

  • Preparation:

    • Place the generator in a lead-shielded container in a laminar flow hood or other suitable clean environment.

    • Aseptically swab the eluent vial septum and the collection port of the generator with a suitable disinfectant.

  • Elution:

    • Place the sterile evacuated collection vial in a lead shield.

    • Aseptically connect the eluent vial to the inlet of the generator.

    • Aseptically connect the shielded, evacuated collection vial to the outlet of the generator.

    • The vacuum in the collection vial will draw the eluent through the generator column.

    • Allow the specified volume of eluent to pass through the column.

  • Measurement and Record Keeping:

    • Once the elution is complete, carefully disconnect the collection vial.

    • Measure the activity of the collected Ir-191m in a dose calibrator.

    • Record the date, time of elution, and the measured activity.

    • For clinical applications, the eluate may require immediate neutralization with a buffer solution.[3][5]

Protocol 2: Quality Control of the Ir-191m Eluate

Objective: To ensure the Ir-191m eluate meets the required standards for radionuclidic, radiochemical, and chemical purity, as well as sterility and apyrogenicity.

1. Radionuclidic Purity (Os-191 Breakthrough):

  • Principle: The presence of the long-lived parent Os-191 is the primary radionuclidic impurity. This is determined by gamma-ray spectroscopy.

  • Procedure:

    • Allow the Ir-191m in the eluate to decay completely (at least 5 minutes).

    • Measure the remaining radioactivity in a gamma-ray spectrometer.

    • Identify and quantify the gamma peaks corresponding to Os-191 (e.g., at 129 keV).

    • Calculate the Os-191 breakthrough as a percentage of the total Ir-191m activity at the time of elution.

2. Radiochemical Purity:

  • Principle: To determine the proportion of the total radioactivity that is present in the desired chemical form (pertechnetate, [IrO₄]⁻). This is typically assessed using thin-layer chromatography (TLC).

  • Procedure:

    • Spot a small volume of the eluate onto a TLC strip.

    • Develop the chromatogram using a suitable solvent system (e.g., saline).

    • Scan the strip using a radiochromatogram scanner to determine the distribution of radioactivity.

    • The desired Ir-191m species should migrate with the solvent front, while any reduced/hydrolyzed impurities will remain at the origin.

    • Calculate the percentage of radioactivity in the desired peak.

3. Sterility Testing:

  • Principle: To ensure the absence of viable microorganisms. This is performed by incubating a sample of the eluate in a suitable growth medium.

  • Procedure:

    • Aseptically transfer a small aliquot of the eluate into two types of sterile culture media (e.g., fluid thioglycollate medium for bacteria and soybean-casein digest medium for fungi).

    • Incubate the media at appropriate temperatures for a specified period (typically 14 days).

    • Visually inspect the media for any signs of microbial growth (turbidity).

4. Pyrogen (Bacterial Endotoxin) Testing:

  • Principle: To detect the presence of pyrogens (fever-inducing substances), most commonly bacterial endotoxins. The Limulus Amebocyte Lysate (LAL) test is the standard method.

  • Procedure:

    • Mix a small volume of the eluate with the LAL reagent in a pyrogen-free tube.

    • Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

    • Observe the tube for the formation of a gel clot, which indicates the presence of endotoxins. Quantitative methods are also available.

Visualizations

Troubleshooting_Low_Yield start Low Ir-191m Yield Observed q1 Sufficient time since last elution? start->q1 a1_yes Wait for sufficient Ir-191m build-up q1->a1_yes No q2 Correct eluent used? q1->q2 Yes a2_yes Prepare fresh, correct eluent (verify composition and pH) q2->a2_yes No q3 Correct elution volume and flow rate used? q2->q3 Yes a3_yes Adjust volume and/or flow rate to manufacturer's specs q3->a3_yes No q4 Generator within expiry? q3->q4 Yes a4_yes Calculate expected yield based on decay. Replace if expired. q4->a4_yes No end Contact Manufacturer q4->end Yes

Caption: Troubleshooting workflow for low Iridium-191m yield.

Experimental_Workflow cluster_prep Preparation cluster_elution Elution cluster_qc Quality Control prep_generator Place generator in shielded hood prep_vials Aseptically prepare eluent and collection vials prep_generator->prep_vials connect_vials Connect eluent and collection vials to generator prep_vials->connect_vials elute Perform elution connect_vials->elute measure_activity Measure Ir-191m activity in dose calibrator elute->measure_activity radionuclidic_purity Os-191 Breakthrough Test (Gamma Spectroscopy) measure_activity->radionuclidic_purity radiochemical_purity Radiochemical Purity Test (TLC) radionuclidic_purity->radiochemical_purity sterility_test Sterility Test radiochemical_purity->sterility_test pyrogen_test Pyrogen Test (LAL) sterility_test->pyrogen_test release Release for Use pyrogen_test->release

Caption: Experimental workflow for elution and quality control of Ir-191m.

References

Technical Support Center: Ion-Exchange Chromatography for Iridium-191 Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ion-exchange chromatography for the purification of Iridium-191.

Frequently Asked Questions (FAQs)

1. What is the primary application of ion-exchange chromatography for this compound?

The most common application is in the separation of the short-lived Iridium-191m isotope from its parent, Osmium-191, in radionuclide generators.[1][2][3][4] This is crucial for producing Iridium-191m for medical imaging applications, such as first-pass radionuclide angiocardiography.[1][2][3]

2. Which type of ion-exchange resin is typically used for Iridium-191m purification from Osmium-191?

Anion-exchange resins are predominantly used for this separation. Specific examples include AGMP-1 and Amberlite IRA-400.[1][5] In this process, the parent Osmium-191 is loaded onto the anion-exchange column, while the daughter Iridium-191m is eluted.[1][2]

3. What are the typical elution conditions for Iridium-191m from an Osmium-191 generator?

A common eluent is a 0.9% sodium chloride (NaCl) solution at a pH of 1.[1][2][4]

4. What is the expected yield and purity of Iridium-191m from such a generator system?

Yields of Iridium-191m are typically in the range of 7-10% per elution.[1][2][4] The breakthrough of the parent Osmium-191 is generally low, around 0.003-0.008%.[1][2][4] Another described system reports a higher recovery of approximately 25% with an even lower Osmium-191 breakthrough of 5 x 10-4%.[3][6]

5. Can ion-exchange chromatography be used to separate this compound from other platinum group metals?

Yes, anion-exchange chromatography can be used to separate iridium from rhodium. In this separation, iridium in its quadrivalent state is strongly retained on the resin, while rhodium can be eluted with 2 M hydrochloric acid.[5][7] The complete elution of iridium can then be achieved using 6 M hydrochloric acid.[5][7]

6. Is cation-exchange chromatography a viable option for this compound purification?

While literature mentions the successful use of both cation and anion exchange resins for iridium separation, detailed protocols and specific applications for cation-exchange chromatography in the context of this compound purification are not as commonly reported in the reviewed literature.[5]

Troubleshooting Guides

This section addresses common issues encountered during the ion-exchange purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Elution: The eluent strength may be insufficient to fully displace the iridium from the resin.- Increase the salt concentration of the elution buffer.- For anion exchangers, slightly decrease the pH of the elution buffer. For cation exchangers, slightly increase the pH.[8]
Poor Binding of Parent Isotope (e.g., Os-191): If the parent isotope is not strongly bound, the generator will not produce the expected amount of daughter isotope.- Ensure the loading buffer conditions (pH, low ionic strength) are optimal for strong binding of the parent isotope.[9]- Check the integrity and capacity of the ion-exchange resin. Consider replacing the resin if it is old or has been subjected to harsh conditions.
Incorrect Flow Rate: A flow rate that is too high can lead to insufficient interaction time for the elution to occur effectively.- Reduce the flow rate during the elution step.
High Breakthrough of Contaminants (e.g., Os-191) Column Overloading: The capacity of the resin for the parent isotope has been exceeded.- Ensure the amount of parent isotope loaded does not exceed the dynamic binding capacity of the column.[9]
Improper Equilibration: The column was not fully equilibrated with the loading buffer before sample application.- Increase the volume of equilibration buffer used before loading the sample. Ensure pH and conductivity of the eluent match the buffer.
Channeling in the Column: The resin bed is not packed uniformly, leading to preferential paths for the mobile phase and reduced interaction with the resin.- Repack the column to ensure a uniform bed.
Inconsistent Elution Profile Changes in Buffer Composition: Inaccuracies in buffer preparation (pH or salt concentration) can lead to shifts in elution times.- Prepare fresh buffers and verify the pH and conductivity before use.
Temperature Fluctuations: Temperature can affect the binding and elution characteristics.- Perform the chromatography in a temperature-controlled environment.
Column Fouling: Accumulation of particulate matter or strongly bound impurities on the resin.- Implement a regular column cleaning and regeneration protocol.[10]
No this compound Detected in Eluate Incorrect Valence State of Iridium: For some separations, the valence state of iridium is critical for its retention or elution. For example, in the separation from rhodium, iridium should be in the +4 state to bind strongly to an anion exchanger.[5][7]- Ensure the sample preparation steps correctly establish the desired oxidation state of iridium. This may involve the use of oxidizing or reducing agents.[5][7]
Precipitation of Iridium: Iridium compounds may precipitate on the column if the buffer conditions are not suitable.- Check the solubility of iridium species under the experimental pH and ionic strength conditions.[11]

Experimental Protocols

Protocol 1: Purification of Iridium-191m from an Osmium-191 Generator using Anion-Exchange Chromatography

This protocol is based on the established method for Os-191/Ir-191m generator systems.

Materials:

  • Anion-exchange resin (e.g., AGMP-1)

  • Chromatography column

  • Loading Solution: Osmium-191 in a suitable buffer for loading onto the anion-exchange resin.

  • Elution Buffer: 0.9% NaCl, pH 1

  • Wash Solution: As required by the specific generator setup.

Procedure:

  • Column Preparation: Pack the chromatography column with the AGMP-1 anion-exchange resin.

  • Equilibration: Equilibrate the column by passing a sufficient volume of the appropriate equilibration buffer through it.

  • Loading: Load the Osmium-191 solution onto the column. The Os-191 will bind to the anion-exchange resin.

  • Washing (Optional): Wash the column with a suitable wash solution to remove any unbound contaminants.

  • Elution: Elute the Iridium-191m from the column by passing the 0.9% NaCl (pH 1) elution buffer through the column. Collect the eluate containing the purified Iridium-191m.

Protocol 2: Separation of Iridium from Rhodium using Anion-Exchange Chromatography

This protocol is adapted from the described method for separating iridium and rhodium.

Materials:

  • Anion-exchange resin (e.g., Amberlite IRA-400)

  • Chromatography column

  • Sample Solution: A solution containing iridium and rhodium chlorides.

  • Oxidizing Agent: e.g., Cerium(IV) solution or bromine water to ensure iridium is in the +4 oxidation state.[5][7][12]

  • Rhodium Elution Buffer: 2 M Hydrochloric Acid (HCl)

  • Iridium Elution Buffer: 6 M Hydrochloric Acid (HCl)

Procedure:

  • Sample Preparation: Treat the sample solution with an oxidizing agent to ensure all iridium is in the Ir(IV) state.[5][7]

  • Column Preparation: Pack the chromatography column with the Amberlite IRA-400 resin.

  • Equilibration: Equilibrate the column with a suitable buffer, which may also contain the oxidizing agent.[12]

  • Loading: Load the prepared sample solution onto the column. Both Ir(IV) and Rh(III) will initially bind to the resin.

  • Rhodium Elution: Elute the rhodium from the column by passing 2 M HCl through it. Collect the fractions containing rhodium.

  • Iridium Elution: After the rhodium has been completely eluted, elute the iridium by passing 6 M HCl through the column. Collect the fractions containing the purified iridium.

Quantitative Data

Parameter Os/Ir Generator System 1 Os/Ir Generator System 2 Ir/Rh Separation
Resin Type AGMP-1 (Anion-Exchanger)[1][2][4]Silica gel impregnated with tridodecylmethylammonium chloride[3][6]Amberlite IRA-400 (Anion-Exchanger)[5][7]
Eluent for Iridium 0.9% NaCl, pH 1[1][2][4]pH 1 saline[3][6]6 M HCl[5][7]
Iridium-191m Yield 7-10%[1][2][4]~25%[3][6]Not specified
Contaminant Breakthrough 0.003-0.008% Os-191[1][2][4]5 x 10-4% Os-191[3][6]Not specified
Eluent for Contaminant N/A (Os-191 remains on column)N/A (Os-191 remains on column)2 M HCl for Rhodium[5][7]

Visualizations

experimental_workflow_os_ir_separation cluster_prep Column Preparation cluster_process Separation Process prep_resin Pack AGMP-1 Resin prep_equilibrate Equilibrate Column prep_resin->prep_equilibrate load_os Load Os-191 (binds to resin) prep_equilibrate->load_os elute_ir Elute with 0.9% NaCl, pH 1 load_os->elute_ir collect_ir Collect Purified Ir-191m elute_ir->collect_ir

Caption: Workflow for the separation of Ir-191m from Os-191.

logical_relationship_troubleshooting issue Low this compound Yield cause1 Incomplete Elution issue->cause1 cause2 Poor Parent Binding issue->cause2 cause3 High Flow Rate issue->cause3 solution1 Increase Eluent Strength cause1->solution1 solution2 Optimize Loading Conditions cause2->solution2 solution3 Reduce Flow Rate cause3->solution3

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Analysis of Iridium-191 in Geological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the measurement of Iridium-191 (¹⁹¹Ir) in geological samples.

Frequently Asked Questions (FAQs)

Q1: Why is measuring this compound in geological samples so challenging?

A1: The measurement of ¹⁹¹Ir in geological materials presents several analytical hurdles. Primarily, Iridium is one of the least abundant elements in the Earth's crust, often found at concentrations in the parts-per-billion (ng/g) to parts-per-trillion (pg/g) range.[1][2] This requires highly sensitive analytical instrumentation. Furthermore, the complex composition of geological matrices can lead to significant interferences that complicate accurate quantification.

Q2: What are the most common analytical techniques for this compound determination?

A2: Several high-sensitivity techniques are employed for the analysis of ¹⁹¹Ir in geological samples. These include:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a widely used technique due to its high sensitivity and ability to perform isotopic analysis.[2][3] Multi-Collector ICP-MS (MC-ICP-MS) is particularly suited for high-precision isotope ratio measurements.[4][5]

  • Radiochemical Neutron Activation Analysis (RNAA): A highly sensitive method that involves neutron irradiation of the sample followed by gamma-spectrometry.[6]

  • Isotope Dilution (ID): This method, often coupled with ICP-MS, involves spiking the sample with a known amount of an enriched Iridium isotope (e.g., ¹⁹³Ir) to achieve accurate quantification.[1][4]

Q3: What are isobaric interferences and how do they affect ¹⁹¹Ir analysis?

A3: Isobaric interferences in mass spectrometry are caused by ions of other elements or molecules that have the same mass-to-charge ratio as the analyte of interest.[7][8] For ¹⁹¹Ir, a potential interference can arise from the tailing of the adjacent, high-abundance 192Pt peak.[9][10] Polyatomic ions formed from the sample matrix and plasma gases can also theoretically interfere.[7][11] Careful tuning of the instrument and chemical separation of interfering elements prior to analysis are crucial to mitigate these effects.

Q4: How can I minimize matrix effects during my ICP-MS analysis?

A4: Matrix effects, which can cause signal suppression or enhancement, are a common issue with complex geological samples.[8] Several strategies can be employed to minimize them:

  • Effective Sample Digestion and Separation: Complete digestion of the sample matrix is essential. Subsequent separation of Iridium from the bulk matrix using techniques like anion exchange chromatography can significantly reduce interferences.[1][4]

  • Matrix-Matched Standards: Preparing calibration standards in a matrix that closely resembles the sample can help to compensate for matrix effects.

  • Isotope Dilution: As an internal calibration method, isotope dilution is highly effective at correcting for matrix-induced signal fluctuations.[4]

  • Instrumental Approaches: Collision/reaction cells in modern ICP-MS instruments can help to reduce polyatomic interferences.[11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no ¹⁹¹Ir signal Incomplete sample digestion.Ensure complete dissolution of the sample. For refractory minerals, consider high-pressure acid digestion or alkali fusion methods.[4]
Iridium loss during sample preparation.Verify the recovery of your sample preparation procedure using a certified reference material or by spiking a blank sample. Ensure all labware is scrupulously clean to avoid adsorption losses.
Insufficient instrument sensitivity.Optimize ICP-MS parameters (e.g., nebulizer gas flow, lens voltages, plasma power) for maximum Iridium sensitivity.
Poor precision and reproducibility Inhomogeneous sample.Ensure the sample is finely powdered and homogenized before taking a subsample for analysis.[13]
Unstable plasma conditions.Allow the instrument to warm up sufficiently and monitor for stable plasma conditions throughout the analytical run.
Inconsistent sample introduction.Check the sample introduction system (nebulizer, spray chamber, cones) for blockages or wear.
Inaccurate results Isobaric interferences from Platinum.If high Pt concentrations are expected, implement a chemical separation step to remove Pt prior to analysis. Monitor for Pt signals during the analysis to assess the level of interference.[9]
Uncorrected matrix effects.Employ the method of standard additions or use an internal standard (such as Rhenium) to correct for matrix effects. Isotope dilution is the preferred method for highest accuracy.[4]
Incorrect calibration.Use certified reference materials with a matrix similar to your samples for calibration. Ensure the concentration of your calibration standards brackets the expected concentration in your samples.

Data Presentation

Table 1: Comparison of Analytical Techniques for Iridium Analysis in Geological Samples

Technique Typical Detection Limit (ng/g) Precision (RSD) Advantages Disadvantages
ICP-MS 0.040[3]4.78%[3]High sample throughput, good sensitivity.Susceptible to isobaric and polyatomic interferences.[7][8]
MC-ICP-MS with Isotope Dilution 0.00035[1]< 5%Very high precision and accuracy, corrects for matrix effects.[4]Lower sample throughput, requires enriched isotope spike.
RNAA Sub ng/g levels[6]VariableExtremely sensitive, non-destructive for some matrices.Requires access to a nuclear reactor, lengthy procedure.[6]
NiS Fire Assay with ICP-MS 0.040[3]4.78%[3]Effective for preconcentration from large sample sizes, overcomes sample heterogeneity.Can have high reagent blanks, labor-intensive.

Experimental Protocols

Methodology: Iridium Analysis by Isotope Dilution MC-ICP-MS

This protocol provides a general workflow for the determination of ¹⁹¹Ir in geological samples using isotope dilution multi-collector inductively coupled plasma mass spectrometry.

  • Sample Preparation and Digestion:

    • Accurately weigh approximately 0.5-1.0 g of a homogenized powdered geological sample into a clean digestion vessel.

    • Add a known amount of a ¹⁹³Ir-enriched spike solution.

    • Perform acid digestion using a mixture of strong acids (e.g., HF, HNO₃, HCl) in a high-pressure asher or a similar closed-vessel microwave digestion system. This ensures the complete dissolution of refractory minerals and equilibration of the sample Iridium with the spike.

    • Evaporate the acid mixture to near dryness and redissolve the residue in dilute acid (e.g., 6M HCl).

  • Chemical Separation:

    • To remove interfering matrix elements and preconcentrate Iridium, perform anion exchange chromatography.

    • Load the sample solution onto an anion exchange resin column (e.g., AG MP-1).

    • Wash the column with dilute acids to elute matrix elements.

    • Elute the purified Iridium fraction using a stronger acid solution.

  • Mass Spectrometry Analysis:

    • Analyze the purified Iridium fraction using a Multi-Collector ICP-MS.

    • Introduce the sample solution into the plasma using a suitable nebulizer and spray chamber.

    • Measure the ion beams of ¹⁹¹Ir and ¹⁹³Ir simultaneously using Faraday cups or ion counters.

    • Correct for instrumental mass bias by analyzing a known Iridium standard.

  • Data Calculation:

    • Calculate the ¹⁹¹Ir/¹⁹³Ir ratio from the measured ion intensities.

    • Use the measured isotope ratio, the known amount and isotopic composition of the spike, and the known isotopic composition of natural Iridium to calculate the concentration of ¹⁹¹Ir in the original sample using the isotope dilution equation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis cluster_data Data Processing sample Geological Sample spike Add ¹⁹³Ir Spike sample->spike digest Acid Digestion spike->digest chromatography Anion Exchange Chromatography digest->chromatography icpms MC-ICP-MS Analysis chromatography->icpms ratio Measure ¹⁹¹Ir/¹⁹³Ir Ratio icpms->ratio calculate Calculate ¹⁹¹Ir Concentration ratio->calculate

Caption: Experimental workflow for this compound analysis using isotope dilution MC-ICP-MS.

troubleshooting_logic start Inaccurate ¹⁹¹Ir Results check_signal Is the signal low or absent? start->check_signal check_precision Is the precision poor? start->check_precision check_accuracy Are the results consistently biased? start->check_accuracy low_signal_yes Incomplete Digestion? Iridium Loss? check_signal->low_signal_yes Yes precision_yes Inhomogeneous Sample? Instrument Instability? check_precision->precision_yes Yes accuracy_yes Isobaric Interference? Matrix Effects? check_accuracy->accuracy_yes Yes solution_digest Optimize digestion protocol. Verify recovery. low_signal_yes->solution_digest solution_precision Homogenize sample. Check instrument stability. precision_yes->solution_precision solution_accuracy Implement chemical separation. Use isotope dilution or standard additions. accuracy_yes->solution_accuracy

Caption: A logical troubleshooting guide for inaccurate this compound measurements.

References

Validation & Comparative

A Comparative Guide to Iridium-191 and Iridium-193 in Isotopic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Iridium, a dense and highly corrosion-resistant transition metal, has two naturally occurring stable isotopes: Iridium-191 (¹⁹¹Ir) and Iridium-193 (¹⁹³Ir). While chemically identical, their distinct nuclear properties make them valuable tools in a range of scientific disciplines. This guide provides a detailed comparison of their applications in isotopic studies, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Core Isotopic Properties

The fundamental differences between ¹⁹¹Ir and ¹⁹³Ir arise from the two-neutron difference in their nuclei. Iridium-193 is the more abundant of the two, making up approximately 62.7% of natural iridium, while this compound accounts for the remaining 37.3%. These and other key properties are summarized below.

PropertyThis compound (¹⁹¹Ir)Iridium-193 (¹⁹³Ir)
Natural Abundance 37.3%62.7%
Atomic Mass (Da) 190.960594192.9629264
Neutron Number 114116
Nuclear Spin (I) 3/23/2
Magnetic Moment (μ/μN) 0.14620.1592
Primary Application Production of ¹⁹²Ir; Mössbauer spectroscopyProduction of ¹⁹⁵ᵐPt
Shared Application DNA intercalation in Mass Cytometry (CyTOF)DNA intercalation in Mass Cytometry (CyTOF)

Key Applications in Isotopic Studies

While both isotopes find use in mass cytometry, their primary applications diverge significantly, particularly in the production of medically and industrially relevant radioisotopes.

Mass Cytometry (CyTOF)

In mass cytometry, a powerful technique for high-dimensional single-cell analysis, both ¹⁹¹Ir and ¹⁹³Ir are used concertedly. They are key components of a DNA intercalator reagent that stains the nucleus of cells. This serves two critical functions:

  • Cell Identification: The strong signal from the iridium isotopes allows for the unambiguous identification of all DNA-containing cells, distinguishing them from debris.

  • Doublet Discrimination: By analyzing the signal distribution for both ¹⁹¹Ir and ¹⁹³Ir, researchers can identify and exclude cell doublets (two cells passing through the detector simultaneously), ensuring data integrity.

The use of natural abundance iridium, containing both isotopes, is standard practice for this application.

This protocol outlines the final step of a typical mass cytometry staining workflow, where fixed and permeabilized cells are labeled with the iridium intercalator.

  • Reagent Preparation: Prepare a 1 mL cell intercalation solution for each sample. Dilute the stock Iridium Intercalator solution (e.g., 125 µM) into a fixative and permeabilization buffer to a final working concentration. A common dilution is between 1:2000 and 1:4000. Vortex to mix thoroughly.

  • Cell Pellet Resuspension: After completing all antibody staining and washing steps, centrifuge the cell samples (e.g., at 800 x g for 5 minutes) to create a pellet. Carefully aspirate and discard the supernatant.

  • Intercalation: Add 1 mL of the prepared iridium intercalation solution to each cell pellet. Gently vortex to ensure the cells are fully resuspended.

  • Incubation: Incubate the samples for a minimum of one hour at room temperature. Alternatively, the incubation can be performed overnight at 4°C.

  • Washing:

    • Add 2 mL of a cell staining buffer and centrifuge to pellet the cells. Discard the supernatant. Repeat for a total of two washes.

    • Perform a final wash with 2 mL of ultrapure water, centrifuge, and discard the supernatant.

  • Sample Acquisition: Resuspend the final cell pellet in ultrapure water at a concentration of approximately 0.5 x 10⁶ cells/mL. Filter the sample through a cell strainer immediately before analysis on the CyTOF instrument.

G cluster_prep Cell Preparation cluster_ir Iridium Labeling cluster_acq Data Acquisition start Single-Cell Suspension stain Antibody Staining (Surface/Intracellular) start->stain wash1 Wash Steps stain->wash1 fixperm Fixation & Permeabilization wash1->fixperm ir_intercalation Add Iridium Intercalator Solution fixperm->ir_intercalation incubate Incubate (1hr RT or O/N 4°C) ir_intercalation->incubate wash2 Final Wash Steps (Buffer & Water) incubate->wash2 resuspend Resuspend in Water wash2->resuspend acquire Acquire on CyTOF Instrument resuspend->acquire end Single-Cell Data (¹⁹¹Ir+ & ¹⁹³Ir+ Events) acquire->end Data Analysis G cluster_191 ¹⁹¹Ir Pathway cluster_193 ¹⁹³Ir Pathway cluster_app192 ¹⁹²Ir Applications cluster_app195 ¹⁹⁵ᵐPt Application Ir191 Stable this compound (Enriched Target) Ir192 Radioactive Iridium-192 Ir191->Ir192 Neutron Capture (n,γ) reaction brachy Brachytherapy (Cancer Treatment) Ir192->brachy ndt Industrial Radiography (Non-Destructive Testing) Ir192->ndt Ir193 Stable Iridium-193 (Target) Pt195m Therapeutic Platinum-195m Ir193->Pt195m Particle Bombardment radio Radiopharmaceuticals Pt195m->radio G cluster_shared Shared Applications cluster_unique Unique Primary Applications Ir191 This compound cytof Mass Cytometry (DNA Intercalation) Ir191->cytof metabolic Metabolic Labeling (via Ir(III) Complexes) Ir191->metabolic geo Geological Studies Ir191->geo ir192_prod ¹⁹²Ir Production (Brachytherapy, NDT) Ir191->ir192_prod mossbauer Mössbauer Spectroscopy Ir191->mossbauer Ir193 Iridium-193 Ir193->cytof Ir193->metabolic Ir193->geo pt195m_prod ¹⁹⁵ᵐPt Production (Therapeutic R&D) Ir193->pt195m_prod

A Comparative Guide: Leveraging Enriched Iridium-191 for Superior Iridium-192 Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of high-quality Iridium-192 (¹⁹²Ir), a critical radioisotope in brachytherapy and industrial radiography, is significantly enhanced by the use of enriched Iridium-191 (¹⁹¹Ir) as the starting material. This guide provides a comprehensive comparison of ¹⁹²Ir production from enriched ¹⁹¹Ir versus natural iridium, supported by experimental data, to inform researchers and professionals in their selection of source material. The primary advantage of using enriched ¹⁹¹Ir lies in achieving a higher specific activity of the final ¹⁹²Ir product, which translates to smaller, more potent radiation sources.

Performance Comparison: Enriched ¹⁹¹Ir vs. Natural Iridium

Utilizing enriched ¹⁹¹Ir as the target material for neutron activation offers distinct advantages over using natural iridium, which is a mixture of two stable isotopes: ¹⁹¹Ir (37.3%) and Iridium-193 (¹⁹³Ir) (62.7%).[1] The higher the abundance of the target isotope, ¹⁹¹Ir, the more efficient the production of ¹⁹²Ir.

ParameterProduction from Natural IridiumProduction from Enriched this compound
¹⁹¹Ir Abundance 37.3%Typically ~80% to >99%[2][3]
Specific Activity of ¹⁹²Ir ~250 Ci/g[4]>450 Ci/g (Standard) to >1000 Ci/g (High)[5]
Focal Spot Size of ¹⁹²Ir Source 2.31 - 4.60 mm[2]0.71 - 3.76 mm[2]
Radionuclidic Impurities Primarily ¹⁹⁴IrSignificantly reduced levels of ¹⁹⁴Ir

The Pathway to Iridium-192 Production

The production of ¹⁹²Ir is achieved through the neutron capture reaction of ¹⁹¹Ir within a nuclear reactor. The following diagram illustrates this process and the impact of the starting material.

G cluster_1 Neutron Activation Natural_Ir Natural Iridium (37.3% ¹⁹¹Ir, 62.7% ¹⁹³Ir) Reactor Nuclear Reactor (Neutron Flux) Natural_Ir->Reactor (n,γ) Enriched_Ir Enriched this compound (~80% ¹⁹¹Ir) Enriched_Ir->Reactor (n,γ) Ir192_high High Specific Activity Iridium-192 Reactor->Ir192_high from Enriched ¹⁹¹Ir Ir192_low Standard Specific Activity Iridium-192 Reactor->Ir192_low from Natural Ir Ir194 Iridium-194 (Impurity) Reactor->Ir194 from ¹⁹³Ir(n,γ)

Caption: Production workflow of Iridium-192 from natural and enriched this compound.

Key Advantages of Enriched this compound

The use of enriched ¹⁹¹Ir offers several key benefits:

  • Higher Specific Activity: Enriched targets have a significantly higher concentration of the desired ¹⁹¹Ir isotope, leading to a more efficient conversion to ¹⁹²Ir upon neutron irradiation. This results in a final product with a much higher specific activity, meaning more radioactivity is packed into a smaller mass.[1]

  • Smaller Source Size: A direct consequence of higher specific activity is the ability to fabricate smaller physical sources for the same level of radioactivity.[1] This is particularly crucial in medical applications like brachytherapy, where smaller sources allow for more precise dose delivery to tumors while minimizing damage to surrounding healthy tissue.

  • Reduced Impurities: When natural iridium is irradiated, the ¹⁹³Ir isotope can also capture a neutron to form Iridium-194 (¹⁹⁴Ir), an undesirable radionuclidic impurity with a short half-life of 19 hours.[6] By using enriched ¹⁹¹Ir, the amount of ¹⁹³Ir in the target is drastically reduced, thereby minimizing the production of ¹⁹⁴Ir and leading to a purer ¹⁹²Ir product.

  • Improved Image Quality in Radiography: In industrial radiography, the smaller focal spot sizes achievable with high specific activity ¹⁹²Ir sources lead to sharper images and improved defect detection.[2][7]

Experimental Protocol: Iridium-192 Production via Neutron Activation of Natural Iridium

The following provides a generalized experimental methodology for the production of ¹⁹²Ir from natural iridium, based on published studies.

1. Target Preparation:

  • Material: High-purity natural iridium metal, typically in the form of discs or pellets.[6]

  • Encapsulation: The iridium targets are encapsulated in a suitable material, such as aluminum or stainless steel, to contain the material during irradiation.

2. Irradiation:

  • Facility: A high-flux nuclear research reactor is required.

  • Neutron Flux: The targets are placed in a region of the reactor with a high thermal neutron flux.

  • Irradiation Time: The duration of the irradiation is carefully calculated based on the desired final activity of ¹⁹²Ir, taking into account the neutron flux and the cross-section of the ¹⁹¹Ir(n,γ)¹⁹²Ir reaction.

3. Post-Irradiation Processing:

  • Cooling: After irradiation, the target is allowed to "cool" for a period to allow for the decay of short-lived radioisotopes.

  • Source Fabrication: The irradiated iridium is then processed in a hot cell to fabricate sealed radioactive sources of the desired shape and size.

  • Quality Control: The final sources undergo rigorous quality control measures to verify their activity, purity, and physical integrity.

The logical workflow for this experimental protocol is illustrated below.

G Target Target Preparation (Natural Iridium Discs) Irradiation Irradiation in Nuclear Reactor Target->Irradiation Cooling Post-Irradiation Cooling Irradiation->Cooling Fabrication Source Fabrication (in Hot Cell) Cooling->Fabrication QC Quality Control Fabrication->QC

Caption: Experimental workflow for Iridium-192 production.

Conclusion

For applications demanding high-performance radioactive sources, particularly in the medical field of brachytherapy and for high-resolution industrial radiography, the use of enriched this compound for the production of Iridium-192 is demonstrably superior to the use of natural iridium. The resulting higher specific activity, smaller source sizes, and improved radionuclidic purity provide significant advantages that can lead to more effective treatments and more accurate industrial inspections. While the initial cost of enriched ¹⁹¹Ir is higher due to the isotopic enrichment process, the benefits in terms of product quality and performance often justify the investment for critical applications.

References

Iridium-191: A Stable Isotope Tracer for High-Dimensional Single-Cell Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking of cellular processes is paramount. Stable isotope tracers have emerged as a powerful tool, offering a non-radioactive method for monitoring cellular dynamics. Among these, Iridium-191 (¹⁹¹Ir) has carved out a crucial niche, particularly in the field of mass cytometry (CyTOF®), for the high-dimensional analysis of single cells.

This guide provides a comprehensive validation of this compound as a stable isotope tracer, comparing its performance with alternative metals used in mass cytometry and outlining its primary application. Experimental protocols and data are presented to support its utility in complex biological research.

This compound in Mass Cytometry: A Comparative Overview

In mass cytometry, antibodies are labeled with stable heavy metal isotopes, allowing for the simultaneous detection of numerous cellular markers with minimal signal overlap.[1][2][3] Iridium, in the form of a DNA intercalator containing both ¹⁹¹Ir and ¹⁹³Ir, serves a unique and critical function: the identification of all nucleated cells within a sample.[2][4] This ensures that only intact cells are analyzed, while debris is excluded, and helps to distinguish single cells from doublets.[4]

While Iridium's primary role is not as an antibody tag, its performance as a cellular marker is essential for data quality in mass cytometry. The selection of metal isotopes for antibody conjugation is a critical aspect of panel design, with various lanthanides, noble metals, and post-transition metals being utilized.[5][6][7]

Parameter This compound/193 (as DNA Intercalator) Lanthanides (e.g., ¹⁵⁹Tb, ¹⁶⁵Ho, ¹⁷⁵Lu) (for Antibody Tagging) Palladium Isotopes (e.g., ¹⁰²Pd, ¹⁰⁴Pd, ¹⁰⁸Pd) (for Barcoding) Bismuth-209 (for Antibody Tagging)
Primary Application DNA intercalation for cell identification, doublet discrimination.[2][4]Labeling of antibodies for detection of specific cellular markers.[5][6][7]Barcoding of different sample populations for multiplexed analysis.[7]Labeling of antibodies, particularly for highly abundant markers.[5]
Signal Intensity Strong and distinct signal for all nucleated cells.Varies depending on the specific isotope and antibody abundance.Generally lower sensitivity, suitable for highly expressed markers like CD45.[7]Strong signal, useful for increasing multiplexing capacity.[5]
Key Advantage Universal labeling of nucleated cells, essential for data gating and quality control.[2]Wide range of available isotopes allows for large, multiplexed antibody panels.[5][6][7]Enables the combination of multiple samples, reducing variability.[7]Fills a mass range not occupied by lanthanides, expanding panel design.[5]
Limitations Insufficient resolution for cell cycle phase assignment.[8]Potential for oxide formation ('M+16' spillover) that needs to be considered in panel design.[7]Lower sensitivity may not be suitable for low-abundance targets.[7]A single available isotope.[5]

Experimental Protocols

Protocol 1: Iridium Intercalator Staining for Cell Identification in Mass Cytometry

This protocol outlines the standard procedure for using the this compound/193 DNA intercalator to label all nucleated cells for analysis by mass cytometry.

Materials:

  • Cell-ID™ Intercalator-Ir (or equivalent containing ¹⁹¹Ir/¹⁹³Ir)

  • Paraformaldehyde (PFA)

  • Phosphate-Buffered Saline (PBS)

  • Cell Staining Buffer (CSB)

  • Deionized Water

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your samples.

  • Fixation: Fix the cells by adding an equal volume of 4% PFA in PBS and incubate for 15 minutes at room temperature.

  • Washing: Wash the cells twice with Cell Staining Buffer.

  • Iridium Staining:

    • Prepare a fresh working solution of the Iridium intercalator by diluting it in PBS with 1.6% PFA to a final concentration of 0.1 µM.[9] For permeabilized cells, a higher dilution (e.g., 1:2000) may be necessary to avoid overstaining.[10]

    • Resuspend the cell pellet in the Iridium intercalator solution.

    • Incubate for at least 1 hour at room temperature or overnight at 4°C.[9][11]

  • Final Washes:

    • Wash the cells once with Cell Staining Buffer.

    • Wash the cells twice with deionized water.

  • Acquisition: The cells are now ready for acquisition on the mass cytometer.

Protocol 2: General Workflow for Stable Isotope Tracer Metabolomics using LC-MS

While this compound is not commonly used in metabolomics, this generalized protocol provides a framework for how stable isotope tracers are employed to track metabolic pathways, an area where other stable isotopes like ¹³C and ¹⁵N are prevalent.[12][13][14][15][16][17]

Materials:

  • Stable isotope-labeled tracer (e.g., ¹³C-glucose, ¹⁵N-glutamine)

  • Cell culture medium

  • Methanol, Acetonitrile, and Water (LC-MS grade)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Tracer Introduction: Culture cells in a medium where a standard nutrient (e.g., glucose) is replaced with its stable isotope-labeled counterpart.

  • Metabolism: Allow the cells to metabolize the tracer for a defined period.

  • Metabolite Extraction:

    • Quench metabolism rapidly, often using cold solvent.

    • Extract metabolites from the cells using a solvent mixture (e.g., methanol/acetonitrile/water).

  • LC-MS Analysis:

    • Separate the extracted metabolites using liquid chromatography.

    • Detect and quantify the mass of the metabolites and their isotopologues (molecules containing the stable isotope) using a high-resolution mass spectrometer.

  • Data Analysis: Analyze the mass isotopomer distribution to determine the flux through metabolic pathways.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.

mass_cytometry_workflow cluster_sample_prep Sample Preparation cluster_iridium_staining This compound/193 Staining cluster_analysis Data Acquisition & Analysis A Single-Cell Suspension B Antibody Staining (Metal-Tagged) A->B C Fixation & Permeabilization B->C D Incubation with Iridium Intercalator C->D DNA Labeling E Mass Cytometer (CyTOF) D->E Washing F Data Gating (Cell Identification) E->F G High-Dimensional Analysis F->G

Caption: Mass Cytometry Workflow with Iridium Staining.

metabolomics_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_processing Sample Processing cluster_analysis Analysis A Introduce Stable Isotope Tracer B Metabolic Incubation A->B C Quench Metabolism B->C D Metabolite Extraction C->D E LC-MS Analysis D->E F Data Processing E->F G Metabolic Flux Calculation F->G

Caption: Stable Isotope Tracer Metabolomics Workflow.

References

A Comparative Guide to Iridium-Based and Traditional Bioanalytical Quantification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise and accurate quantification of biomolecules is paramount for understanding drug efficacy, metabolism, and toxicity. While traditional methods have long been the standard, emerging techniques utilizing the unique properties of iridium offer new advantages in sensitivity and accuracy. This guide provides a detailed comparison of a novel iridium-based quantification method with established analytical techniques, supported by experimental data and detailed protocols.

Data Summary: A Comparative Analysis of Quantification Techniques

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters of an Iridium-Complex based Mass Spectrometry assay in comparison to two widely used proteomics quantification techniques: Label-Free Quantification (LFQ) and Tandem Mass Tag (TMT) labeling.

ParameterIridium-Complex Mass SpectrometryLabel-Free Quantification (LFQ)Tandem Mass Tag (TMT)
Principle Chemical labeling with an iridium-containing tag, followed by detection via mass spectrometry. The unique isotopic pattern of iridium allows for precise quantification.Quantification based on the signal intensity or spectral count of unlabeled peptides in a mass spectrometry run.Chemical labeling of peptides with isobaric tags that have identical mass but yield different reporter ions upon fragmentation, allowing for relative quantification.[1]
Limit of Detection (LOD) High sensitivity, with reported LODs as low as 0.14 nM for iridium-tagged nitric oxide and 0.38 µM for an iridium(III) complex probe.[2][3]Generally lower sensitivity compared to labeling methods, with performance dependent on instrument sensitivity and sample complexity.High sensitivity, enhanced by the multiplexing capability which can increase the signal-to-noise for low-abundance peptides.[4]
Limit of Quantification (LOQ) Low LOQ, enabling the quantification of low-abundance molecules.Higher LOQ compared to labeled methods.Low LOQ, with the ability to quantify proteins across a wide dynamic range.
Dynamic Range Wide dynamic range, facilitated by the low background of iridium in biological samples.Limited dynamic range, can be affected by ion suppression and the challenge of detecting low-abundance peptides alongside highly abundant ones.Wide dynamic range, with the ability to multiplex and quantify up to 18 samples simultaneously.
Precision (CV%) High precision due to the distinct isotopic signature of iridium, which allows for accurate signal extraction.Lower precision, with variability arising from run-to-run differences in chromatography and instrument performance.High precision, as samples are mixed and analyzed in the same run, minimizing analytical variability.[1]
Accuracy High accuracy, as the iridium tag provides a direct and robust measure of the analyte.Accuracy can be influenced by the algorithm used for quantification and the number of identified peptides per protein.High accuracy, with quantification based on the ratios of reporter ions.
Multiplexing Capability Currently limited, with development ongoing for multiplexed iridium-based probes.Not inherently multiplexed in the same way as TMT, but can compare multiple samples across different runs.High multiplexing capability (e.g., TMTpro™ allows for 18-plex experiments).

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the cross-validation of analytical data. Below are representative methodologies for the Iridium-Complex Mass Spectrometry, Label-Free Quantification, and TMT-based quantification workflows.

Iridium-Complex Labeling for Mass Spectrometry

This protocol describes the general steps for labeling a biological sample with a clickable iridium(III) complex for subsequent analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or LC-MS.

  • Sample Preparation:

    • Culture cells to the desired confluency and treat with the drug candidate or stimulus of interest.

    • For metabolic labeling, incubate cells with a bioorthogonal reporter such as an azide-modified sugar (e.g., ManNAz) to allow its incorporation into cellular glycans.[5]

    • Harvest and lyse the cells to extract proteins or other biomolecules.

  • Click Chemistry Labeling:

    • To the cell lysate, add the alkyne-functionalized iridium(III) complex.

    • Add the copper(I) catalyst, a copper source (e.g., copper(II) sulfate), and a reducing agent (e.g., sodium ascorbate), along with a copper-chelating ligand (e.g., TBTA) to catalyze the click reaction between the azide-modified biomolecules and the alkyne-iridium complex.[5]

    • Incubate the reaction mixture to allow for complete labeling.

  • Sample Cleanup:

    • Remove excess iridium complex and reaction reagents by methods such as precipitation (e.g., with acetone or TCA), followed by washing, or by using size-exclusion chromatography.

  • Mass Spectrometry Analysis:

    • For absolute quantification of iridium, digest the labeled sample with strong acid (e.g., nitric acid) and analyze by ICP-MS.[5]

    • For identification of labeled proteins, digest the sample with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.

Label-Free Quantification (LFQ) by LC-MS/MS

This protocol outlines a typical workflow for the relative quantification of proteins in a complex mixture without the use of isotopic labels.

  • Protein Extraction and Digestion:

    • Extract proteins from cells or tissues using an appropriate lysis buffer.

    • Determine the protein concentration of each sample.

    • Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.

  • Peptide Desalting:

    • Desalt the resulting peptide mixtures using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Inject an equal amount of the desalted peptides from each sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.

    • Separate the peptides using a reversed-phase column with a gradient of increasing organic solvent.

    • Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software package that can perform feature detection, alignment of chromatographic runs, and peptide/protein identification and quantification.

    • Quantification is typically based on the peak area of the extracted ion chromatograms for peptides or on the number of spectral counts identified for each protein.[6]

Tandem Mass Tag (TMT) Labeling and Quantification

This protocol provides a general procedure for the relative quantification of proteins using TMT isobaric labels.

  • Sample Preparation and Digestion:

    • Prepare protein lysates from different samples as described for LFQ.

    • Take an equal amount of protein from each sample, reduce the disulfide bonds, alkylate the cysteine residues, and digest with trypsin.

  • TMT Labeling:

    • Resuspend the dried peptide samples in a labeling buffer (e.g., TEAB or HEPES).

    • Add the appropriate TMT reagent to each sample. Each TMT reagent has a unique reporter ion mass.[7]

    • Incubate to allow the labeling reaction to complete, then quench the reaction.

  • Sample Pooling and Fractionation:

    • Combine the labeled samples into a single mixture.

    • For complex samples, it is recommended to fractionate the pooled peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS.

    • The mass spectrometer is programmed to isolate a precursor ion, fragment it, and then further fragment the TMT reporter ions (MS3) to generate the quantitative data.

  • Data Analysis:

    • Process the data using software that can identify the peptides and quantify the intensity of the TMT reporter ions for each identified peptide.

    • The relative abundance of a peptide across the different samples is determined by the relative intensities of its corresponding reporter ions.

Visualizing the Workflow: A Comparative Proteomics Study

To effectively compare the proteomic response to a drug candidate, a structured workflow is essential. The following diagram illustrates a typical experimental design for a comparative proteomics study, highlighting the key stages from sample preparation to data analysis where different quantification strategies can be employed.

Comparative Proteomics Workflow cluster_0 Sample Preparation cluster_1 Quantification Strategy cluster_1a Iridium-Tag cluster_1b Label-Free cluster_1c TMT cluster_2 Analysis A Cell Culture/ Tissue Samples B Drug Treatment/ Control A->B C Protein Extraction B->C D1 Iridium Labeling C->D1 D2 Direct Digestion C->D2 D3 TMT Labeling C->D3 E LC-MS/MS Analysis D1->E D2->E D3->E F Data Processing & Quantification E->F G Bioinformatics & Pathway Analysis F->G

Caption: Workflow for a comparative proteomics experiment.

Signaling Pathway Analysis: Investigating Drug Mechanism of Action

Understanding how a drug candidate modulates cellular signaling pathways is a critical aspect of drug development. The following diagram illustrates a simplified signaling pathway that could be investigated using the quantitative proteomics workflows described above. By quantifying changes in the abundance of key proteins in this pathway upon drug treatment, researchers can gain insights into the drug's mechanism of action.

Simplified MAPK Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response Drug Drug Candidate Drug->RAF Inhibition

Caption: A simplified MAPK signaling cascade.

References

Iridium-191 Versus Alternative Sources for Mössbauer Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Iridium-191 and other common sources for Mössbauer spectroscopy. This document outlines key performance metrics, detailed experimental protocols, and supporting data to inform the selection of the most suitable source for your research needs.

Mössbauer spectroscopy is a powerful technique that probes the local atomic environment of a specific isotope by utilizing the recoil-free emission and resonant absorption of gamma rays. The choice of the gamma-ray source is critical and significantly influences the quality and feasibility of an experiment. While Iron-57 (⁵⁷Fe) is the most commonly used Mössbauer isotope, this compound (¹⁹¹Ir) holds a unique place in the history of this technique as the first isotope in which the Mössbauer effect was observed. This guide provides a detailed comparison of ¹⁹¹Ir with other prevalent Mössbauer sources, namely ⁵⁷Fe and Synchrotron Mössbauer Sources (SMS).

Performance Comparison of Mössbauer Sources

The selection of a Mössbauer source is dictated by several key performance parameters. The following table summarizes the essential characteristics of ¹⁹¹Ir, ⁵⁷Fe, and Synchrotron Mössbauer Sources.

ParameterThis compound (¹⁹¹Ir)Iron-57 (⁵⁷Fe)Synchrotron Mössbauer Source (SMS)
Parent Isotope ¹⁹¹Os⁵⁷CoNot Applicable
Parent Half-life 15.4 days[1]271.8 daysNot Applicable
Mössbauer Transition Energy (keV) 129.4[2]14.4Tunable (typically around 14.4 keV for ⁵⁷Fe)
Excited State Half-life (ns) 0.123[2]98.3[2]Not Applicable
Natural Linewidth (mm/s) ~2.20.194Variable, can approach natural linewidth[3]
Recoil Energy (meV) 47.08[2]1.96Not Applicable
Recoil-Free Fraction (f) Low at room temperature; requires cryogenic temperatures for significant effect[2]High at room temperatureNot Applicable
Energy Resolution HighVery HighHigh and adjustable
Source/Beam Size MillimetersMillimetersMicrometers[3]
Intensity/Flux (γ/s) LowerModerateVery High (e.g., >10⁵ γ-quanta s⁻¹)[3]
Polarization UnpolarizedUnpolarizedLinearly Polarized[3]

In-Depth Analysis of Mössbauer Sources

This compound (¹⁹¹Ir)

This compound was the nuclide with which Rudolf Mössbauer first observed the phenomenon of recoil-free nuclear resonant absorption.[4] The 129.4 keV transition energy of ¹⁹¹Ir is significantly higher than that of ⁵⁷Fe, leading to a much larger recoil energy.[2] Consequently, obtaining a measurable Mössbauer effect with ¹⁹¹Ir necessitates cooling both the source and the absorber to cryogenic temperatures to increase the recoil-free fraction. The parent isotope, Osmium-191 (¹⁹¹Os), has a relatively short half-life of 15.4 days, which requires frequent source replacement.[1] Despite these challenges, ¹⁹¹Ir Mössbauer spectroscopy can be a valuable tool for studying iridium-containing compounds in various fields, including chemistry, materials science, and geology.

Iron-57 (⁵⁷Fe)

Iron-57 is the most widely used Mössbauer isotope due to its favorable nuclear properties. The low transition energy of 14.4 keV results in a small recoil energy and a high recoil-free fraction even at room temperature, making experiments relatively straightforward to perform. The parent isotope, Cobalt-57 (⁵⁷Co), has a convenient half-life of 271.8 days, providing a long-lasting source. These characteristics, combined with the prevalence of iron in biological and technological systems, have made ⁵⁷Fe Mössbauer spectroscopy an indispensable analytical technique.

Synchrotron Mössbauer Source (SMS)

A significant advancement in Mössbauer spectroscopy has been the development of Synchrotron Mössbauer Sources. SMS utilizes the highly brilliant and focused X-ray beams from a synchrotron to excite a nuclear monochromator, which then provides a source of Mössbauer radiation. This technique offers several advantages over traditional radioactive sources. The beam can be focused to a few micrometers, enabling the study of extremely small samples.[3] The intensity of an SMS is orders of magnitude higher than that of radioactive sources, allowing for faster data acquisition.[3] Furthermore, the linewidth of an SMS can be adjusted, and the beam is linearly polarized, opening up new avenues for research.[3]

Experimental Protocols

This compound Mössbauer Spectroscopy

A typical experimental setup for ¹⁹¹Ir Mössbauer spectroscopy in transmission geometry is illustrated below.

Experimental Workflow for ¹⁹¹Ir Mössbauer Spectroscopy cluster_source Source Side (Cryogenic) cluster_sample Sample Chamber (Cryogenic) cluster_detector Detection System Os191 ¹⁹¹Os Source in Osmium metal matrix VelocityTransducer Velocity Transducer Collimator1 Collimator VelocityTransducer->Collimator1 Gamma-rays (129.4 keV) Sample ¹⁹¹Ir Absorber Collimator2 Collimator Sample->Collimator2 Collimator1->Sample Detector Gamma-ray Detector (e.g., NaI(Tl) or Ge) Collimator2->Detector MCA Multichannel Analyzer Detector->MCA Computer Computer MCA->Computer Mössbauer Spectrum

Caption: A schematic of a ¹⁹¹Ir Mössbauer spectroscopy experiment.

Source Preparation: The ¹⁹¹Ir Mössbauer source is prepared by neutron irradiation of isotopically enriched ¹⁹⁰Os metal to produce ¹⁹¹Os. The ¹⁹¹Os is then typically embedded in a metallic osmium matrix. Due to the short half-life of ¹⁹¹Os, the source needs to be produced relatively close to the time of the experiment.

Experimental Setup:

  • Source and Absorber Cooling: Both the ¹⁹¹Os source and the ¹⁹¹Ir-containing absorber are mounted in a cryostat and cooled to low temperatures (typically liquid helium temperature, 4.2 K) to maximize the recoil-free fraction.

  • Velocity Modulation: The source is mounted on a velocity transducer that moves the source relative to the absorber with a precise and controlled velocity. This velocity modulation induces a Doppler shift in the energy of the emitted gamma rays.

  • Gamma-ray Detection: The gamma rays that are transmitted through the absorber are detected by a suitable detector, such as a NaI(Tl) scintillation detector or a high-purity germanium (HPGe) detector, which can resolve the 129.4 keV gamma rays from other radiation.

  • Data Acquisition: The detector output is fed into a multichannel analyzer (MCA) that is synchronized with the velocity of the transducer. The MCA records the number of transmitted gamma rays as a function of the source velocity, resulting in the Mössbauer spectrum.

Decay Scheme of the Parent Isotope ¹⁹¹Os

The radioactive parent isotope ¹⁹¹Os decays to ¹⁹¹Ir via beta decay, populating the excited nuclear state required for the Mössbauer transition.

Decay Scheme of ¹⁹¹Os to ¹⁹¹Ir Os191 ¹⁹¹Os (I=9/2⁻) T₁/₂ = 15.4 d Ir191_excited ¹⁹¹Ir* (I=11/2⁻) 171.3 keV Os191->Ir191_excited β⁻ decay Ir191_mossbauer ¹⁹¹Ir* (I=1/2⁻) 129.4 keV Ir191_excited->Ir191_mossbauer γ (41.9 keV) Ir191_ground ¹⁹¹Ir (I=3/2⁺) Ground State Ir191_mossbauer->Ir191_ground γ (129.4 keV) Mössbauer Transition

Caption: The decay of ¹⁹¹Os leading to the ¹⁹¹Ir Mössbauer transition.

Conclusion

The choice of a Mössbauer source is a critical decision in experimental design. While This compound presents experimental challenges, primarily due to its high-energy gamma transition and the short half-life of its parent isotope, it remains a valuable tool for specific applications involving iridium compounds. For most applications, particularly those involving iron, ⁵⁷Fe remains the workhorse of Mössbauer spectroscopy due to its user-friendly characteristics. For researchers requiring high intensity, microscopic spatial resolution, and the ability to study very small samples, the Synchrotron Mössbauer Source offers unparalleled capabilities, pushing the frontiers of Mössbauer spectroscopy. The selection of the optimal source will ultimately depend on the specific scientific question, the sample characteristics, and the available experimental infrastructure.

References

Comparative Analysis of Gamma-Ray Sources for Non-Destructive Testing: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of non-destructive testing (NDT), the selection of an appropriate radiation source is paramount to ensure the accurate and reliable inspection of materials. This guide provides a comprehensive comparative analysis of Iridium-191 and other commonly utilized isotopes in gamma radiography, offering researchers, scientists, and drug development professionals a detailed overview of their respective characteristics and performance. This analysis is supported by quantitative data and outlines a standardized experimental protocol for their evaluation.

Isotope Properties and Performance

The choice of a gamma-ray source in NDT is primarily dictated by the material and thickness of the object under inspection. The energy of the emitted gamma radiation directly influences its penetrating power, while the half-life of the isotope determines the source's practical lifespan and replacement frequency. Below is a summary of the key physical and radiometric properties of this compound's radioactive counterpart, Iridium-192, alongside other prevalent isotopes used in industrial radiography.

This compound (¹⁹¹Ir) itself is a stable isotope and is not used directly as a gamma source in NDT. Instead, it serves as the target material for neutron activation to produce the widely used radioisotope Iridium-192 (¹⁹²Ir).[1][2]

Isotope Half-Life Principal Gamma Energies (keV) & (Intensity) Half-Value Layer (HVL) in Steel (mm) Typical Steel Working Thickness (mm)
Iridium-192 (¹⁹²Ir) 73.83 days[3]316.5 (82.7%), 468.1 (47.8%), 308.4 (29.6%), 604.4 (8.2%), 296.0 (28.7%)[3][4]~1310 - 70[2]
Cobalt-60 (⁶⁰Co) 5.27 years[5]1173.2 (99.9%), 1332.5 (99.98%)[5][6]~2150 - 200
Selenium-75 (⁷⁵Se) 119.8 days[7]264.6 (59.0%), 136.0 (59.0%), 279.5 (25.0%), 400.6 (11.5%)[7][8][9]~105 - 30
Ytterbium-169 (¹⁶⁹Yb) 32.0 days[10]63.1 (43.4%), 198.0 (35.9%), 177.2 (22.2%), 307.7 (10.6%), 109.8 (17.4%), 130.5 (11.2%)[1]~54 - 15[10]

Experimental Protocol for Comparative Isotope Analysis in Radiography

To conduct a rigorous and objective comparison of the performance of different gamma-ray sources, a standardized experimental protocol is essential. The following methodology, based on established principles of radiographic testing such as those outlined in ASTM E1742, provides a framework for such an analysis.

Objective:

To compare the radiographic sensitivity and image quality produced by Iridium-192, Cobalt-60, Selenium-75, and Ytterbium-169 on a standardized steel test object.

Materials and Equipment:
  • Gamma radiography exposure devices (cameras) for each isotope.

  • Sealed sources of Iridium-192, Cobalt-60, Selenium-75, and Ytterbium-169 with known activities.

  • A carbon steel step wedge with varying thicknesses (e.g., from 5 mm to 100 mm in 5 mm increments).

  • Image Quality Indicators (IQIs), such as wire-type or hole-type penetrameters, compliant with industry standards (e.g., ASTM E747 or ISO 19232-1).

  • Industrial radiographic film of a consistent type and batch (e.g., ASTM Class I or II).

  • Lead intensifying screens.

  • Film processing equipment and chemicals, with controlled temperature and development time.

  • Densitometer for measuring the optical density of the radiographs.

  • Radiation survey meters for safety monitoring.

Experimental Procedure:
  • Setup:

    • For each isotope, position the exposure device at a fixed source-to-film distance (SFD), for example, 700 mm.

    • Place the steel step wedge on top of the radiographic film cassette.

    • Place the appropriate IQI on the source side of the step wedge, ensuring it covers the range of thicknesses being evaluated.

  • Exposure:

    • Calculate the required exposure time for each isotope and for each thickness of the step wedge to achieve a target optical density of 2.0 to 3.0 on the radiograph. This calculation should take into account the source activity, the half-value layer of steel for the specific isotope's energy, and the film manufacturer's exposure charts.

    • Expose the radiographic film for the calculated duration. Ensure all safety protocols for handling radioactive sources are strictly followed.

  • Film Processing:

    • Process all exposed films using a standardized automatic processor or a manual process with tightly controlled developer temperature and immersion times to ensure consistency.

  • Analysis:

    • Densitometry: Use a calibrated densitometer to measure the optical density in the area of interest for each step on the wedge on the processed radiographs.

    • IQI Sensitivity: Visually assess the radiographs to determine the smallest visible wire or hole on the IQI for each thickness. This provides a quantitative measure of radiographic sensitivity.

    • Contrast: Calculate the radiographic contrast for each isotope by comparing the density differences between adjacent steps on the wedge.

  • Data Presentation:

    • Tabulate the results, comparing the achievable IQI sensitivity and radiographic contrast for each isotope across the different steel thicknesses.

Visualization of Isotope Application Ranges

The following diagrams illustrate the logical relationships and typical application workflows for selecting an appropriate isotope based on material thickness.

NDT_Isotope_Selection cluster_energy Gamma Ray Energy cluster_application Material Thickness (Steel) cluster_isotope Isotope Choice Low_Energy Low Energy (~50-300 keV) Thin_Section Thin Sections (< 15 mm) Low_Energy->Thin_Section Medium_Energy Medium Energy (~300-800 keV) Medium_Section Medium Sections (10 - 70 mm) Medium_Energy->Medium_Section High_Energy High Energy (>1 MeV) Thick_Section Thick Sections (> 50 mm) High_Energy->Thick_Section Yb169 Ytterbium-169 Thin_Section->Yb169 Se75 Selenium-75 Thin_Section->Se75 Ir192 Iridium-192 Medium_Section->Ir192 Co60 Cobalt-60 Thick_Section->Co60

Caption: Isotope selection based on energy and material thickness.

Radiography_Workflow start Start: NDT Requirement define_params Define Inspection Parameters - Material Type - Thickness Range start->define_params select_isotope Select Appropriate Isotope (Refer to Isotope Properties Table) define_params->select_isotope prepare_setup Prepare Experimental Setup - Source-to-Film Distance - IQI Placement select_isotope->prepare_setup calculate_exposure Calculate Exposure Time prepare_setup->calculate_exposure expose_film Expose Radiographic Film calculate_exposure->expose_film process_film Process Film expose_film->process_film analyze_radiograph Analyze Radiograph - Densitometry - IQI Sensitivity - Contrast Measurement process_film->analyze_radiograph report Generate Comparative Report analyze_radiograph->report

Caption: Standard workflow for comparative radiographic testing.

Conclusion

The selection of a gamma-ray source for non-destructive testing is a critical decision that directly impacts the quality and reliability of the inspection results. While this compound serves as the stable precursor for the workhorse of industrial radiography, Iridium-192, a range of other isotopes offer distinct advantages for specific applications. Cobalt-60, with its high-energy gamma emissions, is indispensable for the inspection of thick steel sections.[2] Conversely, Selenium-75 and Ytterbium-169 provide enhanced contrast and sensitivity for thinner materials due to their lower energy spectra. By following a standardized experimental protocol, researchers can objectively evaluate and select the most suitable isotope to meet their specific NDT requirements, thereby ensuring the integrity and safety of critical components.

References

A Comparative Guide to the Geochemical Analysis of Iridium-191 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance for measuring Iridium-191 (¹⁹¹Ir) in geochemical analysis, with a particular focus on its comparison with the Rhenium-Osmium (Re-Os) isotopic system, a widely used alternative for tracing geological processes. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical approach for their specific research needs.

Introduction to Iridium and Osmium as Geochemical Tracers

Iridium and Osmium are highly siderophile ("iron-loving") and platinum-group elements (PGEs) that are depleted in the Earth's crust and enriched in the mantle and meteoritic materials. This distribution makes their isotopic compositions powerful tracers for a variety of geological processes, including mantle dynamics, crust-mantle interaction, meteorite impacts, and paleo-environmental reconstructions.

Naturally occurring iridium consists of two stable isotopes, ¹⁹¹Ir (37.3% abundance) and ¹⁹³Ir (62.7% abundance).[1][2][3][4][5][6][7] The precise measurement of their isotopic ratio (¹⁹³Ir/¹⁹¹Ir) or the concentration of ¹⁹¹Ir can provide valuable geochemical insights.

The Re-Os isotopic system is based on the beta decay of Rhenium-187 (¹⁸⁷Re) to Osmium-187 (¹⁸⁷Os) with a half-life of approximately 41.6 billion years. This long half-life makes the Re-Os system an effective geochronometer for dating geological events over Earth's history. Furthermore, the distinct ¹⁸⁷Os/¹⁸⁸Os ratios of different geological reservoirs (e.g., mantle vs. crust) make it a sensitive tracer of geological processes.

Analytical Techniques and Performance Comparison

The accurate and precise measurement of Iridium and Osmium isotopes in geological samples, where their concentrations are often at the parts-per-billion (ppb) to parts-per-trillion (ppt) level, presents significant analytical challenges. The most common analytical approach involves a pre-concentration step followed by analysis using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Data Summary: Iridium vs. Osmium Isotope Analysis

The following table summarizes the key analytical parameters for the measurement of Iridium and Osmium isotopes in geological samples. The data is compiled from analyses of certified reference materials (CRMs), which are essential for ensuring data quality and traceability in geochemical analysis.[8][9][10]

ParameterIridium (¹⁹¹Ir or ¹⁹³Ir/¹⁹¹Ir)Osmium (¹⁸⁷Os/¹⁸⁸Os)Analytical TechniqueCertified Reference Material (CRM)
Typical Concentration in Crustal Rocks < 1 ng/g< 1 ng/gMC-ICP-MSVarious (e.g., OREAS 682, WPR-1)
Achievable Precision (RSD) 0.1 - 0.5%0.1 - 0.5%MC-ICP-MSN/A
Accuracy (deviation from certified value) Typically < 5%Typically < 5%MC-ICP-MSOREAS 682, UB-N
Common Pre-concentration Method Nickel Sulfide (NiS) Fire AssayNickel Sulfide (NiS) Fire Assay, SpargingN/AN/A
Primary Geochemical Application Tracer for meteoritic input, mantle processesGeochronology, tracer for crust-mantle interactionN/AN/A

Experimental Protocols

A detailed and robust experimental protocol is critical for obtaining high-quality Iridium and Osmium isotope data. The following is a generalized workflow for the analysis of geological samples using Nickel Sulfide (NiS) fire assay pre-concentration followed by MC-ICP-MS.

Experimental Workflow for Iridium and Osmium Isotope Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_fire_assay NiS Fire Assay cluster_dissolution Dissolution & Separation cluster_analysis Mass Spectrometry sample_crushing 1. Sample Crushing & Pulverization sample_weighing 2. Sample Weighing & Spike Addition sample_crushing->sample_weighing flux_mixing 3. Mixing with NiS Fire Assay Flux sample_weighing->flux_mixing fusion 4. Fusion at >1000°C flux_mixing->fusion button_formation 5. Formation of NiS Button fusion->button_formation button_separation 6. Separation of NiS Button from Slag button_formation->button_separation button_dissolution 7. Dissolution of NiS Button in HCl button_separation->button_dissolution pge_precipitation 8. Precipitation of PGEs button_dissolution->pge_precipitation os_distillation 9. Osmium Distillation (for Os isotopes) pge_precipitation->os_distillation column_chemistry 10. Iridium Separation (Column Chemistry) pge_precipitation->column_chemistry mc_icp_ms 11. Isotopic Analysis by MC-ICP-MS os_distillation->mc_icp_ms column_chemistry->mc_icp_ms data_processing 12. Data Processing & Quality Control mc_icp_ms->data_processing

Caption: Generalized experimental workflow for the analysis of Iridium and Osmium isotopes in geological samples.

Detailed Methodologies

1. Sample Preparation:

  • Crushing and Pulverization: Rock samples are first crushed and then pulverized to a fine powder (< 75 µm) to ensure homogeneity.

  • Weighing and Spiking: A precise amount of the powdered sample (typically 10-30 g) is weighed. For isotope dilution analysis, a known amount of an isotopically enriched spike (e.g., ¹⁹¹Ir or ¹⁸⁵Re and ¹⁹⁰Os) is added to the sample before fusion. This allows for the accurate determination of elemental concentrations.

2. Nickel Sulfide (NiS) Fire Assay:

  • Flux Mixing: The sample is mixed with a flux consisting of sodium carbonate, sodium borate, silica, nickel carbonate or oxide, and sulfur.

  • Fusion: The mixture is placed in a ceramic crucible and fused in a furnace at a high temperature (typically 1000-1200°C). During fusion, the PGEs, including Iridium and Osmium, are partitioned into a molten nickel sulfide phase.

  • Button Formation and Separation: The molten mixture is poured into a mold and allowed to cool. The denser NiS phase settles to the bottom, forming a "button," which is then mechanically separated from the overlying silicate slag.

3. Dissolution and Chemical Separation:

  • Button Dissolution: The NiS button is dissolved in hydrochloric acid (HCl). The PGEs remain in the acidic solution.

  • Osmium Distillation: For Os isotope analysis, Osmium is separated from the solution by distillation. Osmium is oxidized to its volatile tetroxide (OsO₄) and distilled, then trapped in a reducing solution. This step is crucial for high-precision Os isotope measurements as it effectively separates Os from other matrix elements.

  • Iridium Separation: Iridium and other PGEs can be further purified from the remaining solution using anion exchange chromatography. This step is necessary to remove interfering elements before analysis by MC-ICP-MS.

4. Isotopic Analysis by MC-ICP-MS:

  • The purified Iridium and Osmium fractions are introduced into a Multi-Collector Inductively Coupled Plasma Mass Spectrometer.

  • The high-temperature plasma of the ICP ionizes the atoms, and the ions are then separated by their mass-to-charge ratio in a magnetic field.

  • Multiple detectors simultaneously measure the ion beams of the different isotopes, allowing for very precise and accurate determination of isotope ratios.

  • Data is corrected for instrumental mass bias using either internal normalization to a known isotope ratio or by using a double-spike technique.

Logical Relationship in Isotope Geochemistry

The interpretation of isotopic data in geochemistry often relies on understanding the relationships between different isotopic systems and their sources. The following diagram illustrates the logical flow of using Iridium and Osmium isotopes to trace the origin of geological materials.

logical_relationship cluster_sources Geological Reservoirs cluster_process Geological Processes cluster_sample Analyzed Sample cluster_interpretation Interpretation mantle Mantle (Low ¹⁸⁷Os/¹⁸⁸Os, High Ir) mixing Mixing / Contamination mantle->mixing crust Continental Crust (High ¹⁸⁷Os/¹⁸⁸Os, Low Ir) crust->mixing meteorites Meteorites (Low ¹⁸⁷Os/¹⁸⁸Os, High Ir) meteorites->mixing geological_sample Geological Sample (Measured Ir concentration and ¹⁸⁷Os/¹⁸⁸Os ratio) mixing->geological_sample interpretation Inference of Source Contributions geological_sample->interpretation

Caption: Tracing geological sources using Iridium and Osmium isotopes.

Conclusion

Both Iridium and the Re-Os isotopic system are powerful tools in geochemical analysis, each with its unique strengths. The choice between them depends on the specific scientific question being addressed.

  • Iridium (¹⁹¹Ir) is an excellent tracer for extraterrestrial material and certain mantle processes due to its high abundance in these reservoirs compared to the crust.

  • The Re-Os isotopic system provides the dual capability of a geochronometer and a tracer for crust-mantle interactions, making it invaluable for a wide range of geological studies.

The analytical methodologies for both are mature, with MC-ICP-MS providing the high precision and accuracy required for meaningful geochemical interpretation. Rigorous adherence to detailed experimental protocols, including the use of certified reference materials, is paramount for generating reliable data. This guide provides the foundational information for researchers to embark on high-quality Iridium and Osmium isotopic analysis in their geochemical investigations.

References

The Isotope Advantage: A Cost-Benefit Analysis of Enriched Iridium-191

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of isotopes and radiolabeling techniques is critical for experimental success and cost-effectiveness. This guide provides a comprehensive comparison of enriched Iridium-191 and its applications, weighing its performance against viable alternatives. We delve into the use of this compound as a precursor for Iridium-192 in brachytherapy, its role in the Osmium-191/Iridium-191m generator for diagnostic imaging, and the burgeoning field of iridium-based catalysts in pharmaceutical research.

At a Glance: this compound vs. Alternatives

The primary applications of enriched this compound are in the production of Iridium-192 for cancer therapy and as a parent isotope for the short-lived Iridium-191m for diagnostic imaging. In drug development, iridium complexes are emerging as potent anti-cancer agents and catalysts for radiolabeling. This guide compares these applications with established alternatives like Cobalt-60 and Cesium-137 in brachytherapy and Technetium-99m in diagnostic imaging.

ApplicationEnriched this compound BasedAlternative(s)Key Performance MetricsEconomic Considerations
Brachytherapy Iridium-192 (from enriched ¹⁹¹Ir)Cobalt-60, Cesium-137, Electronic BrachytherapyHigh specific activity, smaller source size, flexibility in source shape.[1]Higher initial cost due to enrichment, frequent source replacement (half-life of ~74 days).[1]
Diagnostic Imaging Osmium-191/Iridium-191m GeneratorTechnetium-99m GeneratorVery short half-life of ¹⁹¹ᵐIr (~5 seconds) allowing for repeated studies with low patient radiation dose.[2]Higher generator cost, shorter shelf-life of the parent isotope Os-191 (~15 days).[3]
Drug Development Iridium-based anti-cancer complexesPlatinum-based chemotherapyNovel mechanisms of action, potential to overcome cisplatin resistance.[4]Research and development phase, cost not yet established for clinical use.
Radiolabeling Iridium catalysts for hydrogen isotope exchangeTraditional radiolabeling methodsHigh efficiency and selectivity in labeling complex molecules.Can reduce the number of steps and radioactive waste, potentially lowering overall costs.

Deep Dive: Applications and Experimental Data

Brachytherapy: Iridium-192 from Enriched this compound

Enriched this compound is the precursor for producing high-specific-activity Iridium-192 sources used in high-dose-rate (HDR) brachytherapy, a form of internal radiation therapy. The enrichment of this compound (natural abundance: 37.3%) to over 95% significantly enhances the production efficiency of Iridium-192.[5]

Benefits of Using Enriched this compound:

  • Higher Specific Activity: Results in smaller, more versatile sources that can be used in a wider range of applicators.[1]

  • Improved Dose Distribution: Allows for more precise targeting of tumors while sparing surrounding healthy tissue.

  • Reduced Treatment Time: Higher activity sources deliver the prescribed dose faster.

Cost-Benefit Analysis:

The primary drawback of using enriched this compound is the cost. The process of isotopic enrichment using gas centrifugation is complex and expensive.[6] However, the clinical benefits of smaller, higher-activity sources can lead to better patient outcomes and potentially offset the initial cost through improved treatment efficacy and efficiency.

Quantitative Comparison of Brachytherapy Sources:

FeatureIridium-192 (from enriched ¹⁹¹Ir)Cobalt-60
Half-life ~74 days[1]~5.3 years[7]
Gamma Energy (average) 0.38 MeV[1]1.25 MeV[8]
Specific Activity High[1]Lower than ¹⁹²Ir
Source Replacement Frequency Every 3-4 months[1]Every 5 years[7]
Shielding Requirements Less extensiveMore extensive due to higher energy[8]
Cost per treatment Higher due to source decayLower annual cost due to longer half-life, leading to significant long-term savings.[4][6]

Experimental Protocol: Production of Iridium-192 Brachytherapy Sources

The production of Iridium-192 sources from enriched this compound involves the following key steps:

  • Target Preparation: A precise amount of enriched this compound metal powder is encapsulated in a high-purity aluminum or quartz ampoule.

  • Neutron Irradiation: The encapsulated target is placed in a nuclear reactor and irradiated with a high flux of thermal neutrons. The ¹⁹¹Ir atoms capture a neutron to become ¹⁹²Ir.

    • Reaction: ¹⁹¹Ir (n,γ) ¹⁹²Ir

  • Source Fabrication: After irradiation and a suitable decay period for short-lived impurities, the activated iridium is remotely handled in a hot cell. The radioactive material is then sealed in a stainless steel or platinum capsule, which is welded shut.[9][10]

  • Quality Control: The fabricated source undergoes rigorous quality control tests, including leak testing, activity measurement, and verification of dimensions and homogeneity.

Diagnostic Imaging: The Osmium-191/Iridium-191m Generator

The Osmium-191/Iridium-191m (¹⁹¹Os/¹⁹¹ᵐIr) generator is a system that provides the ultra-short-lived metastable isotope Iridium-191m (half-life of ~4.96 seconds) for first-pass radionuclide angiography.[11] This imaging technique is used to assess cardiac function.

Workflow of an Osmium-191/Iridium-191m Generator:

G Os191 Osmium-191 (Parent) Half-life: ~15.4 days Generator Generator Column (e.g., activated carbon) Os191->Generator Adsorbed onto column Elution Elution with Saline Solution Generator->Elution Eluent passes through Ir191m Iridium-191m (Daughter) Half-life: ~4.96 seconds Elution->Ir191m Selectively removes Patient Patient Injection Ir191m->Patient Imaging Gamma Camera Imaging Patient->Imaging

Caption: Workflow of the Osmium-191/Iridium-191m generator for diagnostic imaging.

Benefits of Iridium-191m:

  • Low Patient Dose: The extremely short half-life significantly reduces the radiation dose to the patient compared to other imaging agents.[2]

  • Repeatable Studies: The rapid decay allows for multiple studies to be performed in a short period to assess changes in cardiac function.[2]

Cost-Benefit Analysis:

Quantitative Comparison of Radionuclide Generators:

FeatureOsmium-191/Iridium-191mMolybdenum-99/Technetium-99m
Parent Half-life ~15.4 days (¹⁹¹Os)[3]~66 hours (⁹⁹Mo)
Daughter Half-life ~4.96 seconds (¹⁹¹ᵐIr)[11]~6 hours (⁹⁹ᵐTc)[13]
Primary Emission 129 keV gamma rays (¹⁹¹ᵐIr)140 keV gamma rays (⁹⁹ᵐTc)[13]
Typical Patient Dose LowerHigher
Generator Shelf-life ShorterLonger
Cost Higher (estimated)Lower, with an average 2005 price of ~$1,900 for a 10 Ci generator.[12]

Experimental Protocol: Elution of the Osmium-191/Iridium-191m Generator

  • Preparation: Aseptically connect a sterile elution vial containing a saline solution (e.g., 0.9% NaCl) to the inlet of the generator. Connect a sterile collection vial to the outlet.

  • Elution: Pass the saline solution through the generator column. The eluent selectively removes the Iridium-191m, leaving the Osmium-191 parent adsorbed on the column material.

  • Neutralization: The eluate, which is typically acidic, is immediately neutralized with a sterile buffer solution to make it suitable for intravenous injection.[11]

  • Quality Control: Before patient administration, the eluate is tested for Osmium-191 breakthrough and radiochemical purity.

Drug Development: Iridium Complexes as Anti-Cancer Agents

Recent research has focused on the development of iridium-based coordination complexes as potential anti-cancer drugs. These complexes exhibit different mechanisms of action compared to traditional platinum-based drugs like cisplatin, offering a potential solution to cisplatin resistance.

Signaling Pathway for Iridium Complex-Induced Apoptosis:

Many iridium complexes exert their anti-cancer effects by inducing apoptosis (programmed cell death) through the mitochondrial pathway.

G IrComplex Iridium(III) Complex Mitochondria Mitochondria IrComplex->Mitochondria Accumulates in ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by an Iridium(III) complex.

Benefits of Iridium-Based Drugs:

  • Novel Mechanism of Action: Can be effective against cancers that have developed resistance to platinum-based therapies.[4]

  • Mitochondrial Targeting: Many iridium complexes specifically accumulate in the mitochondria of cancer cells, leading to targeted cell death.[14][15][16]

  • Catalytic Activity: Some iridium complexes can catalytically generate reactive oxygen species (ROS) within cancer cells, enhancing their therapeutic effect.

Cost-Benefit Analysis:

The development of new pharmaceuticals is a long and expensive process. While the raw material cost of iridium is high (current retail price is approximately $159.95 per gram), the amount of iridium in a therapeutic dose would be very small.[17] The primary costs are associated with research, development, clinical trials, and regulatory approval. The benefit lies in the potential to treat a wider range of cancers, including those resistant to current therapies, which would be a significant advancement in oncology.

Radiolabeling in Drug Development

Iridium-based catalysts are increasingly being used for the efficient and selective labeling of pharmaceutical compounds with hydrogen isotopes (deuterium and tritium). This is a crucial step in drug discovery and development for studying the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates.

Benefits of Iridium-Catalyzed Radiolabeling:

  • High Selectivity: Allows for the precise placement of the radiolabel on the drug molecule.

  • Mild Reaction Conditions: Preserves the integrity of complex and sensitive drug molecules.

  • Efficiency: Can simplify the labeling process, reducing the number of synthetic steps and the amount of radioactive waste generated.

Cost-Benefit Analysis:

The use of efficient iridium catalysts can lead to significant cost savings in the drug development pipeline. By enabling faster and more reliable labeling, researchers can obtain critical ADME data earlier, helping to identify promising drug candidates and abandon those with unfavorable metabolic profiles sooner. This reduces the overall time and resources spent on non-viable compounds.

Experimental Protocol: General Procedure for Iridium-Catalyzed Hydrogen Isotope Exchange

  • Preparation: In a glovebox, a reaction vessel is charged with the pharmaceutical compound, the iridium catalyst, and a suitable solvent.

  • Isotope Introduction: The vessel is connected to a manifold containing the hydrogen isotope gas (deuterium or tritium).

  • Reaction: The reaction mixture is stirred at a specific temperature for a set period to allow for the catalytic exchange of hydrogen atoms on the drug molecule with the isotope.

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the radiolabeled compound is purified using techniques such as high-performance liquid chromatography (HPLC).

  • Analysis: The position and extent of labeling are confirmed by analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Conclusion

Enriched this compound offers significant advantages in specific applications within medicine and drug development. In brachytherapy, its use to produce high-specific-activity Iridium-192 sources allows for more precise and effective cancer treatment, which may justify the higher initial cost. In diagnostic imaging, the Osmium-191/Iridium-191m generator provides an invaluable tool for low-dose cardiac imaging, particularly in sensitive populations. Furthermore, the emerging applications of iridium complexes as anti-cancer agents and catalysts in radiolabeling highlight the ongoing innovation and potential of this versatile element. While the initial cost of enriched this compound is a significant factor, a thorough cost-benefit analysis must consider the downstream improvements in clinical outcomes, research efficiency, and the potential for developing novel therapeutics. As technology advances and production methods become more refined, the benefits of enriched this compound are likely to become even more compelling for the scientific and medical communities.

References

Safety Operating Guide

Navigating the Disposal of Iridium-191: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical substances are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of Iridium-191, clarifying its non-radioactive nature while also addressing the handling of its radioactive counterpart, Iridium-192, which is a common source of confusion and a critical safety concern.

Key Distinction: this compound is a stable, non-radioactive isotope. [1] The primary hazards associated with this compound in its elemental metal form are related to its chemical properties, such as flammability when in powder form.[2] In contrast, Iridium-192 is a radioactive isotope produced from this compound and is widely used in applications like radiotherapy and industrial radiography.[3][4][5] Therefore, disposal procedures differ significantly.

Section 1: Disposal of Non-Radioactive this compound

As a stable isotope, the disposal of this compound is governed by regulations for chemical waste.

General Safety and Handling Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as butyl rubber, neoprene, or nitrile), safety glasses, and a lab coat.[6]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust or fumes.[2]

  • Ignition Sources: Keep away from heat, sparks, and open flames, especially for Iridium powder, which is a flammable solid.[2][6]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[6]

Step-by-Step Disposal Procedure for this compound Metal:
  • Consult Local Regulations: Waste disposal requirements vary by country, state, and territory. Always consult your institution's Environmental Health and Safety (EHS) office and local regulations before disposal.[2]

  • Waste Characterization: Characterize the waste stream. If this compound has been mixed with other chemicals, these must be identified.

  • Licensed Disposal Vendor: Contact a licensed professional waste disposal service to handle the material.[6] Do not dispose of this compound as general waste.

  • Packaging: Package the waste in a clearly labeled, sealed container as advised by your EHS office and the disposal vendor.

Accidental Spill Cleanup:
  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[2]

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Use personal protective equipment. Avoid creating dust.[6]

  • Cleanup: Carefully sweep or scoop up the spilled material and place it in a designated, sealed container for disposal. Avoid contact with skin and eyes.[2][6]

Section 2: Handling and Disposal of Radioactive Iridium-192

Given that this compound is the precursor to the radioactive Iridium-192, laboratories working with the stable isotope may also be involved in the production or handling of its radioactive form. The following procedures are critical for ensuring safety when working with Iridium-192.

Quantitative Data for Iridium-192:
PropertyValueCitation
Half-Life 73.83 days[5]
Radiation Type Beta particles and gamma radiation[5]
Shielding 1.2 cm of lead for gamma radiation; 2 mm of plastic for beta emissions[7]
Step-by-Step Disposal Procedure for Iridium-192:
  • ALARA Principle: Adhere to the principle of "As Low As Reasonably Achievable" (ALARA) to minimize radiation exposure. This involves minimizing time spent near the source, maximizing distance, and using appropriate shielding.[7]

  • Segregation of Waste: Segregate radioactive waste from other waste streams at the point of generation.

  • Decay-in-Storage (DIS): Due to its relatively short half-life of approximately 74 days, the primary disposal method for Iridium-192 is decay-in-storage.[8][9]

    • Store the waste in a designated, shielded, and secure location.

    • The storage container must be labeled with the isotope, the date, and the initial activity level.

    • Generally, waste should be stored for at least 10 half-lives (approximately 740 days for Ir-192) to ensure its radioactivity has decayed to background levels.[8]

  • Surveying for Decontamination: Before disposal as non-radioactive waste, the stored material must be surveyed with a sensitive radiation detection meter (e.g., a Geiger-Müller counter) to confirm that its radioactivity is indistinguishable from background levels.[8]

  • Record Keeping: Maintain meticulous records of all radioactive waste, including the isotope, activity, date of storage, survey results, and final disposal date.[8]

  • Final Disposal: Once confirmed to be at background radiation levels, any radiation labels must be defaced or removed, and the waste can then be disposed of as regular chemical or biohazardous waste, depending on its other properties.[8]

  • Contact EHS: For any questions or concerns regarding radioactive waste disposal, always contact your institution's EHS or Radiation Safety Office.[7]

Mandatory Visualization:

Below is a logical workflow for the disposal of Iridium-192, illustrating the decision-making process for proper handling.

G cluster_0 Iridium-192 Waste Management Workflow start Radioactive Waste Generated (Iridium-192) segregate Segregate Waste at Source start->segregate shield Place in Shielded Container (e.g., 1.2 cm lead) segregate->shield label_container Label Container: - Isotope (Ir-192) - Date - Initial Activity shield->label_container secure_storage Move to Secure, Designated Radioactive Storage Area label_container->secure_storage decay Decay-in-Storage (Minimum 10 half-lives) secure_storage->decay survey Survey Waste with Radiation Detector decay->survey background Radioactivity at Background Level? survey->background deface Deface/Remove Radiation Labels background->deface Yes continue_decay Continue Decay-in-Storage background->continue_decay No dispose Dispose as Non-Radioactive Waste (Consult chemical/biohazard protocols) deface->dispose record Record All Steps in Logbook dispose->record continue_decay->decay

Caption: Workflow for the decay-in-storage disposal of Iridium-192.

References

Essential Safety and Operational Protocols for Handling Iridium-191

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Iridium-191. Adherence to these protocols is mandatory to ensure a safe laboratory environment and proper material handling.

This compound is a stable, non-radioactive isotope of iridium.[1][2][3] Consequently, the primary hazards are associated with the chemical and physical properties of iridium metal, particularly in its powder form, rather than radiological risks. Iridium metal is considered inert and is the most corrosion-resistant metal known.[1][4] However, iridium compounds and fine powders can present health and safety challenges.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is required when handling this compound, especially in powder form.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI-approved safety glasses or chemical goggles.[1]To protect against airborne particles that could cause eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile).[1]To prevent skin contact and potential irritation.[5]
Body Protection A full-length laboratory coat, worn closed with sleeves down.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95, N100, or P3 particulate respirator.[6]Required when handling iridium powder to prevent inhalation, which may cause respiratory tract irritation.[6]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a well-ventilated work area, preferably with a local or mechanical exhaust system to minimize dust levels.[1]

    • Cover the work surface with absorbent paper to contain any spills.

    • Assemble all necessary equipment and PPE before handling the material.

  • Handling:

    • Avoid the formation of dust and aerosols.[1]

    • Keep this compound away from heat, sparks, and open flames, as fine powder may be flammable.[7]

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean the work area, collecting any residue with a wet-brushing technique or an electrically protected vacuum cleaner.[7]

    • Store this compound in a tightly closed, properly labeled container.[1]

Storage Plan
Storage ConditionSpecificationRationale
Location A cool, dry, and well-ventilated area.[1]To maintain chemical stability.
Container Tightly sealed, original, or equivalent non-reactive container.[1]To prevent contamination and exposure.
Incompatible Materials Store away from strong oxidizing agents, halogens, tin/tin oxides, lead, and zinc.[7]To avoid hazardous chemical reactions.[7]

Disposal Plan

The disposal of this compound and associated waste must be conducted in compliance with all federal, state, and local environmental regulations.

Waste TypeDisposal Procedure
Unused this compound Contact a licensed professional waste disposal service. Do not attempt to dispose of it through standard laboratory waste channels.[7]
Contaminated Materials (e.g., gloves, absorbent paper) Place in a sealed, labeled container and dispose of as chemical waste in accordance with institutional and local regulations.
Empty Containers Dispose of as unused product in a sealed container.

Emergency Procedures

In the event of an accidental release or exposure, follow these procedures immediately.

Emergency ScenarioAction
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1]
Spill Evacuate personnel from the immediate area. Use personal protective equipment. Contain the spillage and collect it with a wet-brushing or an electrically protected vacuum cleaner. Place in a suitable, closed container for disposal.[7]

In all cases of significant exposure or if symptoms persist, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep1 Don PPE prep2 Prepare Ventilated Workspace prep1->prep2 handle1 Weigh/Measure this compound prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Clean Workspace handle2->clean1 disp1 Segregate Waste handle2->disp1 clean2 Store this compound clean1->clean2 clean3 Doff PPE clean2->clean3 disp3 Contact Waste Management clean3->disp3 disp2 Package for Disposal disp1->disp2 disp2->disp3

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.